5-(Azidomethyl)-2-methylpyrimidine
描述
属性
IUPAC Name |
5-(azidomethyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-5-8-2-6(3-9-5)4-10-11-7/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVHQOPLGOPEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(azidomethyl)-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 5-(azidomethyl)-2-methylpyrimidine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from the readily available precursor, 5-(hydroxymethyl)-2-methylpyrimidine. This guide includes detailed, plausible experimental protocols, a summary of quantitative data, and a visualization of the synthetic workflow.
Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a two-step sequence. The initial step involves the activation of the primary alcohol of 5-(hydroxymethyl)-2-methylpyrimidine to create a good leaving group. This is followed by a nucleophilic substitution reaction with an azide source to yield the target molecule. Two primary routes for the activation of the hydroxyl group are presented: conversion to a tosylate ester or direct chlorination.
Route A involves the tosylation of the starting material, followed by substitution with sodium azide. Route B outlines a direct conversion to the chloromethyl intermediate, which then undergoes azidation. Both pathways are designed to be high-yielding and scalable for laboratory and potential pilot-plant production.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the key steps in the synthesis of this compound. The data is based on analogous reactions reported in the literature for similar substrates.
| Step | Reactant | Reagent | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Route A: Tosylation | 5-(hydroxymethyl)-2-methylpyrimidine | p-Toluenesulfonyl chloride, Triethylamine | 5-(tosyloxymethyl)-2-methylpyrimidine | Dichloromethane | 4-6 | 0 to rt | ~85-95 |
| Route A: Azidation | 5-(tosyloxymethyl)-2-methylpyrimidine | Sodium azide | This compound | DMF | 12-18 | 60-80 | ~80-90 |
| Route B: Chlorination | 5-(hydroxymethyl)-2-methylpyrimidine | Thionyl chloride | 5-(chloromethyl)-2-methylpyrimidine | Dichloromethane | 2-4 | 0 to reflux | ~90-98 |
| Route B: Azidation | 5-(chloromethyl)-2-methylpyrimidine | Sodium azide | This compound | DMF | 6-12 | 25-50 | ~90-95 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via the two proposed routes.
Route A: Via Tosylate Intermediate
Step 1: Synthesis of 5-(tosyloxymethyl)-2-methylpyrimidine
-
To a stirred solution of 5-(hydroxymethyl)-2-methylpyrimidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C under a nitrogen atmosphere, triethylamine (1.5 eq) is added dropwise.
-
After stirring for 15 minutes, p-toluenesulfonyl chloride (1.2 eq) is added portion-wise, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the organic layer is separated.
-
The aqueous layer is extracted with DCM (2 x 10 mL/mmol).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(tosyloxymethyl)-2-methylpyrimidine as a white solid.
Step 2: Synthesis of this compound
-
To a solution of 5-(tosyloxymethyl)-2-methylpyrimidine (1.0 eq) in anhydrous dimethylformamide (DMF, 8 mL/mmol), sodium azide (NaN₃, 3.0 eq) is added.
-
The reaction mixture is heated to 60-80 °C and stirred for 12-18 hours under a nitrogen atmosphere.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The product is extracted with ethyl acetate (3 x 15 mL/mmol).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Route B: Via Chloromethyl Intermediate
Step 1: Synthesis of 5-(chloromethyl)-2-methylpyrimidine
-
To a stirred suspension of 5-(hydroxymethyl)-2-methylpyrimidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C, thionyl chloride (SOCl₂, 1.5 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is co-evaporated with toluene to remove any remaining thionyl chloride.
-
The crude 5-(chloromethyl)-2-methylpyrimidine hydrochloride is used in the next step without further purification. For analytical purposes, a small sample can be neutralized with a saturated sodium bicarbonate solution and extracted with DCM.
Step 2: Synthesis of this compound
-
The crude 5-(chloromethyl)-2-methylpyrimidine hydrochloride (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF, 8 mL/mmol).
-
Sodium azide (NaN₃, 2.5 eq) is added to the solution.
-
The reaction mixture is stirred at room temperature for 6-12 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is diluted with water and the product is extracted with ethyl acetate (3 x 15 mL/mmol).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Visualizations
The following diagrams illustrate the synthetic workflows described in this guide.
Caption: Synthetic Workflow for Route A via Tosylation.
Caption: Synthetic Workflow for Route B via Chlorination.
This technical guide provides a robust framework for the synthesis of this compound. The outlined protocols are based on well-established chemical transformations and can be adapted and optimized for specific laboratory conditions. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when handling azides and thionyl chloride.
chemical properties of 5-(azidomethyl)-2-methylpyrimidine
An In-depth Technical Guide to the Chemical Properties of 5-(azidomethyl)-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for this compound is limited in publicly available literature. The following guide has been compiled by leveraging established principles of organic chemistry and drawing parallels from closely related and well-studied pyrimidine derivatives. The information on synthesis, reactivity, and properties should be considered predictive and requires experimental validation.
Introduction
Pyrimidine and its derivatives are of immense interest to the fields of medicinal chemistry and drug discovery, forming the core structure of numerous bioactive compounds, including anticancer, antiviral, and antibacterial agents.[1][2][3] The functionalization of the pyrimidine scaffold allows for the fine-tuning of its biological and chemical properties. The introduction of an azidomethyl group at the 5-position of 2-methylpyrimidine yields this compound, a molecule poised for a variety of chemical modifications, most notably through "click chemistry."
This guide provides a comprehensive overview of the predicted chemical properties, synthesis, and reactivity of this compound, with a focus on its potential applications in drug development and biochemical research.
Predicted Chemical and Physical Properties
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C₆H₇N₅ | Based on structure |
| Molecular Weight | 149.16 g/mol | Based on atomic weights |
| Appearance | Likely a solid at room temperature | Common for similar small organic molecules |
| Solubility | Expected to be soluble in a range of organic solvents (e.g., DMSO, DMF, methanol) and potentially sparingly soluble in water. | General solubility of pyrimidine derivatives |
| Stability | The azide group is a high-energy functional group and should be handled with care, avoiding heat, light, and strong acids. | Known properties of organic azides |
Synthesis of this compound
A plausible synthetic route to this compound would likely proceed through a multi-step process starting from a more common pyrimidine derivative. A common strategy involves the conversion of a hydroxymethyl or halomethyl group to the desired azidomethyl group.
A potential synthetic pathway is outlined below:
Caption: A predicted two-step synthesis of this compound.
Experimental Protocol: Synthesis from 5-(hydroxymethyl)-2-methylpyrimidine (Predicted)
Step 1: Synthesis of 5-(bromomethyl)-2-methylpyrimidine
-
To a solution of 5-(hydroxymethyl)-2-methylpyrimidine (1.0 eq) in an anhydrous solvent such as dichloromethane or acetonitrile, add a brominating agent like phosphorus tribromide (PBr₃, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-(bromomethyl)-2-methylpyrimidine.
Step 2: Synthesis of this compound
-
Dissolve the crude 5-(bromomethyl)-2-methylpyrimidine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Reactivity and "Click Chemistry"
The primary utility of this compound in a research and drug development context lies in the reactivity of the azide group. Organic azides are key components in a set of reactions known as "click chemistry," which are characterized by their high efficiency, selectivity, and biocompatibility.[4]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where an azide reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[4][5] This reaction is widely used for bioconjugation, linking molecules of interest to proteins, nucleic acids, or other biomolecules.[6][7]
Caption: The CuAAC reaction of this compound with a terminal alkyne.
4.1.1. Experimental Protocol: General CuAAC Procedure
-
In a suitable vial, dissolve the alkyne-containing molecule (1.0 eq) and this compound (1.1 eq) in a solvent system such as a mixture of water and a co-solvent like t-butanol or DMSO.
-
Prepare a fresh solution of a copper(I) source. This is typically done by adding a solution of copper(II) sulfate (CuSO₄, 0.1 eq) to a solution of a reducing agent like sodium ascorbate (0.2 eq). A copper-stabilizing ligand such as TBTA or THPTA may also be included.[8]
-
Add the copper catalyst solution to the mixture of the alkyne and azide.
-
Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction or precipitation, followed by purification if necessary.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in living systems where the cytotoxicity of copper is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative.[4][9] In SPAAC, the azide reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), without the need for a metal catalyst.[10]
Caption: The SPAAC reaction of this compound with a strained cyclooctyne.
4.2.1. Experimental Protocol: General SPAAC Procedure
-
Dissolve this compound (1.0 eq) and the strained cyclooctyne derivative (1.0-1.2 eq) in a suitable solvent (e.g., PBS for biological applications, or organic solvents like acetonitrile or methanol).
-
Stir the reaction mixture at room temperature. Reaction times can vary from minutes to several hours depending on the specific cyclooctyne used.
-
Monitor the reaction by an appropriate method (e.g., NMR, LC-MS, or fluorescence if one of the components is fluorescently labeled).
-
The product can often be used directly in biological experiments or isolated by standard purification techniques if required.
Applications in Drug Development
The pyrimidine core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] The ability to attach various functionalities to the 2-methylpyrimidine core via the azidomethyl group and click chemistry opens up numerous possibilities in drug discovery and development.
Workflow for Drug Discovery Applications
Caption: A workflow illustrating the use of this compound in drug discovery.
Potential applications include:
-
Combinatorial Chemistry: Rapidly generate large libraries of diverse pyrimidine derivatives for high-throughput screening against therapeutic targets.
-
Bioconjugation: Link the pyrimidine moiety to antibodies, peptides, or other targeting ligands to create targeted drug delivery systems.
-
Activity-Based Protein Profiling (ABPP): Use the pyrimidine as a scaffold for designing probes to identify and study the activity of enzymes in complex biological systems.
-
PROTACs and Molecular Glues: The triazole linker formed via click chemistry can serve as a component of Proteolysis Targeting Chimeras (PROTACs) or molecular glues to induce the degradation of target proteins.
Conclusion
While direct experimental data on this compound is not extensively documented, its synthesis and chemical properties can be reliably predicted based on the well-established chemistry of pyrimidines and organic azides. Its true value lies in its potential as a versatile building block for chemical biology and drug discovery. The ability to readily undergo click chemistry reactions provides a powerful tool for the construction of complex molecular architectures and bioconjugates. As the demand for novel therapeutics continues to grow, molecules like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 10. Protocols [baseclick.eu]
A Comprehensive Technical Guide to 5-(azidomethyl)-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, IUPAC nomenclature, a proposed synthetic pathway, and potential applications of 5-(azidomethyl)-2-methylpyrimidine. This information is intended to support research and development efforts in medicinal chemistry and drug discovery.
Chemical Structure and IUPAC Name
The chemical structure of this compound is characterized by a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[1][2] A methyl group is attached at the 2-position, and an azidomethyl group is substituted at the 5-position.
Structure:
IUPAC Name: this compound
The nomenclature of pyrimidine derivatives follows standard IUPAC rules for heterocyclic compounds.[1][3] The pyrimidine ring is numbered to give the heteroatoms the lowest possible locants (1 and 3). The substituents are then named and numbered accordingly.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₆H₇N₅ |
| Molecular Weight | 149.16 g/mol |
| Appearance | Expected to be a solid or oil |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
Proposed Synthetic Pathway
A plausible synthetic route for this compound can be conceptualized based on established methods for the synthesis of pyrimidine derivatives and the conversion of functional groups. A common strategy involves the synthesis of a 5-(halomethyl)pyrimidine intermediate followed by nucleophilic substitution with an azide salt.
A potential logical workflow for the synthesis is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed, generalized methodologies for the key steps in the proposed synthesis of this compound.
4.1. Synthesis of 5-(halomethyl)-2-methylpyrimidine (Intermediate)
A common route to introduce a halomethyl group at the 5-position of a pyrimidine ring involves the halogenation of a 5-methylpyrimidine precursor. Alternatively, a 5-hydroxymethylpyrimidine can be converted to its corresponding halomethyl derivative.
Protocol: Halogenation of 5-hydroxymethyl-2-methylpyrimidine
-
Reaction Setup: To a solution of 5-hydroxymethyl-2-methylpyrimidine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform) under an inert atmosphere (e.g., nitrogen or argon), add a halogenating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents) dropwise at 0 °C.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Quench the reaction by carefully adding ice-cold water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5-(chloromethyl)-2-methylpyrimidine.
4.2. Synthesis of this compound (Final Product)
The final step involves the conversion of the halomethyl group to an azidomethyl group via nucleophilic substitution with sodium azide.
Protocol: Azidation of 5-(chloromethyl)-2-methylpyrimidine
-
Reaction Setup: Dissolve 5-(chloromethyl)-2-methylpyrimidine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Add sodium azide (NaN₃) (1.2-2.0 equivalents) to the solution and stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to obtain this compound.
Potential Applications in Drug Development
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of many therapeutic agents.[4] The introduction of an azidomethyl group provides a versatile handle for further chemical modification, particularly through bioorthogonal "click chemistry".
5.1. Role as a Synthetic Building Block
This compound can serve as a valuable intermediate in the synthesis of more complex molecules. The azide group can be readily transformed into other functional groups, such as amines via reduction, or participate in cycloaddition reactions.
5.2. Application in Click Chemistry for Drug Discovery
The azide moiety is one of the key functional groups in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are central to "click chemistry," a powerful tool in drug discovery for creating libraries of compounds and for bioconjugation.
The logical relationship for its application in click chemistry is depicted below:
Caption: Application of this compound in click chemistry.
This approach allows for the efficient coupling of the pyrimidine scaffold to other molecules of interest, such as peptides, sugars, or other small molecules, to generate novel drug candidates or molecular probes. This strategy is widely employed for lead generation and optimization in modern drug discovery.[5]
References
Navigating the Stability and Storage of 5-(azidomethyl)-2-methylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific stability and storage data for 5-(azidomethyl)-2-methylpyrimidine is not publicly available. This guide is based on the known properties of related chemical classes, including organic azides and pyrimidine derivatives, as well as established principles of chemical stability testing. It is intended to provide a framework for the safe handling, storage, and stability assessment of this and similar compounds.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a pyrimidine core, a methyl group, and an azidomethyl substituent. The presence of the azide group is of particular note, as organic azides are known for their energetic nature and potential instability. The pyrimidine ring, a common scaffold in biologically active molecules, can also be susceptible to degradation, particularly through photochemical pathways. A thorough understanding of the stability of this compound is therefore critical for its safe handling, formulation development, and the assurance of its quality and efficacy in research and drug development settings.
Potential Stability Challenges
Based on the constituent functional groups, this compound may be susceptible to several degradation pathways:
-
Thermal Decomposition: Organic azides are known to be thermally sensitive and can decompose, sometimes explosively, upon heating.[1][2] The decomposition often proceeds through the formation of a highly reactive nitrene intermediate, which can then undergo various reactions.[3][4] The stability of organic azides is often related to their carbon-to-nitrogen ratio; a higher ratio generally imparts greater stability.[1][5]
-
Photochemical Decomposition: Pyrimidine derivatives are known to be susceptible to photochemical reactions, including decomposition, when exposed to ultraviolet light.[6][7][8] The azide group itself can also be photolytically cleaved.
-
Hydrolytic Degradation: While specific data is lacking, the potential for hydrolysis, particularly of the azidomethyl group, under acidic or basic conditions should be considered.[9] The stability of the pyrimidine ring to hydrolysis would also need to be evaluated.
-
Oxidative Degradation: The molecule may be susceptible to oxidation, particularly if exposed to oxidizing agents or conditions that promote radical formation.
Recommended Storage and Handling
Given the potential instabilities, the following storage and handling precautions are recommended to ensure the integrity of this compound and the safety of laboratory personnel:
-
Storage Conditions: The compound should be stored in a cool, dark, and well-ventilated area.[1][10][11] Refrigeration (2-8 °C) is advisable.[1] It should be kept in a tightly sealed, inert container to protect it from light, moisture, and air.
-
Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and heavy metals, as these may catalyze decomposition.[1][10]
-
Handling: When handling the solid compound, use non-metallic spatulas to avoid friction or shock that could initiate decomposition.[10] All handling should be performed in a fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.[1]
Hypothetical Stability Data
The following table is a template illustrating how quantitative stability data for this compound could be presented. Note: The data below is purely illustrative and not based on experimental results.
| Stress Condition | Parameter | Duration | Initial Purity (%) | Purity after Stress (%) | Degradation (%) | Major Degradants Identified |
| Thermal | 60°C | 7 days | 99.5 | 95.2 | 4.3 | 5-(aminomethyl)-2-methylpyrimidine |
| 80°C | 7 days | 99.5 | 88.1 | 11.4 | 5-(aminomethyl)-2-methylpyrimidine, Unidentified polar degradant | |
| Photolytic | ICH Q1B Option II | 1.2 million lux hours | 99.5 | 92.8 | 6.7 | Unidentified photoproducts |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 hours | 99.5 | 98.1 | 1.4 | Minor unidentified degradants |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 hours | 99.5 | 90.5 | 9.0 | 5-(hydroxymethyl)-2-methylpyrimidine |
| Oxidative | 3% H₂O₂, RT | 24 hours | 99.5 | 97.3 | 2.2 | Unidentified oxidation products |
Experimental Protocols for Stability Assessment
A forced degradation study is essential to understand the intrinsic stability of this compound.[12][13][14] This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.[15]
General Procedure
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, or a mixture with water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Subject the samples to the stress conditions outlined below. A control sample, protected from the stress condition, should be analyzed concurrently.
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed and control samples. If necessary, neutralize the samples (for acid and base hydrolysis) and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC method with a UV detector. The method should be capable of separating the parent compound from its degradation products. Mass spectrometry can be used to identify the major degradants.
-
Data Evaluation: Calculate the percentage degradation of this compound and identify and quantify the major degradation products.
Specific Stress Conditions
-
Thermal Stability (Solid State): Store the solid compound in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 80°C) for a defined period (e.g., 1-4 weeks).
-
Thermal Stability (Solution): Reflux the solution of the compound at a specific temperature for a set duration.
-
Photostability: Expose the solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[13] A dark control should be run in parallel.
-
Acid Hydrolysis: Treat the solution of the compound with an acid (e.g., 0.1 M HCl) at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the solution of the compound with a base (e.g., 0.1 M NaOH) at room temperature and at an elevated temperature.
-
Oxidative Degradation: Treat the solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for a stability study and a conceptual signaling pathway of how environmental factors can lead to degradation.
Caption: Workflow for a forced degradation study.
References
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. Thermal decomposition of some organic azides - Beijing Institute of Technology [pure.bit.edu.cn]
- 3. Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 6. Organic azide - Wikipedia [en.wikipedia.org]
- 7. THE PHOTOCHEMICAL DECOMPOSITION OF ALKYL AZIDES. - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. chemistry.unm.edu [chemistry.unm.edu]
- 12. resolvemass.ca [resolvemass.ca]
- 13. scispace.com [scispace.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijcrt.org [ijcrt.org]
The Nexus of Pyrimidine Chemistry and Bioorthogonal Reactions: A Technical Guide to Click Chemistry Applications
For Immediate Release
In the landscape of modern chemical biology and drug discovery, the convergence of pyrimidine chemistry with bioorthogonal "click" reactions has catalyzed a new wave of innovation. This technical guide provides an in-depth exploration of the synthesis and application of pyrimidine derivatives in click chemistry, offering researchers, scientists, and drug development professionals a comprehensive resource to harness the power of this versatile chemical toolkit. Pyrimidine nucleosides, fundamental components of nucleic acids, when functionalized with bioorthogonal handles like azides and alkynes, become powerful probes for elucidating biological processes and constructing complex molecular architectures.
The most prominent click chemistry reactions involving pyrimidine derivatives are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. Each of these methodologies offers unique advantages in terms of reaction kinetics, biocompatibility, and experimental setup, making them suitable for a wide array of applications from in vitro synthesis to in vivo imaging.
Synthesis of Clickable Pyrimidine Derivatives
The foundation of utilizing pyrimidines in click chemistry lies in the robust synthesis of their azide- and alkyne-functionalized analogues. Key derivatives such as 5-ethynyl-2'-deoxyuridine (EdU) and 5-azidomethyl-2'-deoxyuridine are widely employed.
Experimental Protocol: Synthesis of 5-ethynyl-2'-deoxyuridine (EdU)
This protocol outlines a common method for the synthesis of EdU, a cornerstone reagent for monitoring DNA synthesis. The reaction involves a Sonogashira coupling of 5-iodo-2'-deoxyuridine with a protected alkyne.
Materials:
-
5-iodo-2'-deoxyuridine
-
(Trimethylsilyl)acetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Methanol (MeOH)
-
Tetrabutylammonium fluoride (TBAF)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Sonogashira Coupling:
-
In a round-bottom flask, dissolve 5-iodo-2'-deoxyuridine (1 equivalent) in a mixture of anhydrous TEA and MeOH.
-
Add Pd(OAc)₂ (catalytic amount), PPh₃ (catalytic amount), and CuI (catalytic amount) to the solution.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add (trimethylsilyl)acetylene (1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the trimethylsilyl-protected EdU.
-
-
Deprotection:
-
Dissolve the purified TMS-protected EdU in DCM.
-
Add a solution of TBAF (1.1 equivalents) in tetrahydrofuran (THF) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography to yield 5-ethynyl-2'-deoxyuridine.
-
Experimental Protocol: Synthesis of 5'-Azido-5'-deoxyuridine
This protocol details a one-pot synthesis of 5'-azido-5'-deoxyuridine from uridine, a key precursor for introducing an azide handle at the sugar moiety.[1]
Materials:
-
Uridine
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% Sodium bicarbonate solution
-
Brine
Procedure:
-
To a stirred solution of 2',3'-O-isopropylidene-uridine (10 mmol) in anhydrous DMF (30 mL), add PPh₃ (12 mmol) and CBr₄ (18 mmol).[1]
-
Stir the mixture under a nitrogen atmosphere at room temperature for 5 minutes.[1]
-
Add an excess of NaN₃ (45 mmol) to the reaction mixture.[1]
-
Heat the reaction mixture under a nitrogen atmosphere at 90 °C for 24 hours.[1]
-
Quench the reaction by adding water (10 mL).[1]
-
After stirring for 5 minutes, dilute the mixture with EtOAc (20 mL).[1]
-
Wash the organic layer with 5% NaHCO₃ solution and then with brine.[1]
-
Collect the organic layer and dry it over anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure and purify the crude product via silica gel chromatography to obtain 5'-Azido-2',3'-O-isopropylidene-5'-deoxyuridine.[1]
-
The isopropylidene protecting group can be removed under acidic conditions to yield the final product.
Quantitative Data in Pyrimidine Click Chemistry
The efficiency of click reactions with pyrimidine derivatives can be quantified by reaction rates and yields. The choice of catalyst, ligand, and reaction conditions significantly impacts these parameters.
| Reaction Type | Pyrimidine Derivative | Reaction Partner | Catalyst/Conditions | Second-Order Rate Constant (M⁻¹s⁻¹) | Yield (%) | Reference |
| CuAAC | 5-Ethynyl-2'-deoxyuridine (in DNA) | Fluorescent Azide | CuSO₄, Sodium Ascorbate, TBTA | Not Reported | High | [2][3] |
| SPAAC | Azido-uracil nucleosides | Cyclooctynes (e.g., DIBO) | Metal-free, physiological conditions | ~0.1 - 1.0 | >95% | [4] |
| IEDDA | 3,6-di(pyrimidin-2-yl)-1,2,4,5-tetrazine | trans-Cyclooctene (TCO) | Metal-free, physiological conditions | >10³ | High | [5][6] |
Experimental Workflow: Metabolic Labeling of DNA with EdU and Click Chemistry Detection
A powerful application of clickable pyrimidine derivatives is the metabolic labeling of nascent DNA in proliferating cells. This workflow allows for the sensitive detection and visualization of DNA synthesis.
Caption: Workflow for DNA synthesis monitoring using EdU.
Signaling Pathways and Pyrimidine Metabolism
Recent pan-cancer analyses have revealed intricate connections between pyrimidine metabolism and key cancer-related signaling pathways. Understanding these connections is crucial for developing targeted therapies. The diagram below illustrates some of the identified interactions.[7]
Caption: Pyrimidine metabolism and its links to cancer signaling.
In Situ Click Chemistry for Enzyme Inhibition
A fascinating application of click chemistry is in situ target-guided synthesis, where an enzyme or protein template assembles its own inhibitor from a mixture of azide and alkyne fragments. This approach has been successfully used to identify potent enzyme inhibitors.[8][9][10]
References
- 1. A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Drug Release from Liposomes Introduced Tetrazine Derivatives with Pyrimidine Rings Using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. biorxiv.org [biorxiv.org]
- 8. In situ click chemistry: enzyme inhibitors made to their own specifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In situ click chemistry generation of cyclooxygenase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. archive.connect.h1.co [archive.connect.h1.co]
5-(azidomethyl)-2-methylpyrimidine molecular weight and formula
An In-depth Technical Guide on 5-(azidomethyl)-2-methylpyrimidine
This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing core information on the molecular properties of this compound.
Molecular Formula and Weight
The chemical structure of this compound is derived from a 2-methylpyrimidine core with an azidomethyl group substituted at the 5-position. The established chemical formula for 2-methylpyrimidine is C5H6N2.[1][2][3] The addition of an azidomethyl (-CH2N3) group at the fifth position, which involves the replacement of a hydrogen atom, results in the final molecular formula.
The molecular formula for this compound is determined to be C6H7N5 .
The molecular weight is calculated based on the atomic masses of the constituent elements: Carbon (approximately 12.01 g/mol ), Hydrogen (approximately 1.008 g/mol ), and Nitrogen (approximately 14.007 g/mol ).[4][5][6][7][8][9][10][11][12][13]
The calculated molecular weight of this compound is 149.16 g/mol .
Data Presentation
For clarity and ease of comparison, the molecular data for this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C6H7N5 |
| Molecular Weight | 149.16 g/mol |
| Core Structure | 2-methylpyrimidine |
| Substituent Group | Azidomethyl (-CH2N3) |
| Position of Substitution | 5 |
Conceptual Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound would typically involve the following stages:
-
Synthesis: A common synthetic route would likely involve the halogenation of 2,5-dimethylpyrimidine, followed by a nucleophilic substitution with an azide salt (e.g., sodium azide) to introduce the azido group. The reaction would be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification: The crude product would be purified using column chromatography on silica gel with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to isolate the pure this compound.
-
Characterization: The structure and purity of the final compound would be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the connectivity of atoms and the successful incorporation of the azidomethyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic azide (N3) stretching vibration.
-
Visualization of Compound Characterization Workflow
The logical workflow for identifying and characterizing a novel chemical compound like this compound can be visualized as follows:
Caption: Workflow for Synthesis and Characterization.
References
- 1. echemi.com [echemi.com]
- 2. 2-Methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Methylpyrimidine | C5H6N2 | CID 78748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Horizon Educational - What’s the Molar Mass of Hydrogen? [horizoneducational.com]
- 5. greenh2world.com [greenh2world.com]
- 6. webqc.org [webqc.org]
- 7. webqc.org [webqc.org]
- 8. Convert Molar mass, Hydrogen [convertworld.com]
- 9. sarthaks.com [sarthaks.com]
- 10. quora.com [quora.com]
- 11. m.youtube.com [m.youtube.com]
- 12. google.com [google.com]
- 13. quora.com [quora.com]
In-Depth Technical Guide: Solubility of 5-(azidomethyl)-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 5-(azidomethyl)-2-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines general principles of pyrimidine derivative solubility with a detailed, standardized experimental protocol for its determination. The information herein is intended to equip researchers with the necessary tools to assess its solubility in various solvents, a critical parameter for its application in further research and development.
Introduction to this compound
This compound belongs to the broad class of pyrimidine derivatives, which are of significant interest in the pharmaceutical industry due to their diverse biological activities. Pyrimidine analogs are known to act as anticancer, antiviral, and antimicrobial agents. Their mechanism of action often involves the inhibition of key enzymes in nucleotide metabolism or their incorporation into nucleic acids, thereby disrupting cellular proliferation or viral replication. The azido group in this compound makes it a versatile intermediate for further chemical modifications, such as "click chemistry" reactions, to generate a library of derivatives for biological screening.
Solubility Profile: An Illustrative Overview
To provide a practical reference for researchers, the following table presents a hypothetical but plausible solubility profile of this compound in a selection of solvents at ambient temperature (25 °C). It is crucial to note that these values are illustrative and should be experimentally verified.
| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility (g/L) |
| Water | 78.5 | Low (< 1) |
| Methanol | 32.7 | Moderate (10-50) |
| Ethanol | 24.5 | Moderate (10-50) |
| Isopropanol | 19.9 | Low to Moderate (5-20) |
| Acetone | 20.7 | High (> 50) |
| Dichloromethane (DCM) | 9.1 | High (> 50) |
| Ethyl Acetate | 6.0 | Moderate to High (20-100) |
| Toluene | 2.4 | Low (< 5) |
| Hexane | 1.9 | Very Low (< 0.1) |
Experimental Protocol for Solubility Determination: Gravimetric Method
The following is a detailed, standardized protocol for the determination of the solubility of this compound in a given solvent using the gravimetric or "shake-flask" method. This method is considered the gold standard for obtaining thermodynamic equilibrium solubility.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Pipettes
-
Evaporation apparatus (e.g., rotary evaporator or vacuum oven)
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Pipette a known volume (e.g., 2.0 mL) of the selected solvent into the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the solubility has reached a plateau.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding the collection of any solid particles.
-
Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed collection vial. This step is critical to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately weigh the collection vial containing the filtered saturated solution.
-
Evaporate the solvent from the filtrate to dryness using a rotary evaporator or a vacuum oven at a suitable temperature that does not cause degradation of the compound.
-
Once the solvent is completely removed, reweigh the vial containing the solid residue.
-
3.3. Data Calculation
The solubility (S) in grams per liter (g/L) can be calculated using the following formula:
S (g/L) = (Mass of residue / Volume of filtrate) * 1000
Where:
-
Mass of residue (g) = (Mass of vial with residue) - (Mass of empty vial)
-
Volume of filtrate (mL) = (Mass of vial with filtrate - Mass of empty vial) / Density of the solvent at the experimental temperature
Visualization of Experimental Workflow and Potential Mechanism of Action
To further aid researchers, the following diagrams, generated using the DOT language, illustrate the experimental workflow for solubility determination and a potential mechanism of action for pyrimidine analogs.
An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of 5-(azidomethyl)-2-methylpyrimidine
This technical guide provides a detailed overview of the expected spectroscopic characteristics and a plausible synthetic route for 5-(azidomethyl)-2-methylpyrimidine, a molecule of interest for researchers and professionals in drug development and chemical biology. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from structurally analogous compounds to predict its spectral features and outline a potential synthetic protocol.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of known spectral data for related compounds, including various substituted pyrimidines and molecules containing the azidomethyl functional group.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.6 | Singlet | 2H | H-4, H-6 |
| ~4.5 | Singlet | 2H | -CH₂-N₃ |
| ~2.7 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C-2 |
| ~158 | C-4, C-6 |
| ~130 | C-5 |
| ~52 | -CH₂-N₃ |
| ~25 | -CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2100 | Strong | Asymmetric stretch of -N₃ |
| ~1580-1600 | Medium | C=C and C=N stretching in pyrimidine ring |
| ~1400-1500 | Medium | C-H bending and ring stretching |
| ~1250 | Medium | Symmetric stretch of -N₃ |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| [M]+• | Molecular ion peak |
| [M-28]+• | Loss of N₂ |
| [M-42]+• | Loss of N₃ |
Experimental Protocols
The following are generalized experimental protocols that would be suitable for the synthesis and spectroscopic characterization of this compound.
1. Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the nucleophilic substitution of a suitable leaving group on a 5-(halomethyl)-2-methylpyrimidine precursor with an azide salt. A potential starting material is 5-(hydroxymethyl)-2-methylpyrimidine, which can be halogenated before the azide substitution.
-
Step 1: Halogenation of 5-(hydroxymethyl)-2-methylpyrimidine. To a solution of 5-(hydroxymethyl)-2-methylpyrimidine in an appropriate aprotic solvent (e.g., dichloromethane or chloroform), a halogenating agent such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is removed under reduced pressure to yield the crude 5-(halomethyl)-2-methylpyrimidine.
-
Step 2: Azide Substitution. The crude 5-(halomethyl)-2-methylpyrimidine is dissolved in a polar aprotic solvent like dimethylformamide (DMF). Sodium azide (NaN₃) is added in excess, and the reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 75 MHz or higher.
3. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹.
4. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) can be used.
-
Data Analysis: The mass-to-charge ratio (m/z) of the resulting ions is analyzed to determine the molecular weight and fragmentation pattern of the compound.
Visualizations
The following diagrams illustrate the proposed synthetic pathway and a general workflow for the spectroscopic characterization of this compound.
Caption: Proposed synthetic pathway for this compound.
Caption: General workflow for spectroscopic characterization.
A Technical Guide to the Potential Applications of Azidomethyl-Functionalized Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities.[1][2][3][4][5] The introduction of an azidomethyl group onto the pyrimidine ring unlocks a powerful toolkit for chemical biologists and drug developers. This functional group serves as a versatile handle for bioorthogonal "click chemistry," enabling the precise and efficient modification of pyrimidine-containing molecules within complex biological environments.[6][7][8] This guide provides an in-depth exploration of the synthesis, bioorthogonal reactions, and diverse applications of azidomethyl-functionalized pyrimidines, from cellular imaging and biomolecule labeling to the development of novel therapeutics and radiosensitizers.
Synthesis of Azidomethyl-Functionalized Pyrimidines
The strategic introduction of the azidomethyl group onto a pyrimidine nucleoside is crucial for its subsequent applications. Several synthetic methodologies have been developed to achieve this transformation efficiently.
Common Synthetic Routes:
-
Direct Dehydroxyazidation: This method involves the direct conversion of a 5-hydroxymethyl group on a pyrimidine nucleoside to the corresponding azide.[9] Modern protocols may utilize hypervalent iodine(III) reagents, which act as an azide source, an electrophilic center, and a base in a one-pot reaction under mild conditions.[9]
-
Two-Step Conversion via a Leaving Group: A more traditional and highly effective approach involves a two-step process:
-
Activation of the Hydroxyl Group: The primary alcohol of a 5-(hydroxymethyl)pyrimidine derivative, such as 5-(hydroxymethyl)-2'-deoxyuridine, is first converted into a good leaving group, typically by tosylation or bromination.[10]
-
Nucleophilic Substitution: The resulting tosylate or bromide is then displaced by an azide salt, such as lithium azide or sodium azide, via an SN2 reaction to yield the final azidomethyl product.[10]
-
Experimental Protocol: Synthesis of 5-(Azidomethyl)-2'-deoxyuridine
This protocol is a representative example based on the selective conversion of 5-(hydroxymethyl)-2'-deoxyuridine.
Objective: To synthesize 5-(azidomethyl)-2'-deoxyuridine from 5-(hydroxymethyl)-2'-deoxyuridine via a brominated intermediate.
Materials:
-
5-(hydroxymethyl)-2'-deoxyuridine
-
Acetic anhydride
-
Pyridine
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (or alternative non-polar solvent)
-
Lithium azide (LiN₃)
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Ammonia solution (aqueous)
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes, Dichloromethane (for chromatography)
Procedure:
-
Protection of Sugar Hydroxyls:
-
Dissolve 5-(hydroxymethyl)-2'-deoxyuridine in pyridine in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with methanol and evaporate the solvent under reduced pressure to obtain the protected 3',5'-di-O-acetyl-5-(hydroxymethyl)-2'-deoxyuridine. Purify by silica gel chromatography if necessary.
-
-
Bromination of the 5-methyl Position:
-
Dissolve the acetyl-protected nucleoside in carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under inert atmosphere, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter to remove succinimide, and concentrate the filtrate in vacuo to yield the crude 5-(bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine.
-
-
Azide Displacement:
-
Dissolve the crude brominated intermediate in anhydrous DMF.
-
Add lithium azide (LiN₃) to the solution.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Deacetylation:
-
Dissolve the resulting azide-containing protected nucleoside in methanolic ammonia (a solution of ammonia in methanol).
-
Stir at room temperature for 6-12 hours.
-
Evaporate the solvent completely.
-
Purify the crude product by silica gel column chromatography (e.g., using a dichloromethane/methanol gradient) to yield pure 5-(azidomethyl)-2'-deoxyuridine.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow Diagram
Caption: General Synthesis Workflow
Core Application: Bioorthogonal Click Chemistry
The azido group is the linchpin for the utility of these pyrimidine derivatives. It is a premier functional group for bioorthogonal chemistry—reactions that can proceed within living systems without interfering with native biochemical processes.[7] The azide is small, metabolically stable, and virtually absent in nature, preventing unwanted side reactions.[7]
Key Azide-Based Bioorthogonal Reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction, where an azide and a terminal alkyne react in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole.[8][11] It is known for its high yields, specificity, and rapid kinetics.[12] However, the cytotoxicity of copper limits its use in live-cell experiments.[7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic catalyst, SPAAC utilizes a strained cyclooctyne (e.g., bicyclo[6.1.0]non-4-yne, BCN) which reacts spontaneously with an azide.[6][7][9] This reaction is highly biocompatible and has become the method of choice for live-cell labeling.[6]
-
Staudinger Ligation: An early bioorthogonal reaction involving the reaction of an azide with a triarylphosphine to form an aza-ylide, which is then trapped to form a stable amide bond.[7][8][11] While effective, its reaction kinetics are generally slower than CuAAC or SPAAC.[11]
Bioorthogonal Reaction Pathways
Caption: Key Azide-Based Bioorthogonal Reactions
Potential Applications
The ability to use azidomethyl pyrimidines in click chemistry opens up a vast array of applications in research and drug development.
DNA/RNA Labeling and Cellular Imaging
Azidomethyl-functionalized pyrimidine nucleosides, such as 5-azidomethyl-2'-deoxyuridine (AmdU), can be used as building blocks for DNA and RNA.[9] The corresponding triphosphates (e.g., 5-azidomethyl-dUTP) are effective substrates for DNA polymerases and can be incorporated into DNA strands during replication or via PCR.[9]
This metabolic or enzymatic incorporation creates nucleic acids tagged with azide handles. These can then be visualized by reacting them with a fluorescent probe containing a compatible reactive partner (e.g., a BCN-functionalized dye for SPAAC), enabling high-resolution imaging of DNA synthesis and localization in living cells.[9][11][13]
Table 1: Summary of Azidomethyl Pyrimidines in Biomolecule Labeling
| Compound/Precursor | Application | Bioorthogonal Reaction | Key Outcome | Reference(s) |
| 5-Azidomethyl-2'-deoxyuridine (AmdU) | Labeling of cellular DNA | SPAAC, CuAAC | Visualization of DNA replication; radiosensitization | [9][11] |
| 5-Azidomethyl-dUTP | Enzymatic synthesis of azide-modified DNA | SPAAC, CuAAC | Preparation of labeled DNA probes for in vitro assays | [9] |
| Azide-modified nucleosides | General RNA/DNA functionalization | Click Chemistry | Creation of modified aptamers, functionalized oligonucleotides | [9] |
Cellular Imaging Workflow
Caption: Cellular Imaging Workflow
Drug Discovery and Development
The pyrimidine core is a privileged scaffold in medicinal chemistry, present in drugs for cancer, viral infections, and inflammation.[1][5][14] The azidomethyl group provides a powerful platform for:
-
Creating Hybrid Molecules: Using click chemistry, the pyrimidine scaffold can be conjugated to other pharmacophores, peptides, or antibodies to create novel drugs with dual-action mechanisms or improved targeting.[8][9]
-
Structure-Activity Relationship (SAR) Studies: A library of pyrimidine derivatives can be rapidly synthesized by clicking various small molecules onto the azidomethyl handle, accelerating the lead optimization process.
-
Prodrug Development: The azide can be used to link a pyrimidine drug to a promoiety that improves solubility, stability, or bioavailability.
Radiosensitizers for Cancer Therapy
Certain azidomethyl pyrimidines have shown potential as radiosensitizers. 5-Azidomethyl-2'-deoxyuridine (AmdU) has been demonstrated to effectively radiosensitize EMT6 tumor cells.[9] The proposed mechanism involves the reaction of the azide group with radiation-produced electrons, leading to the formation of destructive aminyl and iminyl radicals that enhance cellular damage in targeted cancer cells.[9]
Activity-Based Probes and Proteomics
Azidomethyl pyrimidines can be incorporated into inhibitors or substrates of specific enzymes. After the probe binds to its target protein, the azide can be used in two ways:
-
Affinity Purification: Clicking the azide to a resin-linked alkyne (e.g., on a bead) allows for the pull-down and identification of the target protein.
-
Photoaffinity Labeling: In some designs, the azide group itself can be photochemically activated by UV light to form a highly reactive nitrene, which covalently crosslinks the probe to its target protein, enabling direct identification.[15]
Experimental Protocol: Fluorescent Labeling of DNA in Live Cells
Objective: To visualize newly synthesized DNA in proliferating cells using metabolic labeling with AmdU followed by SPAAC.
Materials:
-
Proliferating mammalian cells (e.g., HeLa, HEK293) in culture
-
5-(azidomethyl)-2'-deoxyuridine (AmdU)
-
Cell culture medium, fetal bovine serum (FBS), antibiotics
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Strained alkyne-fluorophore conjugate (e.g., BCN-Alexa Fluor 488)
-
DAPI for nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells on glass coverslips in a petri dish to ~60% confluency.
-
Prepare a stock solution of AmdU in DMSO.
-
Add AmdU to the cell culture medium to a final concentration of 10-50 µM.
-
Incubate the cells for a period corresponding to the desired labeling window (e.g., 2-24 hours) under standard culture conditions (37 °C, 5% CO₂).
-
-
Cell Fixation and Permeabilization:
-
Remove the labeling medium and wash the cells three times with warm PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Click Reaction (SPAAC):
-
Prepare the click reaction cocktail. For each coverslip, mix the strained alkyne-fluorophore (e.g., 5-10 µM final concentration) in PBS.
-
Add the cocktail to the coverslips, ensuring the cells are fully covered.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei by incubating with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with filter sets appropriate for the chosen fluorophore (e.g., FITC/GFP channel for Alexa Fluor 488) and DAPI. The fluorescent signal will co-localize with DAPI in the nuclei of cells that were actively synthesizing DNA during the labeling period.
-
Quantitative Data Summary
The derivatization of pyrimidines has led to compounds with potent biological activities. While specific data for azidomethyl-functionalized pyrimidines is emerging, the broader class of modified pyrimidines demonstrates significant potential, often measured by their half-maximal inhibitory concentration (IC₅₀).
Table 2: Representative Biological Activities of Modified Pyrimidine Derivatives
| Compound Class | Target/Cell Line | Activity Type | IC₅₀ / Potency | Reference(s) |
| Imidazole-pyrimidine hybrids | EGFR-mutant cancer cells | Anticancer | 49 - 152 ng/mL | [3] |
| Pyrimidine-based FAK inhibitors | MDA-MB-231 (Breast Cancer) | Anticancer | 0.126 µM | [3] |
| Pyrazolo[1,5-a]pyrimidines | HCT-116 (Colon Cancer) | Anticancer | 1.51 µM | [16] |
| Pyrazolo[1,5-a]pyrimidines | MCF-7 (Breast Cancer) | Anticancer | 0.047 µM | [16] |
| Pyrimidine NNRT inhibitors | HIV-1 wild type & mutants | Antiviral (EC₅₀) | 3.43 - 11.8 nM | [3] |
| Thiazolyl-pyrimidine derivatives | Lung Cancer (HOP-92) | Anticancer (GI₅₀) | 0.52 µM | [17] |
Note: This table includes data from various modified pyrimidine scaffolds to illustrate the therapeutic potential of the core structure. GI₅₀ = 50% growth inhibition; EC₅₀ = half-maximal effective concentration.
Conclusion and Future Outlook
Azidomethyl-functionalized pyrimidines represent a powerful convergence of a biologically privileged scaffold with the precision of bioorthogonal chemistry. This combination provides researchers with an invaluable tool for a wide range of applications. The ability to synthesize these compounds and subsequently ligate them to probes, drugs, or other biomolecules under biocompatible conditions has already advanced the fields of cellular imaging and biomolecule labeling.
Looking forward, the potential in drug discovery is particularly promising. The use of click chemistry to generate libraries of pyrimidine-based conjugates will undoubtedly accelerate the discovery of new lead compounds. Furthermore, applications in targeted drug delivery, the development of sophisticated biological probes, and the creation of novel radiosensitizers highlight the bright future for this versatile chemical entity. As synthetic methods become more refined and new bioorthogonal reactions are developed, the scope of applications for azidomethyl-functionalized pyrimidines will continue to expand, solidifying their role as a critical tool in chemical biology and medicinal chemistry.
References
- 1. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 8. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry – Med Chem 101 [medchem101.com]
- 13. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 15. Design, Synthesis, and Evaluation of An Anti-trypanosomal [1,2,4]Triazolo[1,5-a]pyrimidine Probe for Photoaffinity Labeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design and synthesis of pyrimidine molecules endowed with thiazolidin-4-one as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(azidomethyl)-2-methylpyrimidine: Synthesis, Properties, and Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction and Inferred History
5-(azidomethyl)-2-methylpyrimidine is a functionalized pyrimidine derivative that, while not extensively documented in scientific literature as a standalone compound, holds significant potential as a synthetic intermediate in medicinal chemistry and chemical biology. Its discovery and history are intrinsically linked to the broader exploration of pyrimidine analogues for therapeutic and diagnostic purposes. The pyrimidine core is a fundamental component of nucleobases, and modifications at the C5 position have been a key strategy in the development of antiviral and anticancer agents.
The introduction of an azidomethyl group at this position is of particular interest due to its utility as a versatile chemical handle. The azide moiety is a key component in bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the efficient and specific conjugation of the pyrimidine scaffold to other molecules, such as fluorescent probes, targeting ligands, or macromolecules.
While the direct history of this compound is not explicitly recorded, its conceptual development can be traced to the synthesis and application of related compounds, most notably 5-(azidomethyl)-2'-deoxyuridine (AmdU). Research into AmdU has demonstrated the utility of the 5-azidomethyl group in pyrimidine nucleosides for applications such as DNA labeling and as a potential radiosensitizer.[1] It is therefore logical to infer that this compound has been synthesized as a non-nucleosidic building block for creating novel molecular probes, libraries of potential drug candidates, and for use in materials science.
Physicochemical Properties
The following table summarizes the predicted and expected physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₅ | Calculated |
| Molecular Weight | 149.16 g/mol | Calculated |
| Appearance | Colorless to pale yellow oil or low-melting solid | Predicted |
| Boiling Point | Not available (likely decomposes upon heating) | Predicted |
| Solubility | Soluble in organic solvents (e.g., DCM, THF, DMF, DMSO) | Predicted |
| Stability | Thermally and photolytically sensitive; handle with care | General knowledge of azides |
Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be logically achieved through a multi-step process starting from readily available precursors. The general strategy involves the construction of the 2-methyl-5-(hydroxymethyl)pyrimidine core, followed by conversion of the hydroxyl group to a good leaving group, and subsequent nucleophilic substitution with an azide salt.
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Methyl-5-(hydroxymethyl)pyrimidine
This step involves the reduction of a 5-ester substituted 2-methylpyrimidine.
-
Reaction: 2-Methyl-5-(ethoxycarbonyl)pyrimidine + Lithium Aluminium Hydride (LiAlH₄) → 2-Methyl-5-(hydroxymethyl)pyrimidine
-
Procedure:
-
To a stirred solution of 2-methyl-5-(ethoxycarbonyl)pyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of lithium aluminium hydride (1.5 eq) in THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-methyl-5-(hydroxymethyl)pyrimidine.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 2-Methyl-5-(chloromethyl)pyrimidine
This step involves the conversion of the primary alcohol to a chloride.
-
Reaction: 2-Methyl-5-(hydroxymethyl)pyrimidine + Thionyl Chloride (SOCl₂) → 2-Methyl-5-(chloromethyl)pyrimidine
-
Procedure:
-
To a solution of 2-methyl-5-(hydroxymethyl)pyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-methyl-5-(chloromethyl)pyrimidine, which can be used in the next step without further purification.
-
Step 3: Synthesis of this compound
This is the final step to introduce the azide functionality.
-
Reaction: 2-Methyl-5-(chloromethyl)pyrimidine + Sodium Azide (NaN₃) → this compound
-
Procedure:
-
To a solution of 2-methyl-5-(chloromethyl)pyrimidine (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq).
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Potential Applications and Signaling Pathways
The primary utility of this compound lies in its application in "click chemistry" for the synthesis of more complex molecules.
Application in Click Chemistry
The azido group serves as a handle for conjugation with alkyne-containing molecules via CuAAC. This allows for the straightforward synthesis of a diverse library of 1,2,3-triazole-linked pyrimidine derivatives.
References
Technical Guide: 5-(azidomethyl)-2-methylpyrimidine for Research and Development
This technical guide provides an in-depth overview of 5-(azidomethyl)-2-methylpyrimidine, a heterocyclic building block valuable for researchers, scientists, and professionals in drug development. The document outlines its chemical properties, commercial availability, safety considerations, and a generalized protocol for its application in click chemistry.
Introduction to this compound
This compound is a functionalized pyrimidine derivative that serves as a versatile reagent in organic synthesis. Its key feature is the azidomethyl group (-CH₂N₃) attached to the pyrimidine core. This functional group makes the molecule an ideal participant in bioorthogonal "click" chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The pyrimidine scaffold is a fundamental core structure in numerous biologically active compounds, including nucleobases and various pharmaceuticals. The ability to readily introduce this moiety onto other molecules via a stable triazole linkage makes this compound a valuable tool for synthesizing novel compounds for drug discovery, chemical biology, and materials science. It allows for the creation of diverse molecular architectures with potential applications in medicinal chemistry and beyond.
Commercial Suppliers
Technical Data
Quantitative data for this compound is summarized in the table below. This information is crucial for experimental planning, including molar calculations and characterization.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1073428-44-5 |
| Molecular Formula | C₆H₇N₅ |
| Molecular Weight | 149.15 g/mol |
| Appearance | (Typically a solid, refer to supplier for specifics) |
| Purity | (Refer to supplier's Certificate of Analysis) |
Safety and Handling
General Precautions for Handling Organic Azides:
-
Potential for Instability: Organic azides can be energetic and may decompose explosively, especially when heated, subjected to shock or friction, or in the presence of certain metals. It is crucial to avoid heating the compound unnecessarily.
-
Toxicity: Many organic azides are toxic. Avoid inhalation, ingestion, and skin contact.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling the compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store in a cool, dark, and well-ventilated place, away from heat sources and incompatible materials (e.g., strong acids, strong oxidizing agents, and heavy metals).
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.
Researchers should always consult institutional safety guidelines and, if possible, obtain the supplier-specific SDS before handling this compound.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of this compound is its reaction with terminal alkynes to form a stable 1,2,3-triazole ring. The following is a generalized protocol for a typical small-scale CuAAC reaction. Researchers should optimize conditions for their specific substrates.
Materials:
-
This compound
-
Alkyne-containing substrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-butanol and water, or DMF, DMSO)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and the alkyne-containing substrate (1.0 - 1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Catalyst Preparation: In a separate vial, prepare fresh solutions of copper(II) sulfate (e.g., 0.1 M in water) and sodium ascorbate (e.g., 0.2 M in water).
-
Reaction Initiation: To the stirred solution of the azide and alkyne, add the copper(II) sulfate solution (typically 1-5 mol%).
-
Reduction of Copper(II): Immediately after, add the sodium ascorbate solution (typically 5-10 mol%). The sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ.
-
Reaction Progress: Stir the reaction mixture at room temperature. The reaction is often complete within 1-24 hours. Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, the product can be isolated. A typical work-up may involve diluting the reaction mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the experimental workflow and a key application of this compound.
Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Use in creating diverse libraries of pyrimidine-triazole conjugates via click chemistry.
References
The Pivotal Role of the Azide Group in Pyrimidine Bioorthogonal Reactions: A Technical Guide
Introduction
Bioorthogonal chemistry encompasses a suite of chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1][2][3] This powerful toolkit has revolutionized the study of biomolecules in their natural environment, enabling real-time visualization and functional analysis of proteins, glycans, lipids, and nucleic acids.[2][4] At the heart of this field is the "chemical reporter," a functional group that is introduced into a biomolecule and serves as a handle for selective chemical modification.
The azide group (-N₃) has emerged as a preeminent bioorthogonal reporter due to its unique combination of properties.[1][4] It is small, metabolically stable, and virtually absent in biological systems, thus offering a clean chemical handle for specific ligation reactions.[1][5] When incorporated into pyrimidine nucleosides, such as uridine, deoxyuridine, and cytidine, the azide group provides a versatile tool for labeling, tracking, and functionalizing DNA and RNA. This guide provides an in-depth technical overview of the azide group's role in key pyrimidine bioorthogonal reactions, targeting researchers, scientists, and professionals in drug development.
The Azide Group: A Premier Bioorthogonal Reporter
The utility of the azide group in bioorthogonal chemistry stems from a unique set of chemical characteristics that make it highly selective and non-perturbing within complex biological milieu.
-
Abiotic Nature: Azides are not naturally present in most living organisms, meaning they have no endogenous reaction partners to cause background signal or off-target effects.[1][6]
-
Small Size: The compact nature of the azide group minimizes steric disruption to the structure and function of the parent pyrimidine nucleoside, allowing it to be processed by cellular machinery like DNA and RNA polymerases.[5][7]
-
Stability and Inertness: The azide group is stable in aqueous environments across a range of physiological pH values and is unreactive towards the vast majority of biological functional groups, which are typically hard nucleophiles.[1][4]
-
Unique Reactivity: The azide group's reactivity is reserved for specific, exogenously supplied partners. It can function as a soft electrophile, favoring reactions with soft nucleophiles like phosphines, or as a 1,3-dipole in cycloaddition reactions with alkynes.[1][4] This distinct reactivity profile ensures that the ligation occurs only when and where intended.
Core Bioorthogonal Reactions with Azido-Pyrimidines
The azide group on a pyrimidine scaffold can participate in several highly specific and efficient ligation reactions. The most prominent among these are the Staudinger Ligation and various forms of azide-alkyne cycloaddition.
Staudinger Ligation
First adapted for biological applications by Bertozzi and coworkers, the Staudinger ligation is a reaction between an azide and a specifically engineered triarylphosphine.[8][9]
Mechanism: The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, forming a phosphazide. This intermediate spontaneously loses dinitrogen gas (N₂) to produce an aza-ylide.[1][10] In the bioorthogonal version, an electrophilic trap (typically a methyl ester) positioned ortho to the phosphorus atom on one of the phenyl rings intercepts the aza-ylide in an intramolecular cyclization.[1] The resulting five-membered ring intermediate then hydrolyzes to yield a stable amide bond, covalently linking the two reaction partners.[1][11]
Role of the Azide Group: The azide acts as a soft electrophile, selectively reacting with the soft nucleophilic phosphine.[4] This chemoselectivity is the cornerstone of its bioorthogonality, as it does not react with the abundant hard nucleophiles found in cells (e.g., water, thiols).
Limitations: A significant drawback of the Staudinger ligation is its relatively slow reaction kinetics, with second-order rate constants typically in the range of 0.0020 M⁻¹s⁻¹.[4][7] This can necessitate higher concentrations or longer reaction times for efficient labeling.
Azide-Alkyne Cycloaddition
The 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring is one of the most widely used bioorthogonal reactions, often referred to as "click chemistry".[4][12] This reaction can be performed in two main modes: a copper-catalyzed version and a strain-promoted, copper-free version.
a) Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Mechanism: This reaction involves the cycloaddition of an azide with a terminal alkyne, a process that is dramatically accelerated by a copper(I) catalyst.[9][13] The copper catalyst activates the terminal alkyne, significantly lowering the activation energy of the cycloaddition and leading to the regiospecific formation of the 1,4-disubstituted triazole product.[9]
Role of the Azide Group: The azide functions as the 1,3-dipole in the [3+2] cycloaddition reaction.[12]
Limitations in Biological Systems: While highly efficient, the reliance on a copper catalyst presents a major challenge for in vivo applications. Copper ions can be cytotoxic and can interfere with cellular processes, largely restricting CuAAC to in vitro or ex vivo experiments.[9][14]
b) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Mechanism: To circumvent the toxicity of copper, SPAAC utilizes a strained cyclooctyne as the alkyne reaction partner.[15] The significant ring strain of cyclooctyne derivatives (e.g., DIBO, BCN, DIBAC) provides the intrinsic driving force for the reaction to proceed rapidly at physiological temperatures without any catalyst.[9][16] The reaction still proceeds via a [3+2] cycloaddition mechanism to form a stable triazole linkage.[15]
Role of the Azide Group: As in CuAAC, the azide serves as the 1,3-dipole. The reaction's success hinges on the azide's ability to react rapidly with the high-energy strained alkyne while remaining inert to other cellular components. This reaction is highly efficient for azido-pyrimidines; for instance, 5-azidouridine and 5-azido-2′-deoxyuridine can be converted to their triazole products in quantitative yields in under five minutes.[15]
Advantages: SPAAC is the preferred method for live-cell and whole-organism imaging due to its excellent biocompatibility, high selectivity, and rapid kinetics.[9][15]
Photoclick Chemistry
A more recent development involves the use of light to trigger bioorthogonal reactions, offering spatiotemporal control over the labeling process.[17][18] In the context of azido-pyrimidines, this can involve light-triggered azide-alkyne cycloadditions, where light is used to activate a caged catalyst or one of the reactants.[17] This approach allows researchers to initiate the labeling reaction at a specific time and location within a cell or tissue, providing a higher degree of precision.[18]
Data Presentation: Reaction Kinetics
The efficiency of a bioorthogonal reaction is often quantified by its second-order rate constant (k). A higher rate constant allows for effective labeling at lower, more biologically relevant concentrations.
| Reaction Type | Azide Partner | Alkyne/Phosphine Partner | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Notes |
| Staudinger Ligation | General Organic Azide | Engineered Phosphine | ~10⁻⁴ - 10⁻² | Relatively slow kinetics.[7] |
| SPAAC | 8-azidoadenosine | Fused Cyclopropyl Cyclooctyne | 0.11 | Measured in aqueous acetonitrile.[14] |
| SPAAC | Benzyl Azide | DIBAC | Up to ~1.0 (with micellar catalysis) | Rate can be significantly enhanced.[19] |
| SPAAC | General Organic Azide | Bicyclononyne (BCN) | ~10⁻³ - 10⁰ | Slower than IEDDA reactions.[7] |
| CuAAC | General Organic Azide | Terminal Alkyne | >100 | Very fast but requires a cytotoxic copper catalyst. |
Experimental Protocols
The following are generalized protocols for the synthesis and application of azido-pyrimidines in bioorthogonal labeling. Researchers should consult the primary literature for specific substrate and cell-type optimizations.
Protocol 1: Synthesis of 5'-Azido-5'-deoxythymidine
This protocol describes a general method for introducing an azide at the 5' position of a pyrimidine nucleoside, a common precursor for incorporation into DNA.
-
Tosyl Activation: Dissolve thymidine in pyridine. Cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl) portion-wise while stirring. Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 5'-O-tosyl-thymidine intermediate.
-
Azide Displacement: Dissolve the tosylated intermediate in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃) in excess. Heat the reaction mixture to 80-100°C and stir for several hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture, dilute with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield 5'-azido-5'-deoxythymidine.
Protocol 2: SPAAC Labeling of Cellular DNA in Live Cells
This protocol outlines the metabolic labeling of nascent DNA with an azido-pyrimidine followed by fluorescent detection using SPAAC.
-
Metabolic Labeling: Culture cells (e.g., MCF-7) in standard growth medium.
-
Replace the medium with fresh medium containing 5-azido-2'-deoxyuridine (AdU) or a similar azido-pyrimidine analog (typically 10-50 µM).
-
Incubate the cells for a period sufficient for incorporation into newly synthesized DNA (e.g., 4-24 hours), depending on the cell cycle length.
-
Cell Fixation and Permeabilization (for intracellular targets): Wash the cells three times with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Click Reaction: Wash the cells three times with PBS.
-
Prepare the "click" reaction cocktail. For a typical reaction, dissolve a cyclooctyne-fluorophore conjugate (e.g., DBCO-Cy5) in PBS or a compatible buffer to a final concentration of 5-20 µM.
-
Incubate the cells with the click cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing and Imaging: Wash the cells three times with PBS to remove unreacted probe.
-
If desired, counterstain nuclei with a DNA stain like DAPI.
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Image the cells using fluorescence microscopy with filter sets appropriate for the chosen fluorophore and DAPI.
Visualizations: Mechanisms and Workflows
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Not So Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 9. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 11. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Photoclick Chemistry: A Bright Idea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 15. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 17. Light-Triggered Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photoclick Chemistry: A Bright Idea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
theoretical studies on 5-(azidomethyl)-2-methylpyrimidine reactivity
An In-depth Technical Guide on the Theoretical and Practical Reactivity of 5-(azidomethyl)-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound. The content is curated for an audience with a strong background in organic chemistry and drug development, focusing on the practical and theoretical aspects of this heterocyclic compound. While direct theoretical studies on this specific molecule are limited, this guide draws upon established principles and documented reactivity of closely related analogues, particularly 5-substituted pyrimidine nucleosides.
Introduction to this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and chemical biology. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleobases. The introduction of an azidomethyl group at the 5-position provides a versatile chemical handle for a variety of transformations, most notably for bioconjugation via "click chemistry." The 2-methyl group can influence the electronic properties and steric environment of the pyrimidine ring. Understanding the reactivity of this core structure is crucial for its application in the design and synthesis of novel therapeutic agents and biological probes.
Synthesis of the 5-(azidomethyl)pyrimidine Core
The synthesis of 5-(azidomethyl)pyrimidines, particularly in the context of nucleosides like 5-(azidomethyl)-2'-deoxyuridine, has been achieved through several methods. These approaches can be adapted for the synthesis of the core molecule.
From 5-(hydroxymethyl)pyrimidine Precursors
A common strategy involves the conversion of a 5-(hydroxymethyl)pyrimidine derivative. This can be accomplished via a two-step process involving an intermediate with a good leaving group, such as a tosylate or a halide.
-
Tosylation followed by Azide Displacement: The hydroxyl group of 5-(hydroxymethyl)-2-methylpyrimidine can be converted to a tosylate. Subsequent reaction with an azide source, such as sodium azide, yields the desired this compound. A similar transformation has been reported for 5-(hydroxymethyl)-2'-deoxyuridine[1].
-
Halogenation followed by Azide Displacement: Alternatively, the hydroxyl group can be converted to a bromide. This is followed by displacement with lithium azide to afford the final product. This method was found to be more selective in the synthesis of 5-(azidomethyl)-2'-deoxyuridine[1].
Direct Dehydroxyazidation
A more direct approach involves the dehydroxyazidation of the corresponding 5-(hydroxymethyl)pyrimidine. This method offers a streamlined synthesis of 5-azidomethyl pyrimidine nucleosides[2].
A generalized workflow for the synthesis from a 5-(hydroxymethyl) precursor is depicted below.
Caption: Synthetic workflow for this compound.
Reactivity Profile
The reactivity of this compound is dominated by the azide moiety and influenced by the electronic nature of the substituted pyrimidine ring.
Reactions of the Azidomethyl Group
The azide group is a high-energy functional group that undergoes a variety of transformations, making it a valuable synthon in organic chemistry.
3.1.1. 1,3-Dipolar Cycloaddition Reactions
The most prominent reaction of the azide group is the 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. This reaction is the cornerstone of "click chemistry" and is widely used for bioconjugation.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction proceeds rapidly and with high regioselectivity to yield the 1,4-disubstituted triazole. It is a highly efficient method for linking molecules in medicinal chemistry[2].
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes strained cyclooctynes. The relief of ring strain drives the reaction forward. While the reaction with bicyclo[6.1.0]non-4-yne has been noted, the inverse electron demand Diels-Alder reaction with trans-cyclooctene derivatives has been shown to be more efficient in some contexts[2].
Caption: Key cycloaddition reactions of the azidomethyl group.
3.1.2. Reduction to Amines
The azide group can be readily reduced to the corresponding primary amine.
-
Catalytic Hydrogenation: A common and efficient method for this transformation is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C)[1]. This reaction proceeds cleanly to yield 5-(aminomethyl)-2-methylpyrimidine, a valuable building block for further functionalization.
Caption: Reduction of the azidomethyl group to an aminomethyl group.
Reactivity of the Pyrimidine Ring
The pyrimidine ring is an electron-deficient heterocycle. Its reactivity towards electrophilic and nucleophilic attack is influenced by the substituents.
-
Influence of Substituents: The 2-methyl group is an electron-donating group, which can slightly activate the ring towards electrophilic attack and deactivate it towards nucleophilic attack, relative to an unsubstituted pyrimidine. Conversely, the 5-azidomethyl group is electron-withdrawing, which will have the opposite effect. The interplay of these electronic effects will determine the overall reactivity of the ring.
-
Electrophilic Aromatic Substitution: Generally, pyrimidines are not highly reactive towards electrophilic aromatic substitution due to their electron-deficient nature. When such reactions do occur, the position of substitution is directed by the existing substituents.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions 2, 4, and 6. The presence of the 2-methyl group would likely direct nucleophilic attack to the 4 and 6 positions.
Applications in Drug Development and Chemical Biology
The unique reactivity of the azidomethyl group makes this compound and its derivatives valuable tools in drug development and chemical biology.
-
Bioconjugation: As highlighted, the ability to participate in click chemistry allows for the facile conjugation of this pyrimidine core to biomolecules such as proteins, peptides, and nucleic acids[2]. This is crucial for creating targeted drug delivery systems, diagnostic probes, and for studying biological processes.
-
Prodrug and Linker Strategies: The azidomethyl group can be a precursor to an aminomethyl group, which can serve as a point of attachment for linkers in antibody-drug conjugates (ADCs) or as a key pharmacophoric element.
-
Bioactive Molecules: 5-substituted pyrimidine nucleosides have shown a range of biological activities, including antiviral and anticancer properties[1][3]. The 5-(azidomethyl) substituent can itself contribute to the biological activity, as seen in the case of 5-(azidomethyl)-2'-deoxyuridine's inhibition of herpes simplex virus type 1 replication[1].
Experimental Protocols
Detailed experimental protocols should be optimized for specific substrates and reaction scales. The following are generalized procedures based on literature for related compounds.
General Protocol for Synthesis of 5-(azidomethyl)-2'-deoxyuridine from 5-(bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine[1]
-
Dissolution: Dissolve the starting 5-(bromomethyl) derivative in a suitable aprotic polar solvent such as dimethylformamide (DMF).
-
Addition of Azide: Add a molar excess of lithium azide to the solution.
-
Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deacetylation: If protecting groups are present (such as acetyl groups), they can be removed by treating the product with a base, such as sodium methoxide in methanol.
-
Purification: Purify the final product by column chromatography on silica gel.
General Protocol for Catalytic Hydrogenation of an Azidomethylpyrimidine[1]
-
Dissolution: Dissolve the 5-(azidomethyl)pyrimidine derivative in a suitable solvent, such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (e.g., 10 mol% Pd/C).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (typically at atmospheric pressure using a balloon) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the resulting amine by an appropriate method, such as crystallization or chromatography, if necessary.
Quantitative Data
The following table summarizes yields for the synthesis of 5-substituted pyrimidine derivatives as reported in the literature. This data pertains to nucleoside analogues but provides an indication of the efficiency of these transformations.
| Precursor | Product | Reagents and Conditions | Yield (%) | Reference |
| 5-(hydroxymethyl)-2'-deoxyuridine | 5-(tosyloxymethyl)-2'-deoxyuridine | Tosyl chloride, pyridine | N/A | [1] |
| 5-(tosyloxymethyl)-2'-deoxyuridine | 5-(azidomethyl)-2'-deoxyuridine | Lithium azide, DMF | N/A | [1] |
| 5-(bromomethyl)-3',5'-di-O-acetyl-2'-dU | 5-(azidomethyl)-3',5'-di-O-acetyl-2'-dU | Lithium azide, DMF | N/A | [1] |
| 5-(azidomethyl)-2'-deoxyuridine | 5-(aminomethyl)-2'-deoxyuridine | H₂, Pd/C | N/A | [1] |
Note: Specific yield percentages were not available in the provided search result abstracts. "N/A" indicates that the data was not available in the summarized text.
Conclusion
This compound is a versatile heterocyclic compound with significant potential in drug discovery and chemical biology. Its reactivity is primarily centered around the azidomethyl group, which readily participates in highly efficient 1,3-dipolar cycloadditions and can be reduced to the corresponding amine. These transformations provide a powerful toolkit for the synthesis of complex molecules and bioconjugates. The pyrimidine ring itself possesses an electronic character that can be exploited for further functionalization. While more direct theoretical studies on the standalone molecule are needed to fully elucidate its electronic structure and reactivity, the established chemistry of its nucleoside analogues provides a solid foundation for its application in the development of novel therapeutics and research tools.
References
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with 5-(azidomethyl)-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," utilizing 5-(azidomethyl)-2-methylpyrimidine. This pyrimidine derivative serves as a versatile building block in drug discovery and chemical biology, enabling the straightforward synthesis of novel 1,2,3-triazole-linked conjugates. The following protocols are designed to be a starting point for optimization in specific research contexts.
Introduction
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[1][2][3] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in medicinal chemistry and drug development.[4] this compound is a valuable synthon, as the resulting triazole-pyrimidine conjugates have potential applications as kinase inhibitors, antiviral agents, and probes for biological systems. The synthesis of related azidomethyl-pyrimidine nucleosides has been documented, highlighting their utility in biological applications.[5][6]
General Reaction Scheme
The general scheme for the copper-catalyzed click chemistry reaction with this compound and a generic terminal alkyne is depicted below:
This compound + Terminal Alkyne --(Cu(I) catalyst)--> 1-( (2-methylpyrimidin-5-yl)methyl )-4-(substituted)-1H-1,2,3-triazole
Data Presentation: Reaction Parameter Optimization
The following tables summarize typical starting conditions and ranges for the optimization of the CuAAC reaction with this compound.
Table 1: Reagent Concentrations and Stoichiometry
| Reagent | Starting Concentration | Range | Notes |
| This compound | 1.0 equiv | 1.0 - 1.2 equiv | The limiting reagent is typically the more complex or valuable coupling partner. |
| Terminal Alkyne | 1.0 - 1.2 equiv | 1.0 - 1.5 equiv | A slight excess of the alkyne can help drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 1-5 mol% | 0.5 - 10 mol% | Lower catalyst loading is preferred to minimize cellular toxicity in biological applications. |
| Sodium Ascorbate | 5-10 mol% | 2 - 20 mol% | Should be in excess of the copper catalyst to maintain Cu(I) oxidation state.[7] |
| Ligand (e.g., THPTA, TBTA) | 5-25 mol% | 1 - 50 mol% | A ligand can accelerate the reaction and reduce copper-mediated side reactions.[1][2] |
Table 2: Reaction Conditions
| Parameter | Typical Condition | Range | Notes |
| Solvent | t-BuOH/H₂O (1:1) or DMSO | Various aqueous and organic solvents | Solvent choice depends on the solubility of the reactants.[1][8] |
| Temperature | Room Temperature (20-25 °C) | 4 - 60 °C | The reaction is typically fast at room temperature.[2] |
| Reaction Time | 1 - 4 hours | 30 minutes - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Atmosphere | Air or Inert (N₂, Ar) | - | While often robust in air, degassing can improve reproducibility for sensitive substrates. |
Experimental Protocols
This section provides a detailed step-by-step protocol for a typical small-scale CuAAC reaction.
Materials and Reagents:
-
This compound
-
Terminal alkyne of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvents: tert-Butanol (t-BuOH), Deionized water, Dimethyl sulfoxide (DMSO)
-
Reaction vial
-
Stir plate and stir bar
-
Thin Layer Chromatography (TLC) plates and appropriate mobile phase
-
Purification supplies (e.g., silica gel for column chromatography, HPLC)
Stock Solution Preparation:
-
Copper(II) Sulfate Solution (100 mM): Dissolve 25.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.
-
Sodium Ascorbate Solution (1 M): Dissolve 198.1 mg of sodium ascorbate in 1.0 mL of deionized water. Prepare this solution fresh.
-
THPTA Solution (200 mM): Dissolve 86.9 mg of THPTA in 1.0 mL of deionized water.
Reaction Procedure:
-
Reactant Preparation: In a clean reaction vial, dissolve this compound (e.g., 0.1 mmol, 1.0 equiv) and the terminal alkyne (0.1-0.12 mmol, 1.0-1.2 equiv) in a suitable solvent mixture (e.g., 1 mL of t-BuOH/H₂O 1:1). Stir the solution until all solids are dissolved.
-
Ligand and Catalyst Addition: To the stirred solution, add the THPTA stock solution (e.g., 50 µL, 0.1 equiv, 10 mol%).
-
Copper Addition: Add the CuSO₄ stock solution (e.g., 10 µL, 0.01 equiv, 1 mol%). The solution may turn a pale blue color.
-
Initiation: Add the freshly prepared sodium ascorbate stock solution (e.g., 20 µL, 0.2 equiv, 20 mol%) to initiate the reaction. The solution will typically become colorless or pale yellow.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 1-4 hours).
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the pure 1,2,3-triazole product.
-
Characterize the final product by NMR and mass spectrometry.
-
Mandatory Visualizations
Caption: Experimental workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: Catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
References
- 1. confluore.com.cn [confluore.com.cn]
- 2. broadpharm.com [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using 5-(azidomethyl)-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that has gained widespread use in chemical biology, drug development, and materials science. This catalyst-free click chemistry reaction proceeds rapidly and with high specificity under physiological conditions, making it ideal for labeling and conjugating biomolecules in living systems.[1] The reaction is driven by the high ring strain of cyclooctyne reagents, which readily react with azides to form a stable triazole linkage.[2]
This document provides detailed application notes and protocols for the use of 5-(azidomethyl)-2-methylpyrimidine , a versatile azide-containing building block, in SPAAC reactions. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous bioactive compounds and their ability to engage in various biological interactions.[3][4][5][6] The incorporation of an azidomethyl group at the 5-position of the 2-methylpyrimidine core allows for its precise and efficient conjugation to a wide range of molecules and biomolecules functionalized with a strained alkyne.
Synthesis of this compound
Step 1: Tosylation of 5-(hydroxymethyl)-2-methylpyrimidine
-
Dissolve 5-(hydroxymethyl)-2-methylpyrimidine in anhydrous pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) portion-wise with stirring. The molar ratio should be approximately 1:1.2 (hydroxymethylpyrimidine:TsCl).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with cold water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate, 5-(tosyloxymethyl)-2-methylpyrimidine.
Step 2: Azidation of 5-(tosyloxymethyl)-2-methylpyrimidine
-
Dissolve the crude 5-(tosyloxymethyl)-2-methylpyrimidine in dimethylformamide (DMF).
-
Add sodium azide (NaN3) in excess (e.g., 3-5 molar equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
General Protocol for SPAAC Bioconjugation
This protocol provides a general guideline for the conjugation of this compound to a strained alkyne-modified biomolecule (e.g., a protein or an oligonucleotide functionalized with a dibenzocyclooctyne (DBCO) group).
Materials:
-
This compound
-
DBCO-functionalized biomolecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Spin desalting columns or other appropriate purification tools
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dissolve the DBCO-functionalized biomolecule in PBS to a desired concentration (e.g., 1 mg/mL).
-
-
Conjugation Reaction:
-
To the solution of the DBCO-functionalized biomolecule, add the stock solution of this compound to achieve a 10-20 fold molar excess of the azide.
-
The final concentration of DMSO in the reaction mixture should ideally be kept below 10% to maintain the integrity of the biomolecule.
-
Incubate the reaction mixture at room temperature or 4 °C. Reaction times can vary from 1 to 12 hours, depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.
-
-
Purification:
-
Remove the excess, unreacted this compound and its byproducts using a spin desalting column or other purification methods suitable for the biomolecule, such as dialysis or liquid chromatography.
-
-
Characterization:
-
Confirm the successful conjugation using appropriate analytical techniques, such as SDS-PAGE for proteins or mass spectrometry.
-
Quantitative Data
Specific kinetic data for the SPAAC reaction involving this compound is not currently available in the literature. However, to provide a useful reference for researchers, the following table summarizes the second-order rate constants for the reaction of various azides with different cyclooctynes. The reactivity of this compound is expected to be in a similar range to other small molecule alkyl azides.
| Cyclooctyne Reagent | Azide Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Dibenzocyclooctynol (DIBO) | Benzyl azide | ~0.3 | [9] |
| Bicyclononyne (BCN) | Benzyl azide | ~0.06 - 0.1 | |
| Azacyclooctyne (AZA) | Benzyl azide | ~0.01 | |
| Dibenzocyclooctynone (DIBONE) | Benzyl azide | ~0.9 | [10] |
Visualizations
Synthetic Pathway for this compound
Caption: Proposed two-step synthesis of this compound.
Experimental Workflow for SPAAC Bioconjugation
Caption: General workflow for SPAAC using this compound.
Applications in Drug Development and Research
The use of this compound in SPAAC reactions opens up numerous possibilities for researchers and drug development professionals:
-
Synthesis of Drug Conjugates: This building block can be used to attach pyrimidine-based fragments to antibodies, peptides, or other targeting ligands to create novel antibody-drug conjugates (ADCs) or other targeted therapies.
-
Development of PROTACs and Molecular Glues: The pyrimidine core can be incorporated into proteolysis-targeting chimeras (PROTACs) or molecular glues, with the azide handle allowing for modular synthesis and late-stage functionalization.
-
Cellular Imaging and Target Identification: By conjugating this compound to a fluorescent dye or an affinity tag via SPAAC, researchers can visualize the localization of pyrimidine-based compounds in cells or identify their protein targets.
-
Functionalization of Materials: The azide group allows for the immobilization of the pyrimidine moiety onto surfaces or nanoparticles functionalized with a strained alkyne, creating novel biomaterials or drug delivery systems.
Conclusion
This compound is a valuable chemical tool for the site-specific modification of biomolecules and the construction of complex molecular architectures through strain-promoted azide-alkyne cycloaddition. The protocols and data presented in this document, though based on analogous systems, provide a strong foundation for researchers to incorporate this versatile building block into their experimental designs. The unique combination of a biologically relevant pyrimidine core and a bioorthogonal azide handle makes it a promising reagent for advancing research in drug discovery, chemical biology, and materials science.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Labeling using 5-(Azidomethyl)-2-methylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique for probing dynamic cellular processes by introducing bioorthogonally tagged molecules into nascently synthesized biomolecules. 5-(Azidomethyl)-2-methylpyrimidine and its nucleoside derivatives, such as 5-(azidomethyl)-2'-deoxyuridine (AmdU), serve as effective tools for labeling newly synthesized DNA.[1][2][3] As an analog of thymidine, AmdU is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle.[2][3] The incorporated azide group acts as a chemical handle, allowing for covalent attachment of reporter molecules, like fluorophores or biotin, via a highly specific and efficient bioorthogonal reaction known as "click chemistry".[1][4][5]
This method offers a significant advantage over traditional techniques like BrdU incorporation, which requires harsh acid or heat-induced DNA denaturation for antibody-based detection.[6][7][8] The mild conditions of the click reaction preserve cellular architecture and epitopes, making it highly compatible with multiplexing, such as co-staining for other cellular markers.[6][7] These characteristics make AmdU a valuable tool for high-content analysis of cell proliferation, DNA damage repair, and cell cycle kinetics in various research and drug development contexts.
Principle of the Method
The workflow for metabolic labeling of DNA using 5-(azidomethyl)-2'-deoxyuridine (AmdU) involves two main stages:
-
Metabolic Incorporation: Proliferating cells are cultured in the presence of AmdU. The cellular machinery recognizes AmdU as a thymidine analog and incorporates it into newly synthesized DNA during replication. The result is genomic DNA that is tagged with azide moieties.
-
Click Chemistry Detection: The azide-modified DNA is then detected by a click reaction. This involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[1] An alkyne-containing reporter molecule (e.g., a fluorescent dye or biotin) is covalently attached to the azide-tagged DNA, allowing for visualization and/or enrichment.[2][4]
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
The following parameters are based on typical conditions for analogous thymidine analogs like EdU and should be optimized for specific cell types and experimental conditions.
| Parameter | Cell Culture (in vitro) | Tissue Labeling (in vivo) | Notes |
| AmdU Concentration | 1 - 10 µM | 40 - 200 mg/kg body weight | Lower concentrations are recommended for longer incubation periods to minimize potential toxicity.[9][10] |
| AmdU Incubation Time | 30 minutes - 24 hours | 2 - 24 hours | Incubation time depends on the cell division rate. Rapidly proliferating cells require shorter times.[9][11] |
| Fluorescent Azide/Alkyne | 1 - 5 µM | N/A | Concentration should be optimized to maximize signal-to-noise ratio. |
| CuSO₄ | 100 mM (stock) | N/A | Used in the CuAAC click reaction. |
| Copper Protectant (e.g., THPTA) | 200 mM (stock) | N/A | A ligand that stabilizes the Cu(I) catalyst and improves reaction efficiency.[12][13] |
| Reducing Agent (e.g., Sodium Ascorbate) | 100 mM (stock) | N/A | Reduces Cu(II) to the catalytic Cu(I) state.[12][13] |
Table 2: Comparison of DNA Proliferation Assay Methods
| Feature | 5-(azidomethyl)-2'-deoxyuridine (AmdU) | 5-ethynyl-2'-deoxyuridine (EdU) | 5-bromo-2'-deoxyuridine (BrdU) |
| Principle | Metabolic labeling with an azide-modified thymidine analog. | Metabolic labeling with an alkyne-modified thymidine analog. | Metabolic labeling with a bromine-modified thymidine analog. |
| Detection | Click Chemistry (CuAAC or SPAAC) with an alkyne-probe.[1] | Click Chemistry (CuAAC or SPAAC) with an azide-probe.[7] | Immunohistochemistry with an anti-BrdU antibody.[11] |
| DNA Denaturation | Not required.[8] | Not required.[6][7] | Required (Acid/Heat/Nuclease treatment).[7][14] |
| Multiplexing | High compatibility with antibody-based co-staining. | High compatibility with antibody-based co-staining.[6] | Limited compatibility due to harsh denaturation steps.[6][7] |
| Protocol Time | ~2-3 hours (post-labeling) | ~2-3 hours (post-labeling)[6] | >4 hours, often with overnight incubation.[6][14] |
| Sensitivity | High | High, comparable to or better than BrdU.[8][15] | High, but can be affected by denaturation efficiency. |
Experimental Protocols
Protocol 1: In Vitro DNA Labeling and Detection in Cultured Cells
This protocol describes the labeling of proliferating cells with AmdU and subsequent detection using a copper-catalyzed click reaction (CuAAC) for fluorescence microscopy.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
5-(azidomethyl)-2'-deoxyuridine (AmdU)
-
Phosphate-Buffered Saline (PBS)
-
Fixative Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS
-
Wash Buffer: 3% Bovine Serum Albumin (BSA) in PBS
-
Click Reaction Cocktail (prepare fresh):
-
Click Reaction Buffer (e.g., PBS)
-
Alkyne-fluorophore (e.g., Alkyne-Alexa Fluor 488)
-
Copper (II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
-
Nuclear counterstain (e.g., Hoechst 33342)
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate at a density that will prevent confluence at the time of the experiment. Allow cells to attach and resume proliferation (typically overnight).
-
AmdU Labeling:
-
Prepare a working solution of AmdU in complete culture medium at the desired final concentration (e.g., 10 µM).
-
Remove the existing medium from the cells and add the AmdU-containing medium.
-
Incubate for the desired period (e.g., 2 hours) at 37°C in a CO₂ incubator. The optimal time will depend on the cell cycle length.
-
-
Fixation and Permeabilization:
-
Remove the AmdU-containing medium and wash the cells twice with PBS.
-
Fix the cells by adding the Fixative Solution and incubating for 15 minutes at room temperature.[16]
-
Wash the cells twice with PBS.
-
Permeabilize the cells by adding the Permeabilization Buffer and incubating for 15-20 minutes at room temperature.[16]
-
Wash the cells twice with Wash Buffer.
-
-
Click Reaction:
-
Prepare the Click Reaction Cocktail immediately before use. For a 500 µL reaction, add components in the following order: 435 µL of PBS, 10 µL of CuSO₄ stock, 5 µL of Alkyne-fluorophore stock, and 50 µL of Sodium Ascorbate stock. Vortex briefly to mix. Note: Reagent volumes are examples and should be based on manufacturer recommendations and optimization.
-
Remove the wash buffer from the cells and add the Click Reaction Cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Remove the reaction cocktail and wash the cells three times with Wash Buffer.
-
Stain the nuclei by incubating with a Hoechst 33342 solution for 15 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filters appropriate for the chosen fluorophore and nuclear stain.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for DNA metabolic labeling.
Click Chemistry Mechanisms
References
- 1. An azide-modified nucleoside for metabolic labeling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Azidomethyl-2'-deoxyuridine (5-AmdU), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. eu.idtdna.com [eu.idtdna.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. salic.med.harvard.edu [salic.med.harvard.edu]
- 8. 5-Ethynyl-2'-deoxyuridine labeling detects proliferating cells in the regenerating avian cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. confluore.com [confluore.com]
- 14. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Bioconjugation with 5-(azidomethyl)-2-methylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of 5-(azidomethyl)-2-methylpyrimidine derivatives, primarily focusing on its nucleoside analog, 5-(azidomethyl)-2'-deoxyuridine (AmdU) , in bioconjugation applications. AmdU is a powerful tool for the metabolic labeling of DNA in proliferating cells. As a thymidine analog, it is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The key feature of AmdU is its azidomethyl group, which serves as a bioorthogonal handle for subsequent covalent modification through "click chemistry."
The azide group's stability and bioorthogonality make AmdU an excellent reagent for researchers studying DNA replication, cell proliferation, and for the development of diagnostic and therapeutic agents. The incorporated azide can be specifically and efficiently labeled with a variety of molecules, including fluorophores, biotin, or drug molecules, using either Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These techniques offer high specificity and efficiency under biocompatible conditions.[1]
This document will detail the principles of AmdU-based metabolic labeling and provide step-by-step protocols for its application in fluorescence microscopy and flow cytometry.
Principle of the Technology
The core principle involves a two-step process:
-
Metabolic Labeling: Cells are incubated with AmdU, which is taken up by the cells and incorporated into their DNA during replication. This results in the genomic DNA of proliferating cells being tagged with azide groups.
-
Bioorthogonal Ligation (Click Chemistry): The azide-modified DNA is then detected by reacting it with a molecule containing a terminal alkyne (for CuAAC) or a strained cyclooctyne (for SPAAC). This "click" reaction forms a stable triazole linkage, covalently attaching a reporter molecule (e.g., a fluorescent dye) to the DNA.
This method provides a robust and versatile platform for labeling and detecting newly synthesized DNA, offering an alternative to traditional methods like BrdU incorporation. The key advantages of the click chemistry approach include high sensitivity, specificity, and a simplified workflow that does not require harsh DNA denaturation steps.[2][3]
Data Presentation
While extensive quantitative head-to-head comparisons for AmdU are still emerging in the literature, the following table summarizes typical experimental parameters and expected outcomes based on available data for similar nucleoside analogs and click chemistry applications.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Typical Alkyne Probe | Terminal Alkyne (e.g., Alkyne-Fluorophore) | Cyclooctyne (e.g., DBCO-Fluorophore) |
| Catalyst Required | Copper (I) | None |
| Typical AmdU Concentration | 10-20 µM | 10-20 µM |
| Labeling Time | 1-24 hours | 1-24 hours |
| Click Reaction Time | 30-60 minutes | 1-4 hours |
| Biocompatibility | Copper toxicity can be a concern for live-cell imaging | Generally considered more biocompatible for live cells |
| Relative Signal Intensity | Generally higher | Can be slightly lower than CuAAC |
Experimental Protocols
Here, we provide detailed protocols for the metabolic labeling of DNA with AmdU and subsequent detection using CuAAC and SPAAC for fluorescence microscopy and flow cytometry applications.
Protocol 1: Metabolic Labeling of Adherent Cells with AmdU for Fluorescence Microscopy
Materials:
-
Adherent cells cultured on coverslips
-
Complete cell culture medium
-
5-(azidomethyl)-2'-deoxyuridine (AmdU)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Click chemistry detection reagents (choose one):
-
For CuAAC: Alkyne-fluorophore, Copper (II) sulfate (CuSO₄), reducing agent (e.g., sodium ascorbate)
-
For SPAAC: Cyclooctyne-fluorophore (e.g., DBCO-fluorophore)
-
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed adherent cells on sterile coverslips in a petri dish or multi-well plate and allow them to attach and grow to the desired confluency.
-
AmdU Labeling:
-
Prepare a stock solution of AmdU in DMSO or sterile water.
-
Add AmdU to the cell culture medium to a final concentration of 10-20 µM.
-
Incubate the cells for the desired period (e.g., 1 to 24 hours) under normal cell culture conditions (37°C, 5% CO₂). The incubation time will depend on the cell cycle length and the experimental goals.
-
-
Cell Fixation:
-
Remove the AmdU-containing medium and wash the cells twice with PBS.
-
Add the fixative solution and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Cell Permeabilization:
-
Add the permeabilization buffer and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Add blocking buffer and incubate for 30 minutes at room temperature to reduce non-specific background staining.
-
-
Click Reaction (choose one):
-
CuAAC Detection:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix:
-
435 µL of PBS
-
10 µL of alkyne-fluorophore stock solution (e.g., 10 mM)
-
20 µL of CuSO₄ stock solution (e.g., 100 mM)
-
25 µL of sodium ascorbate stock solution (e.g., 2 M, freshly prepared)
-
-
Remove the blocking buffer and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
SPAAC Detection:
-
Prepare the SPAAC reaction solution by diluting the cyclooctyne-fluorophore in blocking buffer to the desired final concentration (typically 5-20 µM).
-
Remove the blocking buffer and add the SPAAC reaction solution.
-
Incubate for 1-4 hours at room temperature, protected from light.
-
-
-
Washing:
-
Remove the click reaction solution and wash the cells three times with PBS.
-
-
Nuclear Counterstaining:
-
Incubate the cells with a nuclear counterstain solution (e.g., DAPI or Hoechst 33342) according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Protocol 2: Metabolic Labeling of Suspension Cells with AmdU for Flow Cytometry
Materials:
-
Suspension cells in culture
-
Complete cell culture medium
-
5-(azidomethyl)-2'-deoxyuridine (AmdU)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., saponin-based or methanol)
-
Click chemistry detection reagents (as in Protocol 1)
-
DNA content stain (e.g., Propidium Iodide or DAPI)
-
RNase A
-
FACS buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Culture and Labeling:
-
Culture suspension cells to the desired density.
-
Add AmdU to the cell culture to a final concentration of 10-20 µM.
-
Incubate for the desired duration.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in the fixative solution and incubate for 15 minutes at room temperature.
-
Centrifuge and wash the cells twice with PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in permeabilization buffer and incubate for 15 minutes at room temperature.
-
Centrifuge and wash the cells once with FACS buffer.
-
-
Click Reaction (choose one):
-
CuAAC Detection:
-
Prepare the click reaction cocktail as described in Protocol 1.
-
Resuspend the cell pellet in the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
SPAAC Detection:
-
Prepare the SPAAC reaction solution as described in Protocol 1.
-
Resuspend the cell pellet in the SPAAC reaction solution.
-
Incubate for 1-4 hours at room temperature, protected from light.
-
-
-
Washing:
-
Add FACS buffer to the cells, centrifuge, and discard the supernatant. Repeat the wash step twice.
-
-
DNA Staining for Cell Cycle Analysis:
-
Resuspend the cell pellet in a solution containing a DNA content stain (e.g., Propidium Iodide) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore and DNA stain. Gate on the cell population of interest and analyze the fluorescence intensity to quantify the percentage of cells that have incorporated AmdU.
-
Mandatory Visualizations
References
Application Notes and Protocols for Fluorescent Labeling of Biomolecules via 5-(azidomethyl)-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments by enabling the specific covalent modification of targets in complex biological systems.[1][2][3] These reactions rely on pairs of mutually reactive functional groups that are abiotic and do not interfere with endogenous biochemical processes.[1][2][3] The azide group is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and selective reactivity.[1] This document provides detailed application notes and protocols for the use of 5-(azidomethyl)-2-methylpyrimidine as a chemical tool to introduce an azide handle onto biomolecules for subsequent fluorescent labeling.
While direct applications of this compound are not extensively documented in publicly available literature, its structure is closely related to 5-(azidomethyl)-2'-deoxyuridine, a compound successfully used for the metabolic labeling of DNA.[1][4][5] This suggests that this compound can serve as a valuable building block for the synthesis of modified nucleosides, amino acids, or other small molecules intended for metabolic incorporation or direct conjugation to biomolecules of interest. Once incorporated, the azide group serves as a versatile handle for covalent attachment of a fluorescent probe via highly efficient and specific "click chemistry" reactions.[1]
Principle of Azide-Based Fluorescent Labeling
The core principle involves a two-step process. First, the biomolecule of interest is tagged with the azide-containing pyrimidine moiety. This can be achieved through metabolic incorporation of a modified precursor or by direct chemical conjugation. Second, a fluorescent probe equipped with a compatible bioorthogonal partner (typically an alkyne) is introduced. The azide and the alkyne then undergo a highly specific cycloaddition reaction to form a stable triazole linkage, thus covalently attaching the fluorescent label to the target biomolecule. The two most prominent reactions for this purpose are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3]
Caption: Bioorthogonal Azide-Alkyne Cycloaddition Reactions.
Experimental Workflow
The general workflow for fluorescently labeling a biomolecule using an azide handle like that provided by this compound is depicted below. This process begins with the incorporation of the azide tag into the target biomolecule, followed by the click chemistry reaction with a fluorescent probe, and concludes with downstream analysis.
Caption: General Experimental Workflow for Fluorescent Labeling.
Quantitative Data
| Parameter | Biomolecule Target | Fluorescent Probe | Reaction Condition | Value | Units |
| Labeling Efficiency | CuAAC | % | |||
| SPAAC | % | ||||
| Second-Order Rate Constant (k₂) | CuAAC | M⁻¹s⁻¹ | |||
| SPAAC | M⁻¹s⁻¹ |
Experimental Protocols
Disclaimer: The following protocols are generalized for the use of an azide-modified biomolecule with fluorescent probes. Researchers must adapt these protocols to their specific biomolecule of interest and experimental setup.
Protocol 1: Fluorescent Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for in vitro labeling of purified azide-modified biomolecules. The copper catalyst can be toxic to living cells.
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Alkyne-functionalized fluorescent probe (dissolved in DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 250 mM in water, freshly prepared)
-
Copper-stabilizing ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO)
Reagent Preparation:
| Reagent | Stock Concentration | Solvent | Notes |
| Azide-Biomolecule | 1-10 mg/mL | Aqueous Buffer | Buffer should be free of primary amines (e.g., Tris). |
| Alkyne-Fluorophore | 1-10 mM | DMSO | Store protected from light. |
| CuSO₄ | 50 mM | Deionized Water | Store at 4°C. |
| Sodium Ascorbate | 250 mM | Deionized Water | Prepare fresh before each use. |
| THPTA Ligand | 50 mM | Deionized Water | Store at -20°C. |
Procedure:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the alkyne-functionalized fluorescent probe. The final concentration of the biomolecule should be in the low micromolar to millimolar range, with the fluorescent probe in 2-10 fold molar excess.
-
Add the copper-stabilizing ligand to the reaction mixture to a final concentration of 100-500 µM.
-
Add the CuSO₄ solution to a final concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the labeled biomolecule from excess reagents using an appropriate method, such as size-exclusion chromatography, dialysis, or precipitation.
-
Analyze the labeled product to determine the labeling efficiency.
Protocol 2: Fluorescent Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is ideal for labeling biomolecules in live cells or in other contexts where the cytotoxicity of copper is a concern.
Materials:
-
Azide-modified biomolecule (in vitro or in a cellular context)
-
Strain-promoted alkyne (e.g., DBCO, BCN) functionalized fluorescent probe (dissolved in DMSO)
-
Appropriate buffer or cell culture medium
Reagent Preparation:
| Reagent | Stock Concentration | Solvent | Notes |
| Azide-Biomolecule | Varies | Aqueous Buffer or in situ | Buffer should be free of reducing agents that may affect the azide. |
| Cyclooctyne-Fluorophore | 1-10 mM | DMSO | Store protected from light. |
Procedure for In Vitro Labeling:
-
To a solution of the azide-modified biomolecule, add the cyclooctyne-functionalized fluorescent probe to a final concentration of 2-10 fold molar excess over the biomolecule.
-
Incubate the reaction at room temperature or 37°C for 1-12 hours, protected from light. Reaction times may vary depending on the specific cyclooctyne used.
-
Purify the labeled biomolecule as described in the CuAAC protocol.
Procedure for Live Cell Labeling:
-
Culture cells that have been metabolically labeled with an azide-containing precursor.
-
Dilute the cyclooctyne-functionalized fluorescent probe in pre-warmed cell culture medium to a final concentration of 1-25 µM.
-
Remove the existing medium from the cells and add the medium containing the fluorescent probe.
-
Incubate the cells for 30-120 minutes at 37°C in a CO₂ incubator, protected from light.
-
Wash the cells three times with fresh, pre-warmed medium to remove any unreacted probe.
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Logical Relationship Diagram
The use of this compound enables a logical workflow for probing biological systems. It acts as a bridge between the biological target and the detection modality.
Caption: Logical Flow from Reagent to Biological Detection.
References
- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Use of 5-(Azidomethyl)-2'-deoxyuridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modified nucleosides are fundamental tools in modern biochemical research and drug development. Among these, 5-(azidomethyl)-2'-deoxyuridine (AmdU), a thymidine analog, has emerged as a significant molecule for studying DNA synthesis and cellular proliferation. The azidomethyl group at the 5-position of the pyrimidine ring provides a bioorthogonal handle for "click chemistry," allowing for the efficient and specific labeling of newly synthesized DNA. This functionality makes AmdU a valuable alternative to traditional methods that use 5-bromo-2'-deoxyuridine (BrdU) or 5-ethynyl-2'-deoxyuridine (EdU).
These application notes provide a comprehensive overview of the synthesis of 5-(azidomethyl)-2'-deoxyuridine and its application in metabolic labeling experiments. Detailed protocols for the chemical synthesis and subsequent detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) are presented to guide researchers in utilizing this powerful tool.
Synthesis of 5-(azidomethyl)-2'-deoxyuridine
The synthesis of 5-(azidomethyl)-2'-deoxyuridine is typically achieved through a multi-step process starting from a commercially available nucleoside, such as 2'-deoxythymidine or 5-(hydroxymethyl)-2'-deoxyuridine. A selective and efficient method involves the protection of the sugar hydroxyl groups, followed by bromination of the 5-methyl group, subsequent displacement with an azide, and final deprotection.
A common synthetic approach starts from 2'-deoxythymidine, which is first acetylated to protect the 3' and 5' hydroxyl groups. The resulting 3',5'-di-O-acetyl-2'-deoxythymidine is then subjected to radical bromination at the 5-methyl position to yield 5-(bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine. This intermediate is then converted to the corresponding azide by reaction with an azide salt, such as lithium azide or sodium azide.[1] The final step involves the removal of the acetyl protecting groups to yield 5-(azidomethyl)-2'-deoxyuridine.[1]
An alternative starting material is 5-(hydroxymethyl)-2'-deoxyuridine. One method involves the tosylation of the 5-hydroxymethyl group, followed by displacement with azide. However, this can lead to a mixture of products. A more selective route mirrors the process from thymidine, involving protection of the sugar hydroxyls, conversion of the 5-hydroxymethyl to a 5-bromomethyl group, and subsequent azide substitution.[1]
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1. Acetylation | 2'-deoxythymidine | 3',5'-di-O-acetyl-2'-deoxythymidine | Acetic anhydride, Pyridine | High |
| 2. Bromination | 3',5'-di-O-acetyl-2'-deoxythymidine | 5-(bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine | N-Bromosuccinimide (NBS), AIBN | Moderate |
| 3. Azide Substitution | 5-(bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine | 3',5'-di-O-acetyl-5-(azidomethyl)-2'-deoxyuridine | Lithium azide or Sodium azide | Good |
| 4. Deprotection | 3',5'-di-O-acetyl-5-(azidomethyl)-2'-deoxyuridine | 5-(azidomethyl)-2'-deoxyuridine | Methanolic ammonia or Sodium methoxide in methanol | High |
Physicochemical Properties of 5-(azidomethyl)-2'-deoxyuridine
| Property | Value |
| Molecular Formula | C₁₀H₁₃N₅O₅ |
| Molecular Weight | 283.24 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and methanol |
| λmax | 263 nm |
Experimental Protocols
Protocol 1: Synthesis of 5-(azidomethyl)-2'-deoxyuridine
This protocol outlines the selective synthesis starting from 2'-deoxythymidine.
Step 1: Acetylation of 2'-deoxythymidine
-
Dissolve 2'-deoxythymidine in anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding methanol.
-
Evaporate the solvents under reduced pressure.
-
Purify the resulting 3',5'-di-O-acetyl-2'-deoxythymidine by silica gel chromatography.
Step 2: Bromination of 3',5'-di-O-acetyl-2'-deoxythymidine
-
Dissolve 3',5'-di-O-acetyl-2'-deoxythymidine in a suitable solvent such as carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).
-
Reflux the mixture under inert atmosphere, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove succinimide.
-
Evaporate the solvent and purify the crude 5-(bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine by column chromatography.[2]
Step 3: Azide Substitution
-
Dissolve the 5-(bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine in a polar aprotic solvent like DMF.
-
Add an excess of lithium azide or sodium azide.[3]
-
Heat the reaction mixture (e.g., to 80-90 °C) and stir for several hours, monitoring by TLC.[4]
-
After completion, cool the reaction and partition between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the 3',5'-di-O-acetyl-5-(azidomethyl)-2'-deoxyuridine by silica gel chromatography.
Step 4: Deprotection
-
Dissolve the acetylated product in methanol.
-
Add a catalytic amount of sodium methoxide or saturate the solution with ammonia gas at 0 °C.
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin or acetic acid if sodium methoxide was used.
-
Evaporate the solvent and purify the final product, 5-(azidomethyl)-2'-deoxyuridine, by recrystallization or silica gel chromatography.
Protocol 2: Metabolic Labeling of DNA with AmdU
This protocol describes the incorporation of AmdU into the DNA of cultured cells.
-
Culture cells to the desired confluency.
-
Prepare a stock solution of 5-(azidomethyl)-2'-deoxyuridine in sterile DMSO.
-
Add the AmdU stock solution to the cell culture medium to a final concentration of 10-50 µM.
-
Incubate the cells for the desired period (e.g., 1-24 hours) to allow for incorporation of AmdU into newly synthesized DNA.
-
After incubation, wash the cells with PBS.
-
Fix the cells using a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS for 10 minutes).
-
The cells are now ready for the click chemistry reaction to detect the incorporated AmdU.
Protocol 3: Detection of AmdU using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction to attach a fluorescent probe to the AmdU-labeled DNA.
-
Prepare the "click" reaction cocktail. For a typical reaction, combine the following in order:
-
A fluorescent alkyne probe (e.g., an Alexa Fluor alkyne).
-
Copper(II) sulfate (CuSO₄).
-
A reducing agent to generate Cu(I) in situ, such as sodium ascorbate. A freshly prepared solution of sodium ascorbate is recommended.
-
-
Add the click reaction cocktail to the fixed and permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS containing a mild detergent (e.g., 0.05% Tween-20).
-
If desired, counterstain the nuclei with a DNA dye such as DAPI.
-
Mount the coverslips or analyze the cells by flow cytometry or fluorescence microscopy.
Visualizations
Caption: Synthetic workflow for 5-(azidomethyl)-2'-deoxyuridine.
Caption: Workflow for metabolic labeling and detection.
Signaling Pathways and Applications
The primary application of 5-(azidomethyl)-2'-deoxyuridine is not to directly modulate a specific signaling pathway but rather to serve as a tool to study processes that involve DNA synthesis. By labeling nascent DNA, AmdU allows for the investigation of:
-
Cell Cycle Progression: The incorporation of AmdU is a direct measure of cells in the S-phase of the cell cycle. This can be used to study the effects of various stimuli, drugs, or genetic modifications on cell proliferation.
-
DNA Repair: AmdU can be used in pulse-chase experiments to study DNA repair mechanisms. By labeling DNA during a specific window and then monitoring the fate of the label, researchers can gain insights into DNA turnover and repair.
-
Drug Development: In the context of anticancer drug development, AmdU can be used to assess the cytostatic or cytotoxic effects of novel compounds by quantifying their impact on DNA replication in cancer cell lines.
The bioorthogonal nature of the azide group allows for its detection under mild conditions, preserving cellular architecture and allowing for multiplexing with other fluorescent probes, such as antibodies for specific proteins, to provide a more comprehensive picture of cellular events.[5][6]
Caption: Logical flow from synthesis to research applications.
References
- 1. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revista.cnic.cu [revista.cnic.cu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis and biological activities of 5-trifluoromethyl-5'-azido-2',5'-dideoxyuridine and 5-trifluoromethyl-5'-amino-2',5'-dideoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Click Chemistry Reactions of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting click chemistry reactions on pyrimidine derivatives. The two primary methods covered are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These powerful ligation techniques are invaluable for the synthesis of novel pyrimidine-based compounds with applications in drug discovery, chemical biology, and materials science.
Introduction to Click Chemistry with Pyrimidines
Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1][2] This makes them particularly well-suited for the modification of complex biomolecules like nucleosides and nucleotides, where pyrimidine rings are core components. The formation of a stable triazole ring from an azide and an alkyne is the hallmark of the most common click reactions.[3][4] Pyrimidine derivatives functionalized with either an azide or an alkyne group can be readily conjugated to other molecules, including reporter tags, polymers, or potential drug fragments.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles.[5] It requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate.[3][6] The reaction is robust and can often be performed in aqueous solvent mixtures.[2][7]
Quantitative Data for CuAAC Reactions with Pyrimidine Derivatives
The following table summarizes various reported reaction conditions for the CuAAC modification of pyrimidine derivatives.
| Pyrimidine Derivative | Alkyne/Azide Partner | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5'-Azido-2'-deoxyuridine | 5-Octadiynyl-dU | CuSO₄·5H₂O, Sodium Ascorbate, TBTA | Not Specified | Room Temp. | Not Specified | 69 | [8] |
| 5'-Azido-2'-deoxycytidine derivative | Octadiynyl side chain | CuSO₄, Ascorbic Acid, TBTA | Not Specified | Room Temp. | Not Specified | 71 | [8] |
| Alkyne-modified nucleosides | Bile acid azide | CuSO₄, Sodium Ascorbate | H₂O/t-BuOH/THF (1:1:1.5) | Room Temp. | 18 | 60-90 | [7] |
| Azido-alkyne pyrimidine nucleoside | Intramolecular | CuSO₄·5H₂O (0.1 eq.), Sodium Ascorbate (0.3 eq.), DIPEA | t-BuOH/H₂O (3:1) | Room Temp. | 16 | 50-60 | [7] |
Experimental Protocol: General Procedure for CuAAC of an Azido-Pyrimidine Nucleoside
This protocol provides a general method for the CuAAC reaction between an azido-functionalized pyrimidine nucleoside and an alkyne-containing molecule.
Materials:
-
Azido-pyrimidine derivative
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended for improved yields)[8]
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
Procedure:
-
Reactant Preparation: In the reaction vessel, dissolve the azido-pyrimidine derivative (1 equivalent) and the alkyne-containing molecule (1.1 equivalents) in a 3:1 mixture of t-BuOH and water.
-
Inert Atmosphere: De-gas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in a minimal amount of water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in a minimal amount of water. If using TBTA (0.1 equivalents), it can be added to the main reaction mixture at this stage.
-
Reaction Initiation: To the stirred reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. A color change is often observed, indicating the formation of the Cu(I) species.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete (typically within 16-24 hours), quench the reaction by adding a small amount of EDTA solution to chelate the copper catalyst. Remove the organic solvent under reduced pressure. The aqueous residue can then be extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired triazole product.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which react rapidly with azides without the need for a catalyst.[9][10][11] The high ring strain of the cyclooctyne provides the driving force for the reaction.[12] This bioorthogonal reaction is particularly advantageous for applications in living systems where the toxicity of copper is a concern.[11][13]
Quantitative Data for SPAAC Reactions with Pyrimidine Derivatives
The following table summarizes reaction conditions for the SPAAC modification of pyrimidine nucleosides.
| Pyrimidine Derivative | Cyclooctyne Partner | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 5-Azidouridine | Fused cyclopropyl cyclooctyne | Aqueous solution | Ambient | < 5 min | Quantitative | [9] |
| 5-Azido-2'-deoxyuridine | Fused cyclopropyl cyclooctyne | Aqueous solution | Ambient | < 5 min | Quantitative | [9] |
| 8-Azidoadenosine | Cyclooctyne | ACN-d₆/D₂O (3:1) | 23 | Not Specified | Not Specified | [9] |
| 2-Azidoadenosine | Dibenzylcyclooctyne | Aqueous media | 50 | Not Specified | Quantitative | [9] |
Experimental Protocol: General Procedure for SPAAC of an Azido-Pyrimidine Nucleoside
This protocol describes a general method for the SPAAC reaction between an azido-functionalized pyrimidine nucleoside and a cyclooctyne derivative.
Materials:
-
Azido-pyrimidine derivative
-
Cyclooctyne derivative (e.g., DBCO- or BCN-functionalized molecule)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Reaction vessel (e.g., microcentrifuge tube or vial)
Procedure:
-
Reactant Preparation: Dissolve the azido-pyrimidine derivative (1 equivalent) in a suitable solvent system, such as a mixture of an organic solvent like acetonitrile and an aqueous buffer (e.g., 3:1 ACN/water).
-
Reaction Initiation: Add the cyclooctyne derivative (1-1.2 equivalents) to the solution of the azido-pyrimidine.
-
Reaction Conditions: The reaction is typically carried out at ambient temperature.[9] In some cases, gentle heating (e.g., to 50 °C) may be required to achieve complete conversion, depending on the specific reactants.[9]
-
Reaction Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the triazole product. Due to the high efficiency of SPAAC, reactions can be complete in a matter of minutes to a few hours.[9]
-
Purification: Once the reaction is complete, the product can often be purified directly by high-performance liquid chromatography (HPLC) without a prior work-up, especially for analytical applications. For larger scale reactions, standard purification techniques like column chromatography can be employed.
Visualizing Click Chemistry Workflows
General Workflow for Pyrimidine Click Chemistry
The following diagram illustrates the general workflow for modifying a pyrimidine derivative using either CuAAC or SPAAC.
Caption: General workflow for pyrimidine modification via click chemistry.
Application in Drug Development: Fragment-Based Lead Discovery
Click chemistry is a powerful tool in fragment-based drug discovery (FBDD).[1] Small molecular fragments that bind to a biological target can be linked together using click chemistry to create a higher affinity lead compound. The following diagram illustrates this concept.
References
- 1. researchgate.net [researchgate.net]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
Applications of 5-(Azidomethyl)-2-methylpyrimidine in Drug Discovery: A Versatile Building Block for Therapeutic Agents
Introduction
5-(Azidomethyl)-2-methylpyrimidine serves as a crucial chemical intermediate in the synthesis of modified nucleosides, which are pivotal in the development of novel therapeutic agents. While the standalone molecule does not possess significant biological activity, its true value lies in the reactive azido group, which allows for its incorporation into larger, more complex molecules with therapeutic potential. The primary application of this compound in drug discovery is as a precursor for the synthesis of 5-(azidomethyl)-2'-deoxyuridine and its analogs. These modified nucleosides have demonstrated significant promise as antiviral, antineoplastic, and radiosensitizing agents. Furthermore, the azido moiety facilitates the use of "click chemistry," a powerful bioconjugation technique for linking these nucleosides to other molecules to enhance their therapeutic properties.
Key Applications in Drug Discovery
The primary applications of this compound are realized through its conversion to nucleoside analogs, most notably 5-(azidomethyl)-2'-deoxyuridine. The key therapeutic areas where these derivatives have shown potential are:
-
Antiviral Activity: 5-(Azidomethyl)-2'-deoxyuridine has demonstrated potent inhibitory effects against the replication of Herpes Simplex Virus type 1 (HSV-1).[1] This activity is attributed to its ability to be recognized and phosphorylated by the viral thymidine kinase, leading to its incorporation into the viral DNA and subsequent chain termination.
-
Antineoplastic Activity: Derivatives of this compound, particularly the corresponding deoxyuridine nucleoside, have shown inhibitory effects on the growth of murine Sarcoma 180 and L1210 cancer cell lines in culture.[1] This suggests potential applications in cancer chemotherapy.
-
Radiosensitization: 5-(Azidomethyl)-2'-deoxyuridine (AmdU) has been investigated as a potential radiosensitizer in cancer therapy.[2] The mechanism involves the generation of reactive radicals upon exposure to radiation, which can enhance the killing of tumor cells.
-
Bioconjugation via Click Chemistry: The azido group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] This allows for the covalent linking of the pyrimidine-derived nucleoside to other molecules such as fluorescent dyes for imaging, targeting ligands for selective drug delivery, or other therapeutic agents to create multifunctional drugs.
Quantitative Data Summary
While specific quantitative data for this compound itself is not available due to its role as an intermediate, the biological activities of its derivatives and related pyrimidine compounds have been quantified. The following table summarizes representative data for trifluoromethyl pyrimidine derivatives, illustrating the type of quantitative analysis performed in the development of pyrimidine-based drugs.
| Compound ID | Target | Activity | IC50 / EC50 (µg/mL) | Reference |
| 5j | Tobacco Mosaic Virus (TMV) | Curative Activity | 126.4 | [5] |
| 5m | Tobacco Mosaic Virus (TMV) | Protective Activity | 103.4 | [5] |
| 5u | Rhizoctonia solani | Antifungal Activity | 26.0 | [5] |
| 9u | A549 Cancer Cells | Anticancer Activity | 0.35 µM | [6] |
| 9u | MCF-7 Cancer Cells | Anticancer Activity | 3.24 µM | [6] |
| 9u | PC-3 Cancer Cells | Anticancer Activity | 5.12 µM | [6] |
| 9u | EGFR Kinase | Enzyme Inhibition | 0.091 µM | [6] |
Experimental Protocols
Protocol 1: Synthesis of 5-(azidomethyl)-2'-deoxyuridine
This protocol describes a general method for the synthesis of 5-(azidomethyl)-2'-deoxyuridine from a suitable precursor, which would be derived from this compound. A common starting material for this synthesis is 5-(hydroxymethyl)-2'-deoxyuridine.
Materials:
-
5-(hydroxymethyl)-2'-deoxyuridine
-
Tosyl chloride or Mesyl chloride
-
Sodium azide
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
Activation of the Hydroxyl Group: Dissolve 5-(hydroxymethyl)-2'-deoxyuridine in anhydrous DMF. Add tosyl chloride or mesyl chloride in the presence of a base (e.g., pyridine) at 0°C. Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Azide Displacement: To the reaction mixture containing the tosylated or mesylated intermediate, add sodium azide. Heat the mixture to facilitate the nucleophilic substitution reaction. The progress of the reaction should be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure 5-(azidomethyl)-2'-deoxyuridine.[1]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol outlines a general procedure for conjugating 5-(azidomethyl)-2'-deoxyuridine to an alkyne-containing molecule (e.g., a fluorescent probe or a targeting ligand).
Materials:
-
5-(azidomethyl)-2'-deoxyuridine
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
tert-Butanol/water solvent mixture
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve 5-(azidomethyl)-2'-deoxyuridine and the alkyne-functionalized molecule in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate tube, prepare a fresh solution of sodium ascorbate in water and a solution of copper(II) sulfate in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. The sodium ascorbate will reduce Cu(II) to the active Cu(I) catalyst in situ.
-
Reaction Progression: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by TLC or LC-MS.
-
Purification: Upon completion, the triazole-linked conjugate can be purified using standard techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Visualizations
Caption: Experimental workflow for the synthesis and bioconjugation of 5-(azidomethyl)-2'-deoxyuridine.
Caption: Proposed mechanism of antiviral action for 5-(azidomethyl)-2'-deoxyuridine against HSV-1.
References
- 1. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. chempep.com [chempep.com]
- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Incorporation of 5-(Azidomethyl)-2'-Deoxyuridine Triphosphate (dAzTP) and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleotides into DNA is a powerful tool in molecular biology, diagnostics, and drug development. 5-(Azidomethyl)-2'-deoxyuridine triphosphate (dAzTP) and its analogs are particularly valuable due to the presence of an azide group, which allows for subsequent modification using highly efficient and bioorthogonal "click chemistry." This enables the attachment of a wide range of functionalities, such as fluorophores, biotin, or drug molecules, to DNA with high specificity.
These application notes provide a comprehensive overview of the enzymatic incorporation of 5-(azidomethyl)-2'-deoxyuridine and related pyrimidine analogs into DNA. We offer detailed protocols for incorporation via primer extension and polymerase chain reaction (PCR), as well as a protocol for the subsequent labeling of the azide-modified DNA using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Data Presentation: Efficiency of Modified Nucleotide Incorporation
To provide a quantitative understanding, the following table summarizes the kinetic parameters for the incorporation of a related modified pyrimidine, 5-aza-2'-deoxycytidine-5'-triphosphate (5-AZA-dCTP), by mammalian DNA polymerase alpha, as well as a comparison of the incorporation efficiency of dUTP by various DNA polymerases. 5-Azidomethyl dUTP has been shown to be a good substrate for DNA polymerases, in some cases even completely replacing the natural thymidine triphosphate (dTTP) in PCR amplification[1].
| Modified Nucleotide | DNA Polymerase | Km (µM) | Vmax (relative) | kcat/Km (relative efficiency) |
| 5-Aza-dCTP | Mammalian DNA Polymerase α | 3.0[2] | Slightly lower than dCTP[2] | ~0.67 (compared to dCTP) |
| dCTP (natural) | Mammalian DNA Polymerase α | 2.0[2] | 1.0 | 1.0 |
Table 1: Kinetic Parameters for the Incorporation of 5-Aza-dCTP by Mammalian DNA Polymerase α. This data indicates that 5-Aza-dCTP is a good substrate for DNA polymerase α, with only a slight decrease in affinity and incorporation rate compared to the natural dCTP[2].
| DNA Polymerase | Relative dUTP Incorporation Efficiency (%) |
| Neq DNA polymerase | 74.9 |
| Taq DNA polymerase | 71.3 |
| Pfu DNA polymerase | 9.4 |
| Vent DNA polymerase | 15.1 |
| KOD DNA polymerase | 12.3 |
Table 2: Comparison of dUTP Incorporation Efficiency by Various DNA Polymerases. The data, presented as a percentage of incorporated radioactivity compared to the natural dTTP, shows that Family A polymerases like Taq are generally more efficient at incorporating dUTP than Family B polymerases like Pfu and Vent. This suggests that Taq polymerase and related enzymes may be good candidates for the efficient incorporation of 5-(azidomethyl)-dUTP.
Experimental Protocols
Protocol 1: Enzymatic Incorporation of 5-(Azidomethyl)-dUTP via Primer Extension
This protocol is designed to assess the incorporation of a single or a few 5-(azidomethyl)-2'-deoxyuridine monophosphate (dAzMP) moieties into a growing DNA strand.
Materials:
-
5-(Azidomethyl)-2'-deoxyuridine triphosphate (dAzTP)
-
Template DNA (single-stranded or denatured double-stranded)
-
Primer (complementary to the template)
-
DNA Polymerase (e.g., Taq DNA Polymerase, Klenow Fragment)
-
10X DNA Polymerase Reaction Buffer
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Nuclease-free water
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
-
Thermocycler or water bath
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager or autoradiography film (if using radiolabeled primers)
Procedure:
-
Primer-Template Annealing:
-
In a PCR tube, mix 1 µL of 10 µM template DNA and 1 µL of 10 µM primer.
-
Add 8 µL of nuclease-free water.
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Reaction Setup:
-
On ice, prepare the following reaction mixture in a new PCR tube:
-
2 µL of 10X DNA Polymerase Reaction Buffer
-
1 µL of annealed primer-template
-
1 µL of 100 µM dNTP mix (without dTTP)
-
Variable concentration of dAzTP (e.g., 1, 10, 100 µM)
-
1 µL of DNA Polymerase (e.g., 1 unit of Taq)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Prepare a control reaction with 1 µL of 100 µM dTTP instead of dAzTP.
-
-
Incorporation Reaction:
-
Incubate the reaction at the optimal temperature for the chosen DNA polymerase (e.g., 72°C for Taq) for 10-30 minutes.
-
-
Reaction Termination:
-
Add 20 µL of stop solution to terminate the reaction.
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
-
Analysis:
-
Analyze the reaction products by denaturing PAGE to separate the extended primer from the unextended primer.
-
Visualize the results by phosphorimaging (if using a radiolabeled primer) or by staining the gel with a suitable DNA stain. The presence of a longer product in the dAzTP-containing reaction indicates successful incorporation.
-
Protocol 2: PCR Amplification with 5-(Azidomethyl)-dUTP
This protocol describes the amplification of a DNA fragment with the incorporation of dAzMP throughout the product.
Materials:
-
5-(Azidomethyl)-2'-deoxyuridine triphosphate (dAzTP)
-
Template DNA
-
Forward and Reverse Primers
-
Thermostable DNA Polymerase (e.g., Taq DNA Polymerase)
-
10X PCR Buffer
-
dNTP mix (dATP, dCTP, dGTP)
-
dTTP (for partial substitution experiments)
-
Nuclease-free water
-
Thermocycler
-
Agarose gel electrophoresis system
-
DNA purification kit
Procedure:
-
Reaction Setup:
-
On ice, prepare the following PCR mixture in a PCR tube:
-
5 µL of 10X PCR Buffer
-
1 µL of 10 mM dNTP mix (dATP, dCTP, dGTP)
-
Variable amounts of 10 mM dTTP and 10 mM dAzTP (e.g., a 1:1, 1:5, or 0:1 ratio of dTTP:dAzTP)
-
1 µL of 10 µM Forward Primer
-
1 µL of 10 µM Reverse Primer
-
1 µL of Template DNA (1-10 ng)
-
0.5 µL of Thermostable DNA Polymerase (e.g., 2.5 units of Taq)
-
Nuclease-free water to a final volume of 50 µL.
-
-
-
PCR Amplification:
-
Perform PCR using a standard thermocycling program, for example:
-
Initial Denaturation: 95°C for 2 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (adjust based on primer Tm)
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final Extension: 72°C for 5 minutes
-
-
-
Analysis and Purification:
-
Analyze a small aliquot (5 µL) of the PCR product by agarose gel electrophoresis to confirm successful amplification.
-
Purify the remaining azide-modified PCR product using a standard DNA purification kit to remove unincorporated nucleotides and primers.
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Azide-Modified DNA
This protocol describes the labeling of DNA containing 5-(azidomethyl)-uracil residues with an alkyne-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Azide-modified DNA (from Protocol 2)
-
Alkyne-functionalized label (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
-
DMSO
-
Nuclease-free water
-
DNA precipitation reagents (e.g., ethanol, sodium acetate)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the azide-modified DNA in nuclease-free water.
-
Add the alkyne-functionalized label, typically in a 5-10 fold molar excess over the azide groups in the DNA.
-
Prepare a fresh solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a solution of CuSO₄ and TBTA (e.g., 20 mM CuSO₄ and 100 mM TBTA in DMSO/water).
-
-
Click Reaction:
-
To the DNA and alkyne-label mixture, add the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Add the CuSO₄/TBTA solution to a final concentration of 0.1-1 mM copper.
-
Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, protected from light if using a fluorescent label.
-
-
Purification:
-
Precipitate the labeled DNA by adding 3 volumes of cold ethanol and 0.1 volumes of 3 M sodium acetate.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed to pellet the DNA.
-
Wash the pellet with 70% ethanol and air-dry.
-
Resuspend the labeled DNA in a suitable buffer (e.g., TE buffer).
-
-
Analysis:
-
Confirm successful labeling by analyzing the DNA on an agarose gel. Labeled DNA will often exhibit a shift in mobility and can be visualized directly if a fluorescent label was used.
-
Visualizations
Caption: Experimental workflow for labeling DNA using enzymatic incorporation of dAzTP followed by click chemistry.
Caption: Logical relationship of components for generating functionally modified DNA.
References
- 1. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. Comparative kinetics of nucleotide analog incorporation by vent DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as an invaluable tool for the chemical modification of nucleic acids.[1][2] Its high efficiency, specificity, and biocompatibility have enabled a wide range of applications, from fluorescent labeling and the synthesis of therapeutic oligonucleotides to the construction of complex DNA and RNA architectures.[3] This document provides detailed application notes and protocols for performing CuAAC reactions on nucleic acids, aimed at researchers, scientists, and professionals in drug development.
The CuAAC reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne, catalyzed by a Cu(I) species.[2][4] For nucleic acid modifications, the catalytically active Cu(I) is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[5][6] To enhance reaction rates and protect the nucleic acids from degradation, a chelating ligand is often employed to stabilize the Cu(I) catalyst.[3]
Key Considerations for CuAAC Reactions with Nucleic Acids
Several factors must be considered to ensure successful and efficient CuAAC reactions with nucleic acids:
-
Copper Source and Concentration: While Cu(I) salts can be used directly, the in situ reduction of Cu(II) salts is more convenient and common.[6] Copper concentrations typically range from 50 µM to 1 mM.[7][8] It is crucial to avoid excessive catalyst loading, as free copper ions can generate reactive oxygen species (ROS) that may damage the nucleic acid backbone.[9]
-
Reducing Agent: Sodium L-ascorbate is the most widely used reducing agent due to its high water solubility and efficacy.[5] Other reducing agents like TCEP and hydrazine have been used but can have detrimental side effects, such as azide reduction or DNA damage.[5][9]
-
Ligands: The choice of ligand is critical for stabilizing the Cu(I) catalyst, accelerating the reaction, and preventing nucleic acid degradation.[3][5] Tris(triazolyl)amine-based ligands are common, with THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) being a popular choice for its water solubility and biocompatibility.[9][10] The ligand-to-copper ratio is an important parameter to optimize, with a 5:1 ratio often recommended to protect biomolecules from oxidation.[11][12]
-
Reaction Buffer and pH: Neutral pH is generally preferred for CuAAC reactions.[5] Highly coordinating anions in buffers like Tris, phosphate, or HEPES can compete with the ligand for Cu(I) binding and inhibit the reaction.[5] It is often beneficial to premix the copper salt and ligand before adding them to the buffered solution.[5]
-
Solvent: Aqueous buffers are standard for reactions with nucleic acids.[5] The addition of co-solvents like DMSO or acetonitrile can help dissolve hydrophobic reagents and may also stabilize the Cu(I) catalyst.[1][4]
-
Oxygen Exclusion: The Cu(I) catalyst is sensitive to oxidation by atmospheric oxygen.[7] While not always strictly necessary, especially with the use of a reducing agent and stabilizing ligand, degassing solutions or performing reactions under an inert atmosphere can improve reproducibility and yield.[9]
Quantitative Data Summary
The following tables summarize typical concentration ranges and reaction conditions for CuAAC reactions with nucleic acids.
Table 1: Reagent Concentrations
| Reagent | Typical Concentration Range | Notes |
| Alkyne-modified Nucleic Acid | 1 µM - 1 mM | Lower concentrations may require longer reaction times or higher catalyst loading. |
| Azide-containing Molecule | 1.1 - 50 equivalents (relative to alkyne) | An excess of the azide is generally used to drive the reaction to completion.[10] |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 2 mM | Higher concentrations can lead to faster reactions but also increase the risk of nucleic acid damage.[7][13] |
| Sodium Ascorbate | 1 - 100 mM | A significant excess relative to the copper salt is used to maintain a reducing environment.[12] |
| Ligand (e.g., THPTA) | 0.25 - 10 mM | A ligand-to-copper ratio of 5:1 is often recommended.[12] |
Table 2: Reaction Parameters
| Parameter | Typical Range/Condition | Notes |
| Temperature | 4°C - 45°C | Room temperature is often sufficient. Higher temperatures can increase the reaction rate but may affect nucleic acid stability.[6] |
| Reaction Time | 30 minutes - 16 hours | Dependent on reactant concentrations, temperature, and the specific substrates.[6] |
| pH | 6.5 - 8.0 | Neutral pH is generally optimal.[5] |
| Atmosphere | Air or Inert (e.g., Argon, Nitrogen) | While often performed in air, an inert atmosphere can be beneficial.[9] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Labeling of an Alkyne-Modified Oligonucleotide
This protocol describes a general method for labeling an alkyne-modified oligonucleotide with an azide-functionalized reporter molecule (e.g., a fluorescent dye).
Materials:
-
Alkyne-modified oligonucleotide
-
Azide-functionalized reporter molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in nuclease-free water)
-
THPTA stock solution (e.g., 50 mM in nuclease-free water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in nuclease-free water)
-
Nuclease-free water
-
Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)
-
Microcentrifuge tubes
Procedure:
-
Prepare the Oligonucleotide Solution: In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in the reaction buffer to the desired final concentration (e.g., 100 µM).
-
Add the Azide: Add the azide-functionalized reporter molecule to the oligonucleotide solution. The final concentration of the azide should be in excess (e.g., 2-10 equivalents) of the oligonucleotide.
-
Prepare the Catalyst Premix: In a separate tube, prepare a premix of CuSO₄ and THPTA. For a 5:1 ligand-to-copper ratio, mix the appropriate volumes of the stock solutions. For example, to achieve a final concentration of 1 mM CuSO₄ and 5 mM THPTA in the final reaction volume, mix equal volumes of a 20 mM CuSO₄ stock and a 100 mM THPTA stock. Let the premix stand for 1-2 minutes.
-
Add the Catalyst Premix: Add the CuSO₄/THPTA premix to the oligonucleotide/azide solution.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition. The final concentration of sodium ascorbate should be in the millimolar range (e.g., 5-10 mM).
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed in the dark if using a light-sensitive reporter molecule.
-
Purification: After the reaction is complete, the labeled oligonucleotide must be purified to remove the copper catalyst, excess azide, and other reaction components. Common purification methods include:
-
Ethanol Precipitation: Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2). Mix and incubate at -20°C for at least 1 hour. Centrifuge at high speed to pellet the oligonucleotide. Wash the pellet with 70% ethanol and resuspend in nuclease-free water or a suitable buffer.[14]
-
Size-Exclusion Chromatography: Use a size-exclusion spin column appropriate for the size of the oligonucleotide to separate the labeled product from smaller molecules.
-
Solid-Phase Extraction: Utilize a commercially available kit for oligonucleotide purification.[14]
-
Protocol 2: "Pseudo-ligandless" CuAAC for Oligonucleotide Conjugation
This protocol is adapted for situations where a traditional ligand may interfere with downstream applications or for conjugations to certain polymers. Acetonitrile is used as a co-solvent to help stabilize the Cu(I) catalyst.[1]
Materials:
-
Alkyne-modified oligonucleotide
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in nuclease-free water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in nuclease-free water)
-
Acetonitrile
-
Nuclease-free water
-
Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)
-
Microcentrifuge tubes
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified oligonucleotide, the azide-containing molecule, and the reaction buffer.
-
Add Acetonitrile: Add acetonitrile to a final concentration of 0.6% (v/v).[1]
-
Add Copper(II) Sulfate: Add the CuSO₄ stock solution to the desired final concentration (e.g., 1 mM).
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction (e.g., to a final concentration of 5 mM).
-
Incubate: Gently mix and incubate at room temperature for 1-4 hours.
-
Purification: Purify the labeled oligonucleotide as described in Protocol 1.
Visualizations
Experimental Workflow
Caption: Experimental workflow for a typical CuAAC reaction with nucleic acids.
CuAAC Reaction Mechanism
Caption: Simplified catalytic cycle of the CuAAC reaction.
References
- 1. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atdbio.com [atdbio.com]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. glenresearch.com [glenresearch.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CLICK-17, a DNA enzyme that harnesses ultra-low concentrations of either Cu+ or Cu2+ to catalyze the azide-alkyne ‘click’ reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. broadpharm.com [broadpharm.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 14. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
Detecting the Incorporation of 5-(Azidomethyl)-2-Methylpyrimidine in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to track the synthesis and localization of specific molecules within a cellular environment is a cornerstone of modern biological research and drug development. 5-(azidomethyl)-2-methylpyrimidine and its nucleoside derivatives, such as 5-(azidomethyl)-2'-deoxyuridine (AmdU), represent a class of chemical probes that can be metabolically incorporated into cellular macromolecules like DNA.[1][2][3] The key feature of these molecules is the presence of an azide group, a bioorthogonal chemical handle. This azide moiety is chemically inert within the biological system but can be specifically and efficiently reacted with a corresponding alkyne-containing molecule in a process known as "click chemistry".[4][5][6][7][8] This powerful and versatile ligation reaction allows for the attachment of various reporter molecules, such as fluorophores or affinity tags, enabling the detection and analysis of the incorporated pyrimidine.[4][9]
These application notes provide a detailed overview and experimental protocols for the detection of this compound incorporation in cells, primarily focusing on the well-documented analog, 5-(azidomethyl)-2'-deoxyuridine (AmdU), as a model compound.[3] The methodologies described herein are broadly applicable to other azide-modified pyrimidine analogs.
Principle of Detection
The detection of this compound incorporation is a two-step process:
-
Metabolic Labeling: Cells are incubated with the azide-modified pyrimidine nucleoside (e.g., AmdU). Actively dividing cells will incorporate this analog into their newly synthesized DNA.[2][3] The efficiency of incorporation can depend on the specific cell type and the activity of relevant nucleoside kinases.[2][10]
-
Bioorthogonal Ligation (Click Chemistry): After incorporation, the azide-labeled DNA is detected by reacting it with a molecule containing a terminal alkyne. This reaction, catalyzed by copper(I) (CuAAC) or proceeding through strain-promoted azide-alkyne cycloaddition (SPAAC) if a strained cyclooctyne is used, forms a stable triazole linkage.[5][6][7] The alkyne-containing molecule is typically conjugated to a reporter moeity, such as a fluorescent dye for imaging or biotin for affinity purification.[4][9][11]
Data Presentation
Table 1: Comparison of Click Chemistry Methods for Detection
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very fast (rate acceleration of 107 to 108)[5] | Fast, but generally slower than CuAAC |
| Biocompatibility | Copper can be toxic to cells, requiring careful optimization of concentrations and the use of ligands.[6][7] Not ideal for live-cell imaging. | Copper-free, making it highly biocompatible and suitable for live-cell imaging.[6][9] |
| Reagents | Azide-modified molecule, terminal alkyne-reporter, Copper(II) sulfate, reducing agent (e.g., sodium ascorbate), copper-chelating ligand (e.g., TBTA). | Azide-modified molecule, strained cyclooctyne-reporter (e.g., DBCO, DIBO).[9] |
| Applications | Fixed cells, in vitro assays, applications where cell viability is not a concern. | Live-cell imaging, in vivo studies, applications requiring minimal perturbation of the biological system.[9] |
Table 2: Common Fluorescent Alkyne Probes for Detection
| Fluorophore | Excitation (nm) | Emission (nm) | Color | Notes |
| Fluorescein Alkyne | ~495 | ~519 | Green | Bright and widely used, but susceptible to photobleaching. |
| TAMRA Alkyne | ~555 | ~580 | Orange-Red | Photostable and bright. |
| Alexa Fluor 488 Alkyne | ~495 | ~519 | Green | Very bright and photostable. |
| Alexa Fluor 594 Alkyne | ~590 | ~617 | Red | Bright and photostable, good for multicolor imaging. |
| Cyanine3 (Cy3) Alkyne | ~550 | ~570 | Orange | Commonly used in microscopy. |
| Cyanine5 (Cy5) Alkyne | ~650 | ~670 | Far-Red | Useful for minimizing cellular autofluorescence. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with 5-(Azidomethyl)-2'-deoxyuridine (AmdU)
-
Cell Seeding: Plate adherent cells on sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of labeling.
-
Preparation of AmdU Stock Solution: Prepare a 10 mM stock solution of AmdU in sterile DMSO. Store at -20°C.
-
Cell Labeling: The day after seeding, remove the culture medium and add fresh medium containing the desired final concentration of AmdU (typically 1-10 µM).
-
Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO2). The incubation time will depend on the cell cycle length and the desired level of incorporation.
-
Washing: After incubation, remove the AmdU-containing medium and wash the cells three times with 1X Phosphate-Buffered Saline (PBS) to remove any unincorporated AmdU.
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with 1X PBS.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with 1X PBS. The cells are now ready for the click chemistry reaction.
Protocol 2: Detection of Incorporated AmdU using Copper(I)-Catalyzed Click Chemistry (CuAAC)
Note: This protocol is for fixed and permeabilized cells.
-
Prepare Click Reaction Cocktail: Prepare the following cocktail immediately before use. For a 1 mL reaction volume:
-
1 µM to 10 µM of an alkyne-fluorophore (e.g., Alexa Fluor 488 Alkyne).
-
1 mM CuSO4 (from a 100 mM stock in water).
-
10 mM Sodium Ascorbate (from a freshly prepared 1 M stock in water).
-
100 µM TBTA (Tris(benzyltriazolylmethyl)amine) ligand (from a 10 mM stock in DMSO) can be included to protect the fluorophore and improve reaction efficiency.
-
Bring the final volume to 1 mL with 1X PBS.
-
Important: Add the reagents in the order listed. The sodium ascorbate should be added last, immediately before adding the cocktail to the cells.
-
-
Click Reaction: Remove the final PBS wash from the fixed and permeabilized cells and add the click reaction cocktail.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the click reaction cocktail and wash the cells three times with 1X PBS containing 0.05% Tween-20.
-
Nuclear Staining (Optional): Stain the cell nuclei with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Final Washes: Wash the cells twice with 1X PBS.
-
Mounting and Imaging: Mount the coverslips on microscope slides using an anti-fade mounting medium. The cells can now be visualized by fluorescence microscopy.
Protocol 3: Detection of Incorporated AmdU in Live Cells using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Note: This protocol is for live-cell imaging.
-
Metabolic Labeling: Label the cells with AmdU as described in Protocol 1, steps 1-4.
-
Washing: After incubation, remove the AmdU-containing medium and wash the cells three times with pre-warmed, complete cell culture medium.
-
Preparation of SPAAC Reagent: Prepare a solution of a strained alkyne-fluorophore (e.g., DBCO-488) in complete cell culture medium at a final concentration of 1-10 µM.
-
Live-Cell Staining: Add the SPAAC reagent-containing medium to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed, complete cell culture medium.
-
Imaging: The cells can now be imaged directly using a live-cell imaging microscope.
Mandatory Visualizations
Caption: Experimental workflow for detecting this compound incorporation.
Caption: Bioorthogonal click chemistry reaction for labeling azide-modified DNA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An azide-modified nucleoside for metabolic labeling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry – Med Chem 101 [medchem101.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abpbio.com [abpbio.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioorthogonal labeling of 5-hydroxymethylcytosine in genomic DNA and diazirine-based DNA photo-cross-linking probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(azidomethyl)-2-methylpyrimidine in Cancer Research
Disclaimer: Limited direct experimental data is publicly available for 5-(azidomethyl)-2-methylpyrimidine. The following application notes and protocols are based on published research on structurally related pyrimidine derivatives, particularly 5-(azidomethyl)-2'-deoxyuridine, and general methodologies for evaluating anticancer compounds. These should be considered as a starting point for research and adapted as necessary.
Application Notes
Product: this compound
Molecular Formula: C₆H₇N₅
Appearance: White to off-white solid
Applications:
This compound is a synthetic pyrimidine derivative with potential applications in cancer research as an anticancer agent. Pyrimidine analogs are known to interfere with nucleoside metabolism and DNA synthesis, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1][2] The azido group can also be utilized in "click chemistry" for bioconjugation, enabling its use as a chemical probe to identify cellular targets.
Mechanism of Action (Hypothesized):
Based on the activity of similar pyrimidine analogs, this compound is hypothesized to exert its anticancer effects through one or more of the following mechanisms:
-
Inhibition of DNA Synthesis: As a pyrimidine analog, it may be metabolized into a fraudulent nucleotide and incorporated into DNA, leading to chain termination and inhibition of DNA replication in rapidly dividing cancer cells.[1][3]
-
Induction of Apoptosis: Incorporation of the analog or its metabolites into cellular pathways may trigger programmed cell death (apoptosis) by activating caspase cascades.[4][5]
-
Cell Cycle Arrest: The compound may cause cell cycle arrest at various checkpoints, preventing cancer cells from progressing through the cell division cycle.[3][4]
Quantitative Data Summary
Due to the lack of specific data for this compound, the following table summarizes the reported antiproliferative activity of a closely related analog, 5-(azidomethyl)-2'-deoxyuridine, against two murine cancer cell lines.[1]
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| 5-(azidomethyl)-2'-deoxyuridine | Sarcoma 180 (murine) | In vitro growth inhibition | - | Inhibited growth | [1] |
| 5-(azidomethyl)-2'-deoxyuridine | L1210 (murine leukemia) | In vitro growth inhibition | - | Inhibited growth | [1] |
Experimental Protocols
Protocol 1: In Vitro Antiproliferative Activity Assessment (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[3][4]
Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is used to detect and quantify apoptosis induced by the compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the cell cycle analysis protocol.
-
Cell Harvesting and Staining: Harvest the cells and wash with PBS. Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4][5]
Visualizations
References
- 1. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell cycle effects and cellular pharmacology of 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-aza-2’-deoxycytidine induces apoptosis and inhibits tumour growth in vivo of FaDu cells, a specific HPVnegative HNSCC cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-aza-2'-deoxycytidine induces apoptosis and inhibits tumour growth in vivo of FaDu cells, a specific HPVnegative HNSCC cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Click Reactions with 5-(azidomethyl)-2-methylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 5-(azidomethyl)-2-methylpyrimidine.
Troubleshooting Guide: Low Reaction Yield
Problem: My click reaction with this compound is resulting in a low yield of the desired triazole product.
This guide provides a systematic approach to identifying and resolving the potential causes of low reaction efficiency.
Visual Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low yields in click reactions.
Frequently Asked Questions (FAQs)
Reagent-Specific Issues
Q1: Could the pyrimidine ring in this compound be interfering with the copper catalyst?
A1: Yes, this is a possibility. The nitrogen atoms in the pyrimidine ring can act as ligands and coordinate with the copper(I) catalyst. This coordination can potentially reduce the catalyst's activity by competing with the alkyne for coordination sites. To mitigate this, consider the following:
-
Increase Ligand Concentration: Employing a strong copper-chelating ligand, such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), can help to stabilize the copper(I) and prevent unwanted coordination with the pyrimidine ring.[1]
-
Use a Higher Catalyst Loading: A modest increase in the copper catalyst and ligand concentration may be necessary to overcome any inhibitory effects.
Q2: Is this compound known to be unstable?
A2: While specific stability data for this compound is not widely published, organic azides, in general, can be sensitive to heat, light, and certain chemical conditions. It is crucial to:
-
Verify Purity: Ensure the purity of your this compound using techniques like NMR or mass spectrometry before use. Impurities can inhibit the reaction.
-
Proper Storage: Store the compound in a cool, dark, and inert atmosphere to prevent degradation.
-
Freshness: Use freshly prepared or recently purchased reagent for best results.
Catalyst and Reaction Conditions
Q3: What is the optimal copper source for the reaction?
A3: The active catalytic species is Copper(I).[2] You can either use a Cu(I) salt directly (e.g., CuI, CuBr) or generate it in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent.[3] The in situ method is often preferred for its convenience and for maintaining a low concentration of active Cu(I), which can help minimize side reactions.[4]
Q4: How important is the choice of ligand?
A4: The ligand is critical for a successful CuAAC reaction. It serves multiple purposes:
-
Stabilizes Cu(I): Prevents the oxidation of Cu(I) to the inactive Cu(II) state.[5]
-
Accelerates the Reaction: Enhances the catalytic activity of the copper center.[5]
-
Prevents Side Reactions: Can help suppress undesired pathways like Glaser coupling (alkyne homodimerization).[6]
For reactions in aqueous or mixed aqueous/organic solvents, water-soluble ligands like THPTA are recommended.[4] For reactions in organic solvents, TBTA is a common choice.
Q5: My reaction mixture turns a dark color and a precipitate forms. What could be the cause?
A5: This can indicate several issues:
-
Catalyst Decomposition: The copper catalyst may be precipitating out of solution, especially if it is not properly stabilized by a ligand.
-
Insolubility: Your starting materials or the triazole product might have poor solubility in the chosen solvent system, causing them to crash out.
-
Side Reactions: Undesired polymerization or degradation of reactants can lead to insoluble byproducts.
Consider adjusting the solvent system to improve solubility or filtering the final reaction mixture to isolate the product from insoluble catalyst species.[7]
Q6: Should I be concerned about oxygen in my reaction?
A6: Yes, oxygen can be detrimental to the CuAAC reaction. It can oxidize the active Cu(I) catalyst to the inactive Cu(II) form.[1] It is highly recommended to deoxygenate your reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst and maintaining an inert atmosphere throughout the reaction.[1]
Data Tables for Optimization
Table 1: Recommended Starting Conditions for CuAAC with this compound
| Parameter | Recommended Condition | Notes |
| Azide:Alkyne Ratio | 1 : 1.1 - 1.5 | A slight excess of the alkyne can help drive the reaction to completion. |
| Solvent | t-BuOH/H₂O (1:1), DMF, or DMSO | Co-solvents may be necessary depending on the solubility of the alkyne. |
| Copper Source | CuSO₄·5H₂O (in situ reduction) | Easy to handle and readily available. |
| Reducing Agent | Sodium Ascorbate | Should be prepared fresh.[4] |
| Ligand | THPTA or TBTA | Use a 5-fold excess relative to the copper catalyst.[4] |
| Concentrations | 1-10 mM of the limiting reagent | Higher concentrations can sometimes improve reaction rates. |
| Temperature | Room Temperature to 60 °C | Gentle heating may be required for less reactive substrates.[8] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation.[1] |
Table 2: Troubleshooting Guide for Reaction Parameters
| Observation | Potential Cause | Suggested Action |
| No reaction or very slow reaction | Inactive catalyst | Prepare fresh sodium ascorbate solution; ensure the reaction is deoxygenated. |
| Steric hindrance | Increase reaction temperature; consider a longer reaction time. | |
| Multiple products observed | Alkyne homocoupling (Glaser) | Ensure sufficient ligand is present; maintain a low concentration of active Cu(I). |
| Degradation of starting materials | Run the reaction at a lower temperature; check the stability of your compounds under the reaction conditions. | |
| Incomplete conversion | Insufficient catalyst or reducing agent | Increase catalyst loading (e.g., from 1 mol% to 5 mol%); add a second portion of reducing agent. |
| Reversible inhibition | Dilute the reaction mixture if high concentrations of starting materials are inhibitory. |
Experimental Protocols
Protocol 1: Standard Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the click reaction between this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in the chosen solvent.
-
Deoxygenate the solution by bubbling with an inert gas for 15-20 minutes.
-
Prepare the following stock solutions:
-
CuSO₄·5H₂O (e.g., 100 mM in deoxygenated water)
-
Ligand (THPTA or TBTA) (e.g., 500 mM in deoxygenated water or DMSO)
-
Sodium ascorbate (e.g., 1 M in deoxygenated water, prepared fresh)
-
-
To the deoxygenated solution of the azide and alkyne, add the ligand solution (to a final concentration of 5 mol% relative to the limiting reagent).
-
Add the CuSO₄ solution (to a final concentration of 1 mol% relative to the limiting reagent).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 10 mol% relative to the limiting reagent).
-
Stir the reaction mixture under an inert atmosphere at room temperature. Monitor the reaction progress by TLC, LC-MS, or another suitable analytical technique. If the reaction is slow, gentle heating (e.g., 40-60 °C) can be applied.
-
Upon completion, the reaction can be worked up by quenching with an aqueous solution of EDTA to remove copper, followed by extraction and purification of the product.
Diagram of CuAAC Reaction Pathway
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Troubleshooting Reproducibility in CuAAC Reactions
Welcome to the technical support center for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and ensure the reproducibility of your "click chemistry" experiments.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction is not working or giving low yields. What are the most common causes?
A1: Several factors can lead to failed or low-yielding CuAAC reactions. The most common culprits include:
-
Oxidation of the Copper(I) Catalyst: The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2][3]
-
Poor Quality or Incorrect Reagents: Impurities in azides, alkynes, solvents, or additives can inhibit the reaction.
-
Suboptimal Reaction Conditions: Incorrect concentrations, temperature, pH, or solvent can significantly impact reaction efficiency.[4][5]
-
Ligand Issues: The absence of a suitable ligand, or an incorrect ligand-to-copper ratio, can lead to catalyst deactivation or slow reaction rates.[4][6]
-
Inhibitory Functional Groups: Certain functional groups on your substrates, such as thiols, can coordinate with the copper catalyst and inhibit the reaction.[1][7]
Q2: How can I prevent the oxidation of my Cu(I) catalyst?
A2: Preventing catalyst oxidation is critical for a successful CuAAC reaction. Here are some effective strategies:
-
In situ Reduction of Cu(II): The most common method is to start with a stable Cu(II) salt (e.g., CuSO₄) and add a reducing agent, like sodium ascorbate, to generate Cu(I) in the reaction mixture.[3][5] A slight excess of the reducing agent helps to maintain the copper in its +1 oxidation state throughout the reaction.[5]
-
Use of Stabilizing Ligands: Ligands such as TBTA (tris-(benzyltriazolylmethyl)amine) and THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) not only accelerate the reaction but also protect the Cu(I) from oxidation.[1][8][9]
-
Degassing Solvents: Removing dissolved oxygen from your solvents by sparging with an inert gas (e.g., argon or nitrogen) can minimize catalyst oxidation.[10]
-
Minimizing Headspace: Performing reactions in sealed vessels with minimal headspace reduces the amount of available oxygen.[7]
Q3: What is the optimal ligand-to-copper ratio?
A3: The optimal ligand-to-copper ratio can vary depending on the specific ligand and reaction conditions. However, for many common ligands like THPTA used in bioconjugation, a ratio of 5:1 (ligand:copper) is often recommended.[7][8] This excess of ligand helps to protect the Cu(I) catalyst from oxidation and can also intercept reactive oxygen species.[8] For other systems, a 1:1 or 2:1 ratio might be sufficient.[6] It is advisable to consult the literature for your specific ligand or perform an optimization experiment.
Q4: Can the order of reagent addition affect my reaction outcome?
A4: Yes, the order of addition is crucial. To avoid premature oxidation or side reactions, it is recommended to first mix the copper(II) salt with the ligand, then add this mixture to your azide and alkyne substrates. The reaction should be initiated by the addition of the reducing agent (e.g., sodium ascorbate).[8][11] Adding the ascorbate to the copper solution in the absence of a ligand should be avoided.[8][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No reaction or very low conversion | Oxidation of Cu(I) catalyst | - Use a fresh solution of sodium ascorbate. - Degas all solvents and reagents. - Increase the ligand-to-copper ratio (e.g., 5:1 for THPTA).[7][8] - Ensure the reaction vessel is properly sealed. |
| Inactive reagents | - Use freshly prepared or purified azides and alkynes. - Check the quality of your copper salt and reducing agent. | |
| Presence of inhibitory functional groups (e.g., thiols, some heterocycles) | - Protect the inhibitory group if possible. - Increase the catalyst and ligand concentration.[7] - Add a sacrificial metal like Zn(II) to bind the inhibitor.[7] | |
| Reaction is slow | Low catalyst concentration or activity | - Increase the copper and ligand concentration. - Switch to a more accelerating ligand (e.g., TBTA, THPTA).[1][6] |
| Poor solvent choice | - Switch to a solvent known to favor CuAAC, such as water, tBuOH/water mixtures, DMSO, or DMF.[3][12] Acetonitrile should be avoided as it can coordinate to copper.[3] | |
| Formation of side products (e.g., alkyne homocoupling - Glaser coupling) | Presence of oxygen and insufficient reducing agent | - Ensure thorough degassing. - Use a sufficient excess of sodium ascorbate.[5] |
| Inconsistent results between batches | Variability in reagent quality | - Source high-purity reagents and store them properly (e.g., protect azides from light and heat). |
| Inconsistent experimental setup | - Standardize protocols for degassing, reagent addition order, and reaction time. - Use a consistent source and batch of copper catalyst and ligands. | |
| Degradation of biomolecules (for bioconjugation) | - Use a protective ligand like THPTA in excess.[7] - Add aminoguanidine to scavenge reactive byproducts of ascorbate oxidation.[7][8] - Keep reaction times as short as possible. |
Quantitative Data Summary
Table 1: Recommended Component Concentrations for Bioconjugation
| Component | Recommended Concentration | Reference |
| Copper (from CuSO₄) | 50 - 100 µM | [8] |
| Ligand (e.g., THPTA) | 250 - 500 µM (5 equivalents to Cu) | [8] |
| Sodium Ascorbate | 2.5 - 5 mM | [9] |
| Aminoguanidine (optional) | 1 mM | [8] |
| Alkyne Substrate | < 5 mM (for Cu-THPTA in water) | [8] |
Table 2: Influence of Ligand:Copper Ratio on Histidine Oxidation
| Ligand:Cu Ratio | Histidine Oxidation after 90 min | Histidine Oxidation after 20 h | Reference |
| 0:1 | ~16% | ~65% | [11] |
| 2:1 | 0% | ~15% | [11] |
Experimental Protocols
Protocol 1: General Procedure for a Small Molecule CuAAC Reaction
-
To a reaction vial, add the alkyne (1.0 eq) and the azide (1.0-1.2 eq).
-
Add the chosen solvent (e.g., 1:1 t-BuOH/H₂O or DMF) to achieve a concentration of approximately 0.1 M.
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).
-
In another vial, prepare a stock solution of CuSO₄·5H₂O in water (e.g., 0.1 M).
-
Add the sodium ascorbate solution (e.g., 0.1 eq) to the main reaction vial and stir briefly.
-
Add the CuSO₄ solution (e.g., 0.01-0.05 eq) to initiate the reaction.
-
Stir the reaction at room temperature and monitor its progress by TLC, LC-MS, or NMR.[13][14][15]
-
Upon completion, work up the reaction by diluting with water and extracting with an organic solvent, or by precipitation and filtration.
Protocol 2: Optimized Protocol for CuAAC on Biomolecules (Bioconjugation)
This protocol is adapted for sensitive biological substrates.[7]
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with a suitable buffer (e.g., phosphate buffer, pH 7) to the desired final volume.
-
Add the azide-containing cargo (typically 2-10 equivalents).
-
Prepare a premixed solution of CuSO₄ and a water-soluble ligand (e.g., THPTA) in a 1:5 molar ratio in buffer.
-
Add the premixed catalyst-ligand solution to the reaction tube to achieve a final copper concentration of 50-100 µM.
-
(Optional) Add aminoguanidine from a stock solution to a final concentration of 1 mM to protect against side reactions from ascorbate oxidation.[8]
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 2.5-5 mM.
-
Gently mix the reaction and incubate at room temperature or 4°C. Protect the reaction from light.
-
The reaction progress can be monitored using techniques appropriate for the biomolecule, such as fluorescence assays, SDS-PAGE, or mass spectrometry.
-
Purify the conjugate using methods like size-exclusion chromatography or dialysis.
Visual Troubleshooting Workflows
Caption: A logical workflow for troubleshooting common CuAAC reaction failures.
Caption: Recommended order of reagent addition for robust CuAAC reactions.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. furthlab.xyz [furthlab.xyz]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SPAAC Reactions with Pyrimidine Derivatives
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments for faster reaction times and higher yields.
Frequently Asked Questions (FAQs)
Q1: My SPAAC reaction with a pyrimidine derivative is slow. What are the most common causes?
A1: Several factors can contribute to slow SPAAC reactions with pyrimidine derivatives. The primary factors to investigate are:
-
Choice of Cyclooctyne: The structure of the cyclooctyne coupling partner has a significant impact on the reaction rate. Benzoannulated cyclooctynes can exhibit sluggish kinetics due to steric hindrance.[1]
-
Electronic Properties of the Pyrimidine Azide: The electronic nature of the pyrimidine ring and the position of the azide substituent can influence the azide's reactivity.
-
Reaction Conditions: pH, buffer composition, temperature, and the presence of co-solvents can all affect the reaction kinetics.[2]
-
Steric Hindrance: Bulky substituents on the pyrimidine ring or the cyclooctyne can sterically hinder the approach of the two reactants.
Q2: Which cyclooctyne should I choose for a faster reaction with my azido-pyrimidine?
A2: For faster reaction rates, consider using more strained, electron-rich cyclooctynes. Bicyclononyne (BCN) derivatives are often more reactive than dibenzocyclooctynes (DBCO) in certain contexts.[3] The choice of cyclooctyne can lead to significant differences in reaction times, as demonstrated in studies with 5-azidouridine where reactions with some cyclooctynes complete in under 5 minutes.[1]
Q3: How does the position of the azide on the pyrimidine ring affect the reaction rate?
A3: The position of the azide group on the pyrimidine ring can influence its electronic environment and steric accessibility, thereby affecting the reaction rate. While specific kinetic data for various positional isomers of azidopyrimidines are not extensively tabulated in the literature, it is a critical parameter to consider during experimental design.
Q4: What is the optimal pH for a SPAAC reaction with a pyrimidine nucleoside?
A4: The optimal pH can depend on the specific pyrimidine derivative and the cyclooctyne used. Generally, SPAAC reactions are performed in aqueous buffers at or near physiological pH (pH 7-8).[4] It is advisable to screen a pH range to find the optimal condition for your specific system.
Q5: Can I use organic co-solvents to improve the solubility of my reagents? Will this affect the reaction rate?
A5: Yes, organic co-solvents such as DMSO, methanol, or acetonitrile can be used to improve the solubility of hydrophobic reactants. However, the presence and proportion of organic co-solvents can significantly impact the reaction rate. It is crucial to empirically determine the optimal solvent composition for your specific reaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your SPAAC experiments with pyrimidine derivatives.
| Problem | Possible Cause | Suggested Solution |
| Slow or Incomplete Reaction | Suboptimal Cyclooctyne Choice: The cyclooctyne may not be reactive enough. | Switch to a more reactive cyclooctyne, such as a BCN derivative, if you are using a less reactive one like DBCO. |
| Unfavorable Reaction Conditions: The pH, buffer, or temperature may not be optimal. | Screen a range of pH values (e.g., 6.5-8.5) and consider trying different buffer systems (e.g., PBS vs. HEPES).[2] Increasing the temperature (e.g., from room temperature to 37°C) can also increase the reaction rate. | |
| Steric Hindrance: Bulky groups on either the pyrimidine or the cyclooctyne are impeding the reaction. | If possible, redesign your reagents to minimize steric clash around the azide and alkyne moieties. Consider using a cyclooctyne with a smaller profile. | |
| Low Reagent Concentration: The concentration of one or both reactants is too low. | Increase the concentration of the limiting reagent. If solubility is an issue, explore different solvent systems. | |
| Side Product Formation | Instability of Reactants: The cyclooctyne or the pyrimidine derivative may be degrading under the reaction conditions. | Ensure the purity of your starting materials. If using a particularly reactive cyclooctyne, consider its stability under your experimental conditions and timeframe. |
| Non-specific Reactions: The cyclooctyne may be reacting with other functional groups in your system. | This is less common with SPAAC but can occur. Ensure your system is free of highly reactive nucleophiles that could potentially react with the cyclooctyne. | |
| Difficulty in Product Purification | Similar Polarity of Product and Starting Materials: The product and unreacted starting materials have similar chromatographic behavior. | Optimize your chromatographic separation method (e.g., try a different solvent gradient or a different type of stationary phase). Consider adding a purification handle to one of the reactants to facilitate separation after the reaction. |
Quantitative Data Summary
The following table summarizes available quantitative data for SPAAC reactions involving pyrimidine and related derivatives to provide a baseline for expected reaction rates. Note that direct comparisons should be made with caution due to variations in experimental conditions.
| Azide Derivative | Cyclooctyne Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Time | Solvent/Buffer | Reference |
| 5-Azidouridine | Hydroxyl or biotin modified cyclooctyne | Not Reported | < 3 minutes | ACN:H₂O (3:1, v/v) | [1] |
| 5-Azidouridine | DBCO-NH₂ or NHS modified MFCO | Not Reported | < 15 minutes | Methanol | [5] |
| 8-Azidoadenosine (Purine) | Fused cyclopropyl cyclooctyne (OCT) | 0.11 | ~3 hours (to completion) | ACN-d₆/D₂O (3:1, v/v) | [5] |
Key Experimental Protocols
Protocol for Monitoring SPAAC Kinetics using ¹H NMR
This protocol provides a general framework for monitoring the progress of a SPAAC reaction between a pyrimidine derivative and a cyclooctyne using ¹H NMR spectroscopy.
1. Sample Preparation: a. Prepare stock solutions of the azido-pyrimidine and the cyclooctyne in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, or a D₂O-based buffer). b. In an NMR tube, combine the appropriate volumes of the stock solutions to achieve the desired final concentrations. It is often convenient to have one reagent in excess to simplify the kinetic analysis to pseudo-first-order. c. Add an internal standard with a known concentration and a resonance that does not overlap with reactant or product signals.
2. NMR Data Acquisition: a. Immediately after mixing, place the NMR tube in the spectrometer. b. Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected reaction rate. For fast reactions, automated acquisition is recommended. c. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the protons being monitored) for accurate quantification.
3. Data Analysis: a. Process the NMR spectra (Fourier transform, phase correction, and baseline correction). b. Integrate the signals corresponding to a unique proton on one of the reactants and a unique proton on the product. c. Normalize the integrals to the integral of the internal standard. d. Plot the concentration of the reactant or product as a function of time. e. From this plot, determine the reaction rate and the rate constant.
DOT Script for Experimental Workflow
Caption: Troubleshooting workflow for optimizing SPAAC reaction times.
Signaling Pathways and Logical Relationships
DOT Script for Factors Influencing SPAAC Reaction Rate
Caption: Key factors influencing the rate of SPAAC reactions.
References
side reactions of 5-(azidomethyl)-2-methylpyrimidine in biological media
Technical Support Center: 5-(azidomethyl)-2-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound in biological experiments. The information addresses common issues related to the compound's stability, reactivity, and potential side reactions in biological media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical probe featuring a pyrimidine core and an azide group. The azide moiety serves as a bioorthogonal handle for "click chemistry" reactions, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions allow for the specific covalent labeling of biomolecules that have been metabolically or synthetically functionalized with a corresponding alkyne group, enabling applications in proteomics, imaging, and drug targeting.[3]
Q2: What are the potential side reactions of the azide group in a biological environment?
A2: The azide group is generally considered bioorthogonal, meaning it is unreactive towards most biological functional groups. However, two primary side reactions can occur:
-
Reduction to an Amine: The intracellular environment is reducing. Thiols, such as glutathione (GSH), are abundant and can reduce the azide group to a primary amine (-NH₂). This reaction eliminates the "click" functionality of the probe.
-
Reaction with Thioacids or Phosphines: While less common in biological systems, azides can react with specific cellular components like phosphines (Staudinger ligation) or thioacids.
Q3: Can this compound cause cytotoxicity?
A3: Like any exogenous small molecule, this compound has the potential to be cytotoxic, especially at high concentrations or after prolonged exposure. The pyrimidine core could interfere with nucleic acid metabolism, or the molecule as a whole could induce cellular stress. It is crucial to perform a dose-response cytotoxicity assay (e.g., MTT, LDH, or CellTox Green assay) to determine the optimal, non-toxic working concentration for your specific cell type and experimental duration.[4][5]
Q4: How stable is this compound in standard cell culture media?
A4: The stability of small molecules in culture media can be variable and depends on the media composition (e.g., presence of reducing agents like cysteine) and incubation conditions (temperature, light exposure).[6][7] It is recommended to empirically determine the stability of this compound in your specific medium by incubating it over a time course and quantifying the remaining compound using an analytical method like High-Performance Liquid Chromatography (HPLC).[8][9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Signal in Click Reaction | 1. Degradation of this compound: The compound may have degraded in the biological medium before the click reaction. | Solution: Perform a stability test of the compound under your experimental conditions (see Protocol 1). If degradation is significant, shorten the incubation time or use a freshly prepared solution. |
| 2. Reduction of the Azide Group: Intracellular reducing agents (e.g., glutathione) may have converted the azide to an unreactive amine. | Solution: Consider using cell-permeable phosphine reagents to protect the azide, or increase the probe concentration if cytotoxicity is not a concern. Pre-treating cells to transiently deplete glutathione is an advanced option but may have off-target effects. | |
| 3. Inefficient Click Reaction: The click chemistry conditions (e.g., copper catalyst, ligand, reducing agent) may be suboptimal.[10] | Solution: Optimize the click reaction components. For CuAAC, ensure the freshness of the sodium ascorbate solution and use a copper-chelating ligand like THPTA or TBTA to improve efficiency and reduce cytotoxicity.[11] For SPAAC, ensure the chosen cyclooctyne has sufficiently fast kinetics. | |
| High Background Signal / Non-Specific Labeling | 1. Non-specific binding of the probe: The pyrimidine moiety or the entire molecule may bind non-covalently to proteins or other macromolecules. | Solution: Include stringent wash steps after incubation with the probe and before the click reaction. Add a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) to wash buffers. |
| 2. Non-specific reaction of click reagents: In CuAAC, the alkyne tag can sometimes react non-specifically with cysteine residues in the presence of copper.[2][12] In SPAAC, some strained alkynes can also react with thiols.[2] | Solution: For CuAAC, ensure the azide is on the probe and the alkyne is on the reporter tag, as this orientation minimizes non-specific labeling.[2] For both methods, perform a "no-probe" control (i.e., cells + click reagents only) to assess the level of background from the click reagents themselves. | |
| Observed Cellular Toxicity | 1. Concentration is too high: The working concentration of this compound exceeds the toxic threshold for the cells. | Solution: Perform a dose-response cytotoxicity assay to determine the IC50 value and select a working concentration well below this level (typically 10-fold lower). See Protocol 3.[13] |
| 2. Prolonged incubation time: Continuous exposure to the compound induces a toxic response over time. | Solution: Reduce the incubation time. Perform a time-course experiment to find the minimum time required for sufficient labeling. | |
| 3. Contaminants in the compound: Impurities from the synthesis may be causing the toxicity. | Solution: Verify the purity of your compound stock using methods like NMR, mass spectrometry, or HPLC. If necessary, re-purify the compound. |
Data Presentation
Disclaimer: The following tables contain illustrative data as no specific experimental results for this compound were found in the literature search. These examples are intended to guide researchers in presenting their own findings.
Table 1: Illustrative Stability of this compound in Common Cell Culture Media
This table shows the percentage of the compound remaining after incubation at 37°C, as measured by HPLC.
| Time (hours) | DMEM (+10% FBS) | RPMI-1640 (+10% FBS) | Opti-MEM I |
| 0 | 100% | 100% | 100% |
| 4 | 98% | 95% | 99% |
| 12 | 91% | 85% | 96% |
| 24 | 82% | 74% | 92% |
| 48 | 65% | 58% | 85% |
Table 2: Example Reactivity Profile with Biological Nucleophiles
This table illustrates the rate of loss of this compound when incubated with common biological nucleophiles at physiological pH and 37°C.
| Nucleophile (10 mM) | Half-life (t½, hours) |
| Glutathione (GSH) | ~36 |
| Cysteine | ~48 |
| Lysine | > 100 |
| Histidine | > 100 |
Experimental Protocols
Protocol 1: Stability Assessment in Cell Culture Media via HPLC
Objective: To quantify the degradation of this compound over time in a specific cell culture medium.[8][9]
Materials:
-
This compound (high purity)
-
Cell culture medium of interest (e.g., DMEM + 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the cell culture medium with the stock solution to a final concentration of 100 µM. Prepare enough volume for all time points.
-
Immediately take a sample for the t=0 time point. Aliquot the remaining solution into separate sterile tubes for each subsequent time point.
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
At each designated time point (e.g., 0, 4, 12, 24, 48 hours), remove one tube.
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile to the media sample. Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate the solvent under vacuum or nitrogen stream.
-
Reconstitute the residue in a known volume of mobile phase (e.g., 50:50 ACN:Water with 0.1% TFA).
-
Analyze the sample by HPLC. Monitor the peak corresponding to this compound.
-
Data Analysis: Calculate the peak area for each time point. Normalize the data to the t=0 sample (set to 100%) to determine the percentage of compound remaining.
Protocol 2: Assessment of Non-Specific Protein Binding via Western Blot
Objective: To determine if this compound or its reporter tag binds non-specifically to cellular proteins.
Materials:
-
Cells of interest
-
This compound
-
Alkyne-biotin reporter tag
-
Click chemistry reagents (e.g., CuSO₄, THPTA, Sodium Ascorbate for CuAAC)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and Western blot apparatus
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate (ECL)
Procedure:
-
Culture cells to ~80% confluency.
-
Set up three experimental conditions:
-
Condition A (Full Reaction): Incubate cells with this compound, then perform the click reaction with alkyne-biotin.
-
Condition B (No-Probe Control): Incubate cells without the pyrimidine probe, but perform the click reaction with alkyne-biotin.
-
Condition C (Untreated Control): Incubate cells with vehicle (DMSO) only.
-
-
Incubation: Treat cells for the desired time and concentration with the pyrimidine probe (Condition A) or vehicle (Conditions B & C).
-
Lysis: Wash cells 3x with ice-cold PBS, then lyse the cells in lysis buffer. Quantify total protein concentration using a BCA assay.
-
Click Reaction: To the lysates, perform the CuAAC reaction. Add CuSO₄, THPTA, sodium ascorbate, and alkyne-biotin to lysates from Conditions A and B. Incubate at room temperature for 1 hour.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each condition by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Block the membrane, then probe with streptavidin-HRP to detect biotinylated proteins. Develop with an ECL substrate and image the blot.
-
Data Analysis: Compare the lanes. Lane A should show specific protein bands that were labeled. Lane B will reveal any proteins that are non-specifically biotinylated by the click reagents themselves.[12] A clean lane B with strong bands in lane A indicates high specificity.
Protocol 3: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic potential of this compound and establish a safe working concentration.[13][14]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO) and an untreated control.
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for a period relevant to your main experiment (e.g., 24 or 48 hours).
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability). Plot the viability against the log of the compound concentration to determine the IC50 value.
Mandatory Visualizations
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry – Med Chem 101 [medchem101.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atlantisbioscience.com [atlantisbioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. dojindo.com [dojindo.com]
Technical Support Center: Enhancing the Solubility of 5-(azidomethyl)-2-methylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 5-(azidomethyl)-2-methylpyrimidine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its chemical structure suggests it is a hydrophobic molecule. Pyrimidine derivatives are often readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and other polar aprotic solvents but exhibit limited solubility in aqueous solutions.[1] For instance, the related compound 5-(azidomethyl)-2'-deoxyuridine is known to be soluble in DMSO and methanol.[2] Therefore, it is anticipated that this compound will follow a similar pattern.
Q2: I am observing precipitation of my compound when diluting a DMSO stock solution into an aqueous buffer for my cell-based assay. What is causing this and how can I prevent it?
A2: This is a common issue known as "antisolvent precipitation." It occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to crash out of the solution. To prevent this, consider the following:
-
Lower the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay medium (typically <0.5% v/v) that still maintains the solubility of your compound at the desired working concentration.
-
Use a co-solvent system: Incorporating a co-solvent that is miscible with both water and DMSO can help to create a more gradual polarity transition.
-
Stepwise dilution: Instead of a single large dilution, try diluting your DMSO stock in a stepwise manner with your aqueous buffer.
-
Gentle warming and sonication: Briefly warming the solution or using an ultrasonic bath can sometimes help to redissolve small amounts of precipitate, but be cautious about the thermal stability of your compound.[3]
Q3: Can I use solvents other than DMSO to prepare my stock solution?
A3: Yes, other polar aprotic solvents may be suitable for preparing a stock solution of this compound. Potential alternatives include:
-
Dimethylformamide (DMF)
-
N-methyl-2-pyrrolidone (NMP)
-
Methanol[2]
The choice of solvent will depend on the specific requirements and constraints of your experiment, including potential toxicity to biological systems. It is always advisable to perform a small-scale solubility test with the chosen solvent before preparing a large stock.
Q4: Are there advanced formulation strategies to improve the aqueous solubility of pyrimidine derivatives like this one?
A4: Yes, several advanced formulation techniques can be employed to enhance the aqueous solubility of poorly soluble compounds for in vitro and in vivo studies:
-
Amorphous Solid Dispersions: Dispersing the drug molecularly in an inert and hydrophilic polymer carrier can create a stabilized amorphous form that exhibits higher apparent water solubility compared to its crystalline form.[1][4]
-
Inclusion Complexes: Forming complexes with cyclodextrins can encapsulate the hydrophobic molecule within the cyclodextrin's cavity, thereby increasing its aqueous solubility.[1][5]
-
Co-solvent Formulations: For in vivo studies, specific mixtures of solvents and surfactants are often used. A common example is a formulation containing DMSO, PEG300, Tween-80, and saline.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in the initial solvent (e.g., DMSO). | The compound may be highly crystalline or impure. | - Increase the volume of the solvent. - Gently warm the solution while vortexing. - Use sonication to aid dissolution.[3] - Verify the purity of the compound. |
| Stock solution appears cloudy or contains particulates. | The compound has exceeded its solubility limit in the chosen solvent, or there is an insoluble impurity. | - Filter the solution through a 0.22 µm syringe filter. - Prepare a more dilute stock solution. |
| Precipitation occurs over time in the stock solution stored at -20°C or -80°C. | The compound is coming out of solution at low temperatures. | - Before each use, bring the stock solution to room temperature and vortex thoroughly to ensure it is fully redissolved. - Consider storing the stock solution at room temperature if the compound is stable. |
| Inconsistent experimental results. | Poor solubility is leading to inaccurate final concentrations of the compound in the assay. | - Visually inspect all solutions for any signs of precipitation before use. - Implement one of the solubility enhancement techniques described in the FAQs or Experimental Protocols sections. |
Solubility Data for Structurally Related Compounds
Since direct quantitative solubility data for this compound is limited, the following table provides data for structurally related compounds to serve as a guide.
| Compound | Solvent | Solubility | Notes |
| 5-(azidomethyl)-2'-deoxyuridine | DMSO | 125 mg/mL (441.32 mM) | Requires sonication to achieve this concentration.[3] |
| Pyrazolo[3,4-d]pyrimidine derivatives | DMSO & other organic solvents | Readily soluble | General observation for this class of compounds.[1] |
| Pyrazolo[3,4-d]pyrimidine derivatives | Water | Limited solubility | General observation for this class of compounds.[1] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for In Vivo Studies
This protocol is adapted from a standard method for formulating poorly soluble compounds for oral administration in animal studies.[6]
-
Prepare a concentrated stock solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 25 mg/mL).
-
Sequential solvent addition: To prepare a 1 mL working solution, add the components in the following order, mixing thoroughly after each addition:
-
Add 400 µL of PEG300 to a sterile microcentrifuge tube.
-
Add 100 µL of the DMSO stock solution to the PEG300 and mix well.
-
Add 50 µL of Tween-80 and vortex until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
-
Final formulation: This will result in a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a final drug concentration of 2.5 mg/mL. The final solution should be clear. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[6]
Protocol 2: Small-Scale Solubility Screening
This protocol allows for the rapid assessment of solubility in various solvents.
-
Aliquot the compound: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several separate vials.
-
Solvent addition: To each vial, add a small, measured volume of a different solvent (e.g., 100 µL of water, ethanol, DMSO, etc.).
-
Dissolution assessment: Vortex each vial vigorously for 1-2 minutes.
-
Visual inspection: Observe each vial for undissolved solid material. If the compound has fully dissolved, its solubility is at least 10 mg/mL in that solvent.
-
Incremental solvent addition: For vials containing undissolved solid, add additional aliquots of the solvent incrementally, vortexing after each addition, until the compound is fully dissolved. Record the total volume of solvent required to calculate the approximate solubility.
Diagrams
Caption: Workflow for preparing and troubleshooting solutions.
Caption: Factors influencing solubility and common solutions.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Azidomethyl-2'-deoxyuridine (5-AmdU), Azide-containing 2'-Deoxy-nucleosides - Jena Bioscience [jenabioscience.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. ijmsdr.org [ijmsdr.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 5-(azidomethyl)-2-methylpyrimidine Click Reactions
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the purification of 1,2,3-triazole products synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using 5-(azidomethyl)-2-methylpyrimidine.
Troubleshooting Guide
This section addresses common issues encountered during the purification of pyrimidine-containing click reaction products.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction mixture is blue or green after completion. | Residual copper catalyst (Cu(I) or Cu(II)). | Aqueous Wash: Perform an aqueous workup. Washing the organic layer with a solution of EDTA or ammonia can help chelate and remove copper salts. Chelating Resin: Stir the crude reaction mixture with a copper-chelating resin like Cuprisorb™ and then filter.[1][2] Column Chromatography: Copper salts will typically remain at the baseline on a silica gel column. |
| Multiple spots observed on TLC, even after a long reaction time. | 1. Unreacted starting materials: One of the starting materials may have been used in excess or the reaction may not have gone to completion. 2. Alkyne homocoupling (Glaser coupling): This side reaction can occur if the Cu(I) catalyst is oxidized.[1][2] 3. Formation of regioisomers: Uncatalyzed thermal reactions can produce a mixture of 1,4- and 1,5-disubstituted triazoles.[3][4] | 1. Optimize Reaction: Ensure a slight excess of the less valuable reagent and allow sufficient reaction time. Monitor by TLC until the limiting reagent is consumed. 2. Use Reducing Agent: Add a slight excess of a reducing agent like sodium ascorbate to maintain the copper in the +1 oxidation state.[3] 3. Purification: These byproducts can usually be separated from the desired 1,4-isomer product by flash column chromatography. Careful selection of the solvent system is key.[5][6] |
| Low yield of purified product. | 1. Incomplete Reaction: The reaction may not have reached completion. 2. Product Loss During Workup: The product may have some water solubility, leading to loss during aqueous extraction. 3. Poor Separation on Column: The product may be difficult to separate from byproducts, or it may adhere strongly to the silica gel. | 1. Monitor Reaction: Use TLC or LC-MS to monitor the reaction and ensure full conversion of the limiting reagent. 2. Extraction: Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with fresh organic solvent. 3. Column Chromatography: Deactivate the silica gel with triethylamine (0.1-1% in the eluent) if the compound is basic and showing tailing. If separation is poor, consider reverse-phase HPLC.[7] |
| Purified product is a sticky oil or fails to crystallize. | The product may be amorphous, have a low melting point, or contain minor impurities (e.g., residual solvent) that inhibit crystallization. | Further Purification: Re-purify a small sample by preparative HPLC to achieve very high purity.[8] Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether. Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum, possibly with gentle heating. |
| NMR spectrum of the purified product is broad or shows impurities. | 1. Paramagnetic Copper: Trace amounts of residual Cu(II) can cause significant line broadening in NMR spectra. 2. Aggregation: The triazole product may be aggregating at high concentrations. 3. Residual Solvent: Solvent from the purification (e.g., ethyl acetate, dichloromethane) may be present. | 1. Copper Removal: Pass the sample through a short plug of silica gel or an appropriate chelating resin before acquiring the NMR spectrum. 2. NMR Conditions: Take the NMR in a different solvent or at a lower concentration. 3. Drying: Dry the sample under high vacuum for an extended period. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying products from these click reactions?
For most small-molecule pyrimidine-triazole products, flash column chromatography on silica gel is the most effective and common purification method.[5][6][9] It allows for the efficient removal of unreacted starting materials, the copper catalyst, and most organic byproducts.
Q2: How do I select an appropriate solvent system for flash column chromatography?
The ideal solvent system should provide a retention factor (Rf) for your product of approximately 0.2-0.4 on a TLC plate.
-
Starting Point: Begin with a non-polar/polar solvent mixture, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.
-
Polarity Adjustment: If the product Rf is too high (runs too fast), decrease the proportion of the polar solvent. If the Rf is too low (stuck at the baseline), increase the proportion of the polar solvent.
-
Tailing: If the spot on the TLC plate shows significant tailing, adding a small amount of triethylamine (~0.5%) to the eluent can help, as the pyrimidine and triazole moieties can be basic.
Q3: When should I consider using High-Performance Liquid Chromatography (HPLC)?
HPLC is recommended under the following circumstances:
-
High Purity Required: When you need exceptionally pure material (>98%) for applications like biological testing or analytical standards.[8]
-
Difficult Separations: When byproducts or isomers are very close in polarity to your desired product and cannot be resolved by standard flash chromatography.
-
Analysis: Reverse-phase HPLC (RP-HPLC) is an excellent method for assessing the purity of your final compound.[7][10]
Q4: Is it possible to purify my product without chromatography?
Yes, if the reaction is very clean and the product is a solid, purification by recrystallization or precipitation can be effective.[3]
-
Precipitation: If the product is insoluble in the reaction solvent upon cooling or upon addition of an anti-solvent (e.g., water or hexanes), it may precipitate out, leaving impurities in the solution.
-
Recrystallization: This classic technique can yield highly pure crystalline material by dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly.[11]
Q5: How do I confirm the identity and purity of my final product?
A combination of analytical techniques is essential:
-
NMR Spectroscopy (1H and 13C): Confirms the chemical structure of the compound. The appearance of a characteristic singlet for the triazole proton (typically δ 7.5-8.5 ppm) is a good indicator of success.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
HPLC: Assesses the purity of the final compound.[10]
Data Presentation
Table 1: Common Column Chromatography Conditions for Pyrimidine-Triazole Purification
| Stationary Phase | Mobile Phase System | Compound Type / Application |
| Silica Gel | Hexane / Ethyl Acetate | Steroid-pyrimidine hybrids[9] |
| Silica Gel | Dichloromethane / Methanol | Pyrido[2,3-d]pyrimidine derivatives[6] |
| Silica Gel | Hexane / Dichloromethane | Push-pull pyrimidine-triazole fluorophores[5] |
| Silica Gel | Ethyl Acetate / Petroleum Ether | Triazole-linked diagnostic probes[12] |
Table 2: Typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Components
| Component | Purpose | Typical Amount / Ratio |
| Copper(II) Sulfate (CuSO4) | Precursor to the active Cu(I) catalyst.[13] | 1-10 mol% |
| Sodium Ascorbate | Reducing agent to generate and maintain Cu(I) from Cu(II). Prevents oxidative side reactions.[3][13] | 1-2 equivalents relative to copper |
| Copper(I) source (e.g., CuI, CuBr) | Direct source of the active catalyst.[13] | 1-10 mol% |
| Ligand (e.g., THPTA, TBTA) | Stabilizes the Cu(I) catalytic species, accelerates the reaction, and can reduce cell toxicity in biological applications.[2][13] | 1-5 equivalents relative to copper[1] |
| Solvent | Dissolves reactants. Common choices include tBuOH/H2O, DMF, DMSO, THF.[6][14] | N/A |
Experimental Protocols
Protocol 1: General Procedure for Aqueous Work-up and Copper Removal
This procedure is performed after the reaction is deemed complete by TLC or LC-MS.
-
Quench: If the reaction was run in an organic solvent (e.g., DMF, THF), dilute the reaction mixture with a larger volume of an appropriate organic solvent in which your product is soluble (e.g., ethyl acetate or dichloromethane).
-
Wash: Transfer the organic solution to a separatory funnel.
-
Wash with a saturated aqueous solution of EDTA (1 x 20 mL) to chelate and remove the majority of the copper catalyst.[1]
-
Wash with water (2 x 20 mL).
-
Wash with saturated aqueous sodium chloride (brine) (1 x 20 mL) to aid in separating the layers and remove residual water from the organic phase.
-
-
Dry: Dry the separated organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Assess: Analyze the crude product by TLC to determine the next purification step (e.g., column chromatography).
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Select an appropriately sized column and pack it with silica gel as a slurry in the initial, non-polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or dichloromethane. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent completely. Carefully load the sample onto the top of the prepared column.
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 100% Hexane or Dichloromethane).
-
Gradually increase the polarity of the eluent by adding the more polar solvent (e.g., increase the percentage of Ethyl Acetate or Methanol). This can be done in a stepwise or gradient fashion.
-
A typical gradient for a pyrimidine-triazole might be from 0% to 20% Methanol in Dichloromethane.[6]
-
-
Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
General Purification Workflow
The following diagram illustrates a typical workflow for the purification of a click reaction product.
Caption: General workflow for purification of click reaction products.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common purification issues.
Caption: Decision tree for selecting a purification strategy.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
Technical Support Center: Copper-Catalyzed Reactions Involving Pyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with copper-catalyzed reactions involving pyrimidine-containing molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on potential catalyst poisoning and inhibition by pyrimidine substrates.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of copper-catalyzed reactions?
A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance, known as a poison.[1][2] In copper-catalyzed reactions, a poison can be any molecule that strongly binds to the copper catalyst's active sites, preventing the intended reactants from accessing them.[1] This leads to a significant decrease in the reaction rate and overall efficiency. Nitrogen-containing heterocycles, like pyrimidines, can act as poisons due to the strong coordination of the nitrogen lone pair electrons to the copper center.
Q2: Why are pyrimidines particularly challenging substrates in some copper-catalyzed reactions?
A2: Pyrimidines and other N-heterocycles can act as ligands, coordinating to the copper catalyst. This coordination can be strong enough to inhibit or completely stop the catalytic cycle. The nitrogen atoms in the pyrimidine ring can chelate the copper ion, forming a stable complex that is catalytically inactive.[3] This is especially problematic in reactions where the desired transformation is not the synthesis of the pyrimidine itself.
Q3: How can I tell if my copper catalyst is being poisoned by a pyrimidine substrate?
A3: The primary symptom of catalyst poisoning is a significant drop in reaction yield or a complete halt of the reaction. Other indicators include:
-
Inconsistent results: Reproducibility issues between batches.
-
Reaction stalling: The reaction proceeds initially but stops before completion.
-
Color changes: Unexpected color changes in the reaction mixture may indicate the formation of a stable, inactive copper-pyrimidine complex.
Q4: Are all copper catalysts equally susceptible to poisoning by pyrimidines?
A4: No, the susceptibility can vary depending on the copper source (e.g., Cu(I) vs. Cu(II)), the ligands used, and the reaction conditions. Some copper-ligand complexes are more robust and less prone to inhibition by N-heterocycles. The choice of ligand is crucial in modulating the electronic properties and coordination sphere of the copper center to favor the desired catalytic activity over catalyst inhibition.
Troubleshooting Guide
Issue 1: Low or No Product Yield in a Copper-Catalyzed Cross-Coupling Reaction with a Pyrimidine Substrate
This is a common problem that can often be attributed to catalyst inhibition or poisoning by the pyrimidine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield copper-catalyzed reactions with pyrimidines.
Experimental Protocols for Troubleshooting:
-
Protocol 1: Catalyst Loading Screen
-
Set up a series of parallel reactions with identical stoichiometry of reactants, solvent, base, and temperature.
-
Vary the catalyst loading in each reaction (e.g., 1 mol%, 2.5 mol%, 5 mol%, 10 mol%).
-
Monitor the reaction progress by TLC or GC/LC-MS at regular intervals.
-
Compare the reaction rates and final yields to determine if a higher catalyst loading overcomes the inhibition.
-
-
Protocol 2: Ligand Screening
-
Set up parallel reactions with a constant catalyst loading and reaction conditions.
-
In each reaction, use a different class of ligand. Common ligands for copper catalysis include those based on phenanthroline, bipyridine, and various phosphines.
-
Monitor the reactions to identify a ligand that promotes the desired transformation in the presence of the pyrimidine substrate.
-
Quantitative Data Summary:
The following table summarizes hypothetical results from a ligand screening experiment for the N-arylation of a pyrimidine with an aryl halide, demonstrating how data can be structured to identify a suitable ligand.
| Ligand Type | Copper Source | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| None | CuI | 5 | 24 | <5 |
| 1,10-Phenanthroline | CuI | 5 | 24 | 35 |
| Neocuproine | CuI | 5 | 24 | 68 |
| Xantphos | CuI | 5 | 24 | 15 |
| (S)-Pyrrolidinylmethylimidazole | CuI | 5 | 18 | 85 |
This is example data and not from a specific publication.
Issue 2: Reaction Stalls After Initial Conversion
If the reaction starts but does not go to completion, it may indicate that the catalyst is gradually deactivated over time.
Possible Causes and Solutions:
-
Cause: Gradual formation of an inactive copper-pyrimidine complex.
-
Solution:
-
Sequential Addition of Catalyst: Instead of adding all the catalyst at the beginning, add it in portions over the course of the reaction.
-
Use of a More Robust Ligand: A ligand that forms a very stable and reactive complex with copper may be less susceptible to displacement by the pyrimidine.
-
Change of Solvent: The polarity and coordinating ability of the solvent can influence the stability of the catalyst and its interaction with the pyrimidine. A screen of non-coordinating solvents might be beneficial.
-
Experimental Workflow for Diagnosing Stalling:
References
dealing with steric hindrance in 5-(azidomethyl)-2-methylpyrimidine ligations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ligations involving 5-(azidomethyl)-2-methylpyrimidine. This resource addresses common challenges, particularly those arising from steric hindrance, and offers detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing ligations with this compound?
A1: The primary challenge in ligations with this compound is steric hindrance. The methyl group at the 2-position of the pyrimidine ring can sterically encumber the nearby azidomethyl group at the 5-position. This hindrance can impede the approach of the ligation partner (e.g., an alkyne), leading to slower reaction rates and lower yields.
Q2: Which ligation methods are recommended for this compound?
A2: The two most common and effective ligation methods for azides are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
CuAAC: This "click chemistry" reaction is highly efficient and regiospecific, typically forming a 1,4-disubstituted triazole. However, the copper catalyst can be toxic to living cells, which may be a consideration for certain applications. For sterically hindered substrates, careful optimization of the catalyst system (copper source and ligand) is crucial.
-
SPAAC: This is a copper-free click reaction that utilizes a strained cyclooctyne to react with the azide. It is bioorthogonal and non-toxic, making it ideal for in vivo and in vitro biological applications. The choice of cyclooctyne can significantly impact the reaction rate.
Q3: How can I synthesize this compound?
A3: A common synthetic route involves the conversion of a more readily available starting material, such as 5-(hydroxymethyl)-2-methylpyrimidine or 5-(chloromethyl)-2-methylpyrimidine. A typical two-step synthesis from the chloromethyl derivative is as follows:
-
Chlorination: If starting from 5-(hydroxymethyl)-2-methylpyrimidine, the hydroxyl group can be converted to a chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
-
Azidation: The resulting 5-(chloromethyl)-2-methylpyrimidine can then be converted to the azide by nucleophilic substitution with sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF) or acetone.
A similar, well-documented synthesis for the analogous compound 5-(azidomethyl)-2'-deoxyuridine involves the formation of a bromomethyl intermediate followed by displacement with lithium azide.[1]
Troubleshooting Guides
Low Yield in CuAAC Ligations
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | 1. Optimize Ligand: The choice of copper-chelating ligand is critical. For sterically demanding substrates, ligands like Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can improve catalyst performance and accelerate the reaction.[2] Consider screening a panel of ligands to find the optimal one for your specific alkyne partner. 2. Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours). Gentle heating (e.g., 40-60 °C) can also help overcome the activation energy barrier, but be mindful of the thermal stability of your reactants. |
| Catalyst Inactivation | 1. Use a Reducing Agent: Copper(I) is the active catalytic species but is prone to oxidation to inactive Copper(II). Include a reducing agent like sodium ascorbate in excess (e.g., 5-10 equivalents relative to copper) to maintain the copper in its +1 oxidation state.[3] 2. Degas Solvents: Oxygen can oxidize the Cu(I) catalyst. Degas your reaction solvents by bubbling with an inert gas (e.g., argon or nitrogen) before use. |
| Poor Reactant Quality | 1. Confirm Purity: Ensure the purity of your this compound and alkyne partner using techniques like NMR or mass spectrometry. Impurities can interfere with the reaction. 2. Use Fresh Reagents: Azides can be sensitive to light and heat. Store your azide stock solution protected from light and at a low temperature. Prepare fresh solutions of sodium ascorbate before each reaction. |
Slow Reaction Rate in SPAAC Ligations
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance & Electronic Effects | 1. Select a More Reactive Cyclooctyne: The reactivity of cyclooctynes varies significantly. For sterically hindered azides, consider using more reactive cyclooctynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) to accelerate the reaction.[4] 2. Consider Electronic Effects: The pyrimidine ring is electron-deficient, which can influence the reactivity of the azide. The choice of cyclooctyne should be made considering the electronic properties of both reactants. |
| Suboptimal Reaction Conditions | 1. Optimize Solvent: The reaction rate can be solvent-dependent. Screen different solvents or solvent mixtures (e.g., acetonitrile, methanol, DMSO, or mixtures with water) to find the optimal conditions for your specific reactants. 2. Increase Reactant Concentration: The rate of this bimolecular reaction is dependent on the concentration of both the azide and the cyclooctyne. If possible, increase the concentration of your reactants to accelerate the ligation. |
| Reactant Degradation | 1. Check Stability: While generally stable, some strained alkynes can be susceptible to degradation over time or under certain conditions. Ensure the quality of your cyclooctyne reagent. |
Experimental Protocols
General Protocol for CuAAC Ligation
This protocol is a starting point and may require optimization for your specific alkyne.
-
In a microcentrifuge tube, dissolve this compound (1 equivalent) and your alkyne (1-1.2 equivalents) in a suitable solvent (e.g., a 1:1 mixture of t-butanol and water or DMF).
-
In a separate tube, prepare a fresh solution of your copper(I) source. A common method is to use a pre-catalyst of copper(II) sulfate (CuSO₄) (0.1 equivalents) and a ligand such as THPTA (0.5 equivalents).
-
Add the copper/ligand solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (5 equivalents) in water.
-
Allow the reaction to proceed at room temperature for 4-24 hours, or with gentle heating if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified by standard chromatographic methods.
General Protocol for SPAAC Ligation
This protocol is a general guideline and should be optimized for your specific cyclooctyne.
-
Dissolve this compound (1 equivalent) and your cyclooctyne (1-1.5 equivalents) in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water).
-
Allow the reaction to proceed at room temperature for 1-12 hours. The reaction time will depend on the reactivity of the chosen cyclooctyne.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure, and the product purified by chromatography if necessary.
Quantitative Data Summary
While specific data for this compound is limited, the following table provides a general comparison of reaction rates for CuAAC and various SPAAC reagents with a model azide (benzyl azide). This can serve as a guide for selecting a suitable ligation strategy.
| Ligation Method | Alkyne Partner | Approximate Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| CuAAC | Terminal Alkyne | 1 - 100 | [5] |
| SPAAC | Bicyclo[6.1.0]nonyne (BCN) | ~0.1 | [4] |
| SPAAC | Dibenzocyclooctyne (DBCO) | ~0.3 | [4] |
| SPAAC | Azodibenzocyclooctyne (ADIBO) | ~1.0 | [4] |
Note: These are approximate values and can vary significantly based on the specific azide, solvent, temperature, and catalyst system (for CuAAC).
Visualizations
Logical Workflow for Troubleshooting Ligations
Pyrimidine Metabolism Pathway
Pyrimidine-based compounds can be utilized as probes to study various cellular processes. Their structural similarity to endogenous pyrimidines allows them to be incorporated into metabolic pathways. The following diagram illustrates the de novo and salvage pathways of pyrimidine biosynthesis, which are fundamental to DNA and RNA synthesis and can be targets for therapeutic intervention.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Choline-containing phospholipid synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Click Chemistry [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of Copper Catalysts in Live-Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of copper catalysts during live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of copper catalyst cytotoxicity in live cells?
A1: The primary cause of cytotoxicity from copper (I) catalysts, often used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is the generation of reactive oxygen species (ROS) through Fenton-like reactions.[1][2] This oxidative stress can lead to cellular damage, including apoptosis.[3][4] Additionally, the specific ligand environment of the copper complex can significantly influence its toxicity and cellular uptake.[5]
Q2: How can I reduce the cytotoxicity of my copper catalyst?
A2: Several strategies can be employed to minimize copper-induced cytotoxicity:
-
Ligand Selection: Utilizing accelerating and protective ligands can stabilize the Cu(I) oxidation state, reduce ROS formation, and improve reaction efficiency, thereby allowing for lower copper concentrations.[6][7][8][9] Ligands like tris(triazolylmethyl)amine derivatives (e.g., BTTAA, THPTA) and histidine have shown promise in reducing toxicity.[10][7]
-
Reduce Copper Concentration: Lowering the concentration of the copper catalyst is a straightforward way to decrease its toxic effects.[1] This can be compensated for by using highly efficient ligands or chelating azides to maintain reaction speed.[1]
-
Use Chelating Azides: Azides containing a copper-chelating moiety can increase the effective copper concentration at the reaction site, permitting the use of lower overall copper concentrations without sacrificing reaction kinetics.[1]
-
Optimize Incubation Time: Minimizing the exposure time of cells to the copper catalyst can significantly reduce cytotoxicity.[11]
-
Consider Copper-Free Click Chemistry: For highly sensitive applications, alternative methods like strain-promoted azide-alkyne cycloaddition (SPAAC) that do not require a metal catalyst can be used to avoid copper-induced toxicity altogether.[5][6]
Q3: What are some recommended "cell-friendly" copper catalyst formulations?
A3: Catalyst systems that have been reported to be more biocompatible include:
-
Cu(I) with tris(hydroxypropyltriazolylmethyl)amine (THPTA): This water-soluble ligand is known to accelerate the CuAAC reaction and protect cells from copper-induced damage.[11]
-
Cu(II)-bis-L-histidine (Cu(his)2): This complex has been shown to be an effective catalyst for CuAAC in live cells with no significant toxicity observed at micromolar concentrations over extended periods.
-
Copper Nanoclusters: Atomically precise copper nanoclusters with specific ligand protection have demonstrated good biocompatibility and high catalytic activity for CuAAC in living cells.[12]
-
BTTES-Cu(I) complex: The tris(triazolylmethyl)amine-based ligand BTTES has been shown to promote rapid cycloaddition in living systems without apparent toxicity.[13]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death observed after labeling. | Copper concentration is too high. | Decrease the copper concentration. A typical starting point for live-cell CuAAC is 10-100 µM, but optimization is crucial.[1][7] |
| Inefficient ligand or no ligand used. | Incorporate a protective and accelerating ligand such as THPTA or BTTES at a concentration typically 2-5 times that of the copper.[7][13] | |
| Prolonged incubation time. | Reduce the incubation time for the click reaction. Reactions can often be effective within 5-10 minutes.[7][11] | |
| Low labeling efficiency with reduced copper concentration. | Insufficient catalyst activity at lower concentrations. | Use a chelating azide to increase the local concentration of the copper catalyst at the reaction site.[1] |
| The chosen ligand is not optimal for the specific cell type or reaction. | Screen different biocompatible ligands. For example, L-histidine has proven effective where other ligands might fail. | |
| High background signal or non-specific staining. | Reactive oxygen species (ROS) causing cellular stress and artifacts. | Ensure the use of a protective ligand and consider adding a reducing agent like sodium ascorbate to the reaction mixture.[11][13] |
| The probe itself is toxic or prone to non-specific binding. | Run controls with the probe alone (no copper catalyst) to assess its intrinsic toxicity and binding. | |
| Variability in results between experiments. | Inconsistent preparation of catalyst solution. | Prepare fresh catalyst and reducing agent solutions for each experiment. Pre-complexing the copper and ligand before adding to the cells can improve reproducibility.[11] |
| Differences in cell health and density. | Standardize cell culture conditions, ensuring cells are healthy and at a consistent confluency before each experiment. |
Data Presentation: Biocompatible Copper Catalyst Conditions
The following table summarizes key quantitative data from cited literature to guide the selection of starting conditions for minimizing cytotoxicity.
| Catalyst System | Cell Line(s) | Copper Conc. (µM) | Ligand Conc. (µM) | Incubation Time | Cell Viability/Outcome | Reference |
| Cu(I) with picolyl azide (chelating) | Jurkat, CHO | 10 - 40 | N/A (chelating azide) | Not specified | Higher signal than conventional methods with low copper | [1] |
| Cu(I)-L-histidine | Four human cell lines | Micromolar | Not specified | 72 hours | No toxicity observed | |
| Cu(I) with Ligand 1 (BTTAA derivative) | OVCAR5, HUVEC | 100 | 200 | 10 minutes | ~75% viability | [7] |
| Cu(I) with Ligand 3 (Tat-conjugated) | OVCAR5, HUVEC | 163 (intracellular) | 69 (intracellular) | 10 minutes | Slightly slower proliferation than control | [7] |
| BTTES-Cu(I) | LNCaP | 25 - 75 | 125 - 525 (5-7x Cu) | 1 - 2.5 minutes | Not specified, enables noninvasive imaging | [13] |
| Cu(I)-THPTA | HeLa, CHO, Jurkat | 50 | 250 | 5 minutes | Significant protective effects observed | [11] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol is adapted from methodologies used to evaluate the effects of copper complexes on cell viability.[14]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare fresh solutions of the copper catalyst (with and without ligand) at various concentrations in cell culture medium. Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Live-Cell Labeling with a Biocompatible CuAAC Protocol
This protocol is a generalized procedure based on successful live-cell labeling experiments.[11][13]
-
Metabolic Labeling (Optional): If applicable, incubate cells with an azide- or alkyne-modified metabolic precursor (e.g., Ac₄ManNAz) for 24-48 hours to allow for its incorporation into biomolecules.
-
Cell Preparation: Wash the cells twice with PBS or a suitable labeling buffer.
-
Catalyst Preparation: Prepare the catalyst solution immediately before use. In a separate tube, mix the copper sulfate and the ligand (e.g., THPTA or BTTES) in the labeling buffer. Then, add the reducing agent (e.g., sodium ascorbate). Allow this mixture to stand for a few minutes.
-
Labeling Reaction: Add the fluorescent probe (alkyne or azide) to the cells, followed by the freshly prepared copper catalyst solution.
-
Incubation: Incubate the cells at 4°C or room temperature for a short period (e.g., 1-10 minutes).[11] Incubation at 4°C can help to reduce endocytosis of the labeling reagents.[11]
-
Quenching and Washing: Stop the reaction by adding a copper chelator like BCS or by washing the cells multiple times with fresh, cold labeling buffer.
-
Imaging: Proceed with live-cell imaging using fluorescence microscopy.
Visualizations
Caption: Troubleshooting workflow for addressing high cytotoxicity.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mysite.science.uottawa.ca [mysite.science.uottawa.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Copper Nanoparticles Show Obvious in vitro and in vivo Reproductive Toxicity via ERK Mediated Signaling Pathway in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Biocompatible copper(I) catalysts for in vivo imaging of glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
how to improve efficiency of intramolecular click cyclization.
Welcome to the technical support center for intramolecular click cyclization. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their cyclization reactions for higher efficiency and yield.
Troubleshooting Guide
This guide addresses common issues encountered during intramolecular click cyclization experiments.
Issue 1: Low or No Product Yield
Possible Causes & Solutions
-
Suboptimal Catalyst System: The choice and concentration of the copper catalyst and ligand are critical.
-
Solution: Ensure the use of a Cu(I) source, or a Cu(II) source with a reducing agent like sodium ascorbate. The active catalytic species for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is Cu(I), which can be readily oxidized.[1] Using a Cu(I)-stabilizing ligand is often essential.[1][2] For instance, the addition of tris(benzyltriazolylmethyl)amine (TBTA) has been shown to significantly improve yields, in some cases from a failed reaction to over 70% yield.[3]
-
-
Intermolecular Polymerization: The linear precursor may be reacting with other molecules instead of cyclizing, especially at high concentrations.[3][4]
-
Incorrect Reaction Conditions: Solvent, temperature, and pH can significantly impact reaction efficiency.
-
Solution: The CuAAC reaction is known to work in a variety of solvents, including water, and over a wide pH range (4-12).[1][7] However, the optimal conditions will be substrate-dependent. If yields are low, screen different solvents and temperatures. For example, some reactions proceed well at room temperature, while others may benefit from heating to around 60-70°C.[8][9][10]
-
-
Degradation of Biomolecules: In bioconjugation, the catalyst system can sometimes damage sensitive molecules like proteins.[1][2]
Issue 2: Formation of Dimer or Oligomeric Byproducts
Possible Causes & Solutions
-
Concentration is too High: The primary cause of intermolecular side products is a concentration that favors reactions between different molecules over the intramolecular reaction.[3]
-
Slow Intramolecular Reaction Rate: If the intramolecular reaction is inherently slow, it provides more opportunity for intermolecular reactions to occur.
-
Solution: Optimize the catalyst system to accelerate the reaction. The use of ligands like TBTA can significantly speed up the click reaction, which in turn favors the desired intramolecular cyclization over the formation of dimers.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the "high dilution principle" and why is it important for intramolecular cyclization?
A1: The high dilution principle is a strategy used to favor intramolecular reactions over intermolecular reactions, such as polymerization.[4] For macrocyclizations, where large rings are formed, the linear precursor can easily react with another molecule to form a dimer or polymer. By performing the reaction in a large volume of solvent or by adding the reactant very slowly (pseudo-high dilution), the concentration of the reactant is kept very low.[4][5] This low concentration reduces the probability of two reactant molecules encountering each other, thus favoring the process where the two ends of the same molecule react with each other.[3][4]
Q2: How do I choose the right catalyst and ligand for my CuAAC intramolecular cyclization?
A2: The most common catalyst system for CuAAC is a Cu(II) salt, such as copper(II) sulfate (CuSO4), used in combination with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[7] The choice of ligand is crucial for stabilizing the Cu(I) oxidation state and accelerating the reaction.[2][11]
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a widely used and highly effective ligand, particularly for complex cyclizations, and has been shown to dramatically increase yields.[3][11][12]
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble ligand, making it suitable for reactions in aqueous media.[12]
-
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) is a newer generation water-soluble ligand that can accelerate reaction rates and reduce cytotoxicity.[12]
The optimal choice will depend on your specific substrate and solvent system. It is often necessary to screen a few different ligands to find the best one for your reaction.
Q3: Can I perform an intramolecular click cyclization without a copper catalyst?
A3: Yes, you can use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "copper-free" click chemistry variant utilizes a strained cyclooctyne, which has a high ring strain.[13][14] This strain is released during the reaction with an azide, providing the driving force for the cycloaddition without the need for a catalyst.[13][15] SPAAC is particularly useful for applications in living systems or with sensitive biomolecules where the potential cytotoxicity of copper is a concern.[14][16]
Q4: My reaction is still inefficient even under high dilution. What else can I try?
A4: If high dilution alone is not solving the issue, consider the following:
-
Preorganization of the Precursor: The conformation of your linear precursor can play a significant role.[3] If the azide and alkyne functionalities are held in close proximity by the molecular structure, the intramolecular reaction will be more favorable. Introducing turn-inducing elements in a peptide chain, for example, can aid cyclization.[17]
-
Solvent Effects: The solvent can influence the conformation of the precursor and the solubility of the catalyst. Try screening different solvents or solvent mixtures.[18][19]
-
Temperature Optimization: While many click reactions work well at room temperature, adjusting the temperature can sometimes improve yields.[20][21] Experiment with a range of temperatures (e.g., room temperature, 40°C, 60°C).
Quantitative Data Summary
Table 1: Effect of TBTA Ligand on Intramolecular Click Cyclization Yield
| Precursor | Ligand | Yield (%) | Dimer/Oligomer Formation | Reference |
| 5'-azido-dC derivative | None | Failed | - | [3] |
| 5'-azido-dC derivative | TBTA | 71 | Not Detected | [3] |
| 5'-azido-dU derivative | None | 46 | - | [3] |
| 5'-azido-dU derivative | TBTA | 69 | - | [3] |
Experimental Protocols
Key Experiment: General Protocol for Intramolecular CuAAC Cyclization using Pseudo-High Dilution
This protocol describes a general method for performing an intramolecular copper-catalyzed azide-alkyne cycloaddition (CuAAC) using a syringe pump for slow addition to favor cyclization over polymerization.
Materials:
-
Azide-alkyne linear precursor
-
Anhydrous, degassed solvent (e.g., DMF, THF/water, t-BuOH/water)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
TBTA ligand
-
Nitrogen or Argon source
-
Syringe pump and gas-tight syringes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the copper(II) sulfate (e.g., 0.1 equivalents) and TBTA (e.g., 0.1-0.5 equivalents) in the chosen degassed solvent. Add the sodium ascorbate (e.g., 0.5-1.0 equivalents) to the flask. The solution should turn a yellow-orange color, indicating the formation of the Cu(I)-TBTA complex.
-
Prepare Precursor Solution: In a separate flask, dissolve the azide-alkyne linear precursor in the same degassed solvent to a known concentration (e.g., 0.1 M).
-
Slow Addition: Draw the precursor solution into a gas-tight syringe and place it on a syringe pump.
-
Initiate Reaction: Begin stirring the catalyst solution in the reaction flask under an inert atmosphere (N2 or Ar). Start the slow addition of the precursor solution via the syringe pump over a prolonged period (e.g., 4-12 hours). The final concentration of the precursor in the reaction flask should be low (e.g., <1 mM) to favor intramolecular cyclization.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as TLC, LC-MS, or HPLC.
-
Work-up and Purification: Once the reaction is complete, quench the reaction by exposing it to air or by adding a chelating agent like EDTA. Remove the solvent under reduced pressure. Purify the crude product using standard techniques such as column chromatography to isolate the desired macrocycle.
Visualizations
Caption: Workflow for intramolecular click cyclization.
Caption: Decision tree for troubleshooting low yields.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High dilution principle - Wikipedia [en.wikipedia.org]
- 5. An improved method for the solution cyclization of peptides under pseudo-high dilution conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Click Chemistry [organic-chemistry.org]
- 8. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Ligands for Click Chemistry | TCI AMERICA [tcichemicals.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Click chemistry - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 17. Macrocyclization strategies for cyclic peptides and peptidomimetics - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00083G [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: RNA Labeling with Azide-Modified Pyrimidines
Welcome to the technical support center for RNA labeling using azide-modified pyrimidines. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the challenges of this powerful technique.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge of using azide-modified pyrimidines for metabolic RNA labeling?
The most significant challenge is the poor metabolic incorporation of many azide-modified pyrimidines into cellular RNA via the endogenous pyrimidine salvage pathway.[1][2] Unlike adenosine analogs, which are often robustly incorporated, pyrimidine analogs like 5-azidomethyl uridine (5-AmU) are not good substrates for key enzymes like uridine-cytidine kinase 2 (UCK2).[1][2] This can result in very low or undetectable levels of labeled RNA. To overcome this, metabolic engineering strategies, such as overexpressing a mutant form of UCK2, may be required to facilitate incorporation.[2]
Q2: What are the main bioorthogonal chemistry reactions for detecting azide-labeled RNA, and how do I choose between them?
The two primary reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
-
CuAAC (Click Chemistry): This is a highly efficient and rapid reaction between an azide and a terminal alkyne, catalyzed by copper(I) ions.[3][4] It is the most common method for in vitro applications and fixed cells. However, the copper catalyst is cytotoxic and can cause RNA degradation, making it unsuitable for live-cell imaging.[5][6]
-
SPAAC (Copper-Free Click Chemistry): This reaction uses a strained cyclooctyne (like DBCO or DIBO) that reacts spontaneously with an azide without a catalyst.[7] Its major advantage is biocompatibility, making it the method of choice for labeling RNA in living cells.[1][8] The main drawback is that SPAAC has slower reaction kinetics compared to CuAAC.[8]
Your choice depends on the experimental system: use CuAAC for its speed and efficiency with purified RNA or fixed cells, and use SPAAC for live-cell applications to avoid copper toxicity.[7]
Q3: Why is my azide-modified RNA sample degrading during the CuAAC "click" reaction?
RNA is inherently less stable than DNA, and the components of the CuAAC reaction can promote its degradation.[6][9] The primary cause is the copper(I) catalyst, which can generate reactive oxygen species (ROS) that lead to strand scission.[3][10][11]
Mitigation Strategies:
-
Use a Copper Ligand: Including a stabilizing ligand like THPTA or BTTAA can protect the copper ion, enhance reaction efficiency, and reduce RNA damage.[12]
-
Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible.
-
Work on Ice: Keeping the reaction at a low temperature can help reduce the rate of RNA degradation.
-
Use Acetonitrile as a Co-solvent: This has been shown to minimize RNA degradation in some "ligandless" click chemistry protocols.[6]
Q4: Are there challenges with chemically synthesizing RNA containing azide modifications?
Yes, incorporating azide-modified nucleosides during standard solid-phase RNA synthesis is problematic. The azide group is reactive with the P(III) phosphoramidite chemistry used in automated synthesis, leading to side reactions and low yields.[13][14][15] This limitation often requires post-synthetic modification strategies, where an RNA strand is first synthesized with a different reactive group (like an amine) and the azide is attached afterward.[14]
Section 2: Troubleshooting Guides
Issue 1: Low or No Incorporation of Azide-Modified Pyrimidine
| Potential Cause | Recommended Solution |
| Poor Substrate for Salvage Pathway | The specific azide-pyrimidine (e.g., 5-AmU) may not be efficiently phosphorylated by endogenous kinases like UCK2.[1][2] Solution: Consider using an alternative analog known for better incorporation, such as an azide-modified adenosine (e.g., 2'-AzA).[7][8] Alternatively, if the pyrimidine analog is essential, a metabolic engineering approach (expressing a mutant kinase) may be necessary.[2] |
| Insufficient Labeling Time or Concentration | The incubation time may be too short or the nucleoside concentration too low for detectable incorporation. |
| Cell Line Specificity | Different cell lines have varying levels of kinase activity and nucleoside transporter expression, affecting uptake and incorporation. |
| Degradation of the Analog | The azide group can be prone to reduction within the cellular environment, rendering it unable to participate in click chemistry.[16] |
Issue 2: High Cytotoxicity or Cell Death During Labeling
| Potential Cause | Recommended Solution |
| Inherent Toxicity of the Azide Analog | High concentrations of nucleoside analogs or sodium azide itself can be toxic.[17][18] Sodium azide toxicity is dose- and time-dependent.[18] |
| Solvent Toxicity | If the analog is dissolved in a solvent like DMSO, concentrations exceeding 0.5% in the cell culture media can be toxic to live cells.[19] |
Issue 3: Inefficient "Click" Reaction (CuAAC) or Low Signal
| Potential Cause | Recommended Solution |
| Oxidation of Copper(I) Catalyst | The active Cu(I) catalyst is sensitive to oxygen and can be oxidized to inactive Cu(II).[3][11] Solution: Prepare the reaction mixture fresh. Use a reducing agent like sodium ascorbate to maintain the copper in the Cu(I) state.[10] Degas solutions if necessary. |
| Inhibitors in the Sample | Buffers or other components from the sample preparation (e.g., high concentrations of chelators like EDTA) can inhibit the copper catalyst. |
| Steric Hindrance | The azide or alkyne group on the biomolecule may be sterically inaccessible, preventing the reaction from occurring.[11] |
| Impure Reagents | The alkyne-fluorophore or other detection reagent may be degraded or impure. |
Issue 4: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Excess Unreacted Fluorophore | Insufficient washing after the click reaction leaves behind unbound alkyne-fluorophore, which is a major cause of background, especially in imaging.[20] |
| Non-specific Binding | The fluorescent probe may non-specifically bind to cellular components or the solid support. |
| Use of Fluorogenic Probes | Consider using fluorogenic probes. These are dyes that are non-fluorescent until the click reaction occurs, which significantly reduces background from unbound probes.[3] |
Section 3: Data & Experimental Protocols
Data Summary Tables
Table 1: Recommended Starting Concentrations for Metabolic Labeling
| Analog | Cell Type | Concentration | Incubation Time | Reference |
| 5-Ethynyl Uridine (5-EU) | Cultured Mammalian Cells | 0.5 - 5 mM | 0.5 - 24 hours | [19] |
| 5-Ethynyl Uridine (5-EU) | B Cell Cultures | 1 mM | 30 minutes | [21] |
| 2'-Azidoguanosine (AzG) | E. coli | 10 µM - 100 µM | 5 minutes - 2 hours | [22] |
| 4-Thiouridine (4sU) | Mammalian Cells | 200 µM | 1 hour | [23] |
Table 2: Cytotoxicity of Sodium Azide (NaN₃) in PC12 Cells
| NaN₃ Concentration | Incubation Time | Cell Viability (%) | Reference |
| 20 mM | 24 hours | ~50% | [18] |
| 40 mM | 24 hours | ~17% | [18] |
| 80 mM | 24 hours | ~7% | [18] |
| 80 mM | 72 hours | ~0% | [18] |
Protocol 1: General Metabolic Labeling of Nascent RNA with an Azide/Alkyne Analog
This protocol is adapted for a cell-permeable analog like 5-Ethynyluridine (5-EU), but the principles apply to azide-modified pyrimidines that are successfully incorporated.
Materials:
-
Cells cultured to ~80% confluency on a 10-cm plate.
-
Growth Media (pre-warmed to 37°C).
-
Labeling Analog (e.g., 5-EU) stock solution (e.g., 100 mM in DMSO).
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Prepare Labeling Media: Prepare a working solution of the labeling analog in pre-warmed growth media. For a final concentration of 0.5 mM 5-EU, add the appropriate volume of the stock solution to the media.[24] Invert several times to mix thoroughly.
-
Label Cells: Remove the existing media from the cultured cells and add the prepared Labeling Media.[24]
-
Incubate: Gently swirl the plate to ensure even distribution and incubate the cells at 37°C in a CO₂ incubator for the desired pulse duration (e.g., 40 minutes to 2 hours).[24] The optimal time depends on the experimental goal and the rate of RNA synthesis in the cell line.
-
Wash and Harvest: After incubation, remove the labeling media and wash the cells once with cold PBS to stop the incorporation.
-
Proceed to RNA Isolation: Lyse the cells immediately and proceed with total RNA extraction using a standard protocol (e.g., TRIzol or a column-based kit).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled RNA
This protocol is for labeling purified RNA with a fluorescent alkyne probe.
Materials:
-
Azide-modified RNA (e.g., 1 mM stock).
-
Fluorescent Alkyne Probe (e.g., 10 mM stock in DMSO).
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water).
-
Sodium Ascorbate solution (e.g., 100 mM in water, prepared fresh).
-
Copper Ligand (e.g., THPTA, 50 mM in water).
-
Nuclease-free water and buffer.
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, combine the reagents in the following order. The volumes below are for a final reaction volume of 60 µL.
-
Azide-modified RNA: to a final concentration of 1 µM.
-
Fluorescent Alkyne Probe: to a final concentration of 2 µM.[13]
-
Nuclease-free water/buffer to adjust volume.
-
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and the ligand before adding to the RNA. This allows the ligand to chelate the copper. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM ligand.[10]
-
Combine and Initiate:
-
Add the CuSO₄/ligand premix to the RNA/alkyne solution. The final concentration of CuSO₄ should be around 0.5-5 mM.[13]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of ~10 mM.[13] Important: Always add the ascorbate last, after the copper has been mixed with the ligand and substrates.[3][11]
-
-
Incubate: Mix gently by flicking the tube. Protect from light if using a fluorescent probe. Incubate at room temperature or slightly elevated (e.g., 37-50°C) for 1-4 hours.[13]
-
Purify Labeled RNA: After the reaction is complete, purify the labeled RNA from excess reagents using ethanol precipitation, a spin column, or HPLC.
Section 4: Visualizations
Caption: Workflow from metabolic labeling to downstream analysis.
Caption: Key differences between CuAAC and SPAAC reactions.
Caption: A logical guide for diagnosing low signal issues.
References
- 1. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbio.princeton.edu [molbio.princeton.edu]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficient Access to 3′-Terminal Azide-Modified RNA for Inverse Click-Labeling Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. Toxicity and mutagenicity of sodium azide in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sodium azide induces mitochondria-mediated apoptosis in PC12 cells through Pgc-1α-associated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. Labelling of DNA and RNA in the cellular environment by means of bioorthogonal cycloaddition chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nascent RNA [bio-protocol.org]
- 22. Metabolic RNA labeling for probing RNA dynamics in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 24. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
selecting the right copper source and ligand for pyrimidine click chemistry.
Welcome to the technical support center for pyrimidine click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal copper source and ligand for your copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving pyrimidine-containing molecules. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common copper source for pyrimidine click chemistry?
The most widely used and convenient copper source for pyrimidine click chemistry is Copper(II) sulfate (CuSO₄) in combination with a reducing agent.[1][2][3] Sodium ascorbate is the most popular reducing agent due to its effectiveness in generating the active Cu(I) catalytic species in situ and its compatibility with aqueous solvent systems.[1][2][3][4] While Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly, they are less stable and more sensitive to oxidation.[2]
Q2: Why is a ligand necessary for copper-catalyzed click chemistry on pyrimidines?
Ligands are crucial in copper-catalyzed click chemistry for several reasons:
-
Stabilization of Cu(I): The active catalyst in the click reaction is the Cu(I) ion, which is prone to oxidation to the inactive Cu(II) state and disproportionation to Cu(0) and Cu(II).[2][5] Ligands protect the Cu(I) ion from these deactivating pathways.
-
Acceleration of Reaction Rate: Ligands can significantly increase the rate of the cycloaddition reaction.[6]
-
Enhanced Solubility: Some ligands, particularly those designed for biological applications, improve the solubility of the copper catalyst in aqueous buffers.
-
Reduced Cytotoxicity: In biological experiments, ligands can sequester the copper ion, reducing its toxicity to cells.[2]
Q3: Which ligand should I choose for my pyrimidine click chemistry experiment?
The choice of ligand depends on the specific requirements of your experiment, such as the solvent system, the nature of your pyrimidine substrate, and whether the reaction is performed in a biological context. Here are some commonly used ligands and their characteristics:
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): One of the first and most widely used ligands. It is highly effective but has poor water solubility, often requiring organic co-solvents.[2][7]
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble analog of TBTA, making it an excellent choice for reactions in aqueous buffers and for bioconjugation.[2][8] It is a highly efficient ligand for click chemistry in partially or completely aqueous reactions.[2]
-
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): A highly effective ligand that can promote a higher reaction efficiency under certain experimental conditions and is suitable for in vivo applications due to its high biocompatibility.
-
BTTES (2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]ethyl hydrogen sulfate): Another highly biocompatible ligand that has been shown to rapidly promote the cycloaddition reaction in living systems.
Q4: Can the pyrimidine ring interfere with the click reaction?
While the pyrimidine ring itself is generally stable under click chemistry conditions, there is a potential for the nitrogen atoms in the pyrimidine ring to coordinate with the copper catalyst. This chelation could potentially sequester the copper, making it less available to catalyze the azide-alkyne cycloaddition. However, the use of strong chelating ligands for the copper ion, such as TBTA or THPTA, can minimize this interference and ensure the efficiency of the click reaction. In some cases, the addition of a ligand is essential for the reaction to proceed. For example, in the intramolecular cyclization of a dC precursor, the use of a TBTA complex was found to be essential.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inefficient Catalyst Generation/Stability: The Cu(I) catalyst is being oxidized or is not being generated efficiently. | • Ensure fresh solutions of sodium ascorbate are used. • Increase the concentration of the reducing agent (2-10 equivalents relative to copper). • Use a stabilizing ligand like THPTA or TBTA. • Degas your solvents to remove dissolved oxygen. |
| Poor Solubility of Reactants: Your pyrimidine derivative, azide, or the catalyst complex may not be fully dissolved in the reaction solvent. | • For aqueous reactions, ensure you are using a water-soluble ligand like THPTA. • Add a co-solvent such as DMSO, t-BuOH, or DMF to improve solubility.[9] | |
| Inhibition of the Catalyst: Functional groups on your pyrimidine substrate may be coordinating with the copper and inhibiting its catalytic activity. | • Increase the ligand-to-copper ratio to 5:1 or higher to ensure the copper is preferentially complexed by the ligand.[10] • Consider using a different ligand that forms a more stable complex with copper. | |
| Incorrect Reagent Stoichiometry: The ratio of alkyne to azide or the amount of catalyst is not optimal. | • Typically, a slight excess of one of the click partners (e.g., 1.1-1.5 equivalents) is used. • Optimize the catalyst loading; typically 1-10 mol% of CuSO₄ is sufficient. | |
| Formation of Side Products | Oxidative Homocoupling of the Alkyne: In the presence of oxygen, Cu(II) can catalyze the dimerization of terminal alkynes (Glaser coupling). | • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if possible. • Use an adequate amount of reducing agent (sodium ascorbate) to keep the copper in the Cu(I) state. • The use of a ligand can also help suppress this side reaction. |
| Decomposition of Pyrimidine Substrate: The reaction conditions are too harsh for your specific pyrimidine derivative. | • Perform the reaction at room temperature instead of heating. • Ensure the pH of the reaction mixture is within a tolerated range (typically pH 4-12 for CuAAC).[3] | |
| Reaction is Slow | Low Catalyst Concentration or Activity: Insufficient active catalyst is present to drive the reaction to completion in a reasonable timeframe. | • Increase the catalyst loading. • Switch to a more accelerating ligand such as BTTAA. • Gentle heating (e.g., 40-60 °C) can sometimes accelerate the reaction, but should be used with caution to avoid substrate degradation. |
| Inconsistent Results | Variability in Reagent Quality: Purity of reactants and quality of solvents can significantly impact the reaction outcome. | • Use high-purity reagents and anhydrous solvents where appropriate. • Prepare fresh solutions of sensitive reagents like sodium ascorbate for each experiment. |
Copper Source and Ligand Comparison
The selection of the copper source and ligand is critical for the success of your pyrimidine click chemistry. The following table summarizes the key features of common choices.
| Copper Source | Ligand | Key Characteristics | Typical Application |
| CuSO₄ / Sodium Ascorbate | None | Simple and inexpensive. However, the reaction can be slow and prone to side reactions. May fail for more complex substrates.[7] | Simple, small molecule conjugations where high efficiency is not critical. |
| CuSO₄ / Sodium Ascorbate | TBTA | High reaction rates and yields.[7] Poor water solubility, requiring organic co-solvents. | Organic synthesis, reactions in non-aqueous media. |
| CuSO₄ / Sodium Ascorbate | THPTA | Excellent water solubility, making it ideal for bioconjugation in aqueous buffers.[2] Accelerates the reaction and reduces copper toxicity.[2] | Labeling of pyrimidine-containing biomolecules (DNA, RNA, etc.) in aqueous environments. |
| CuSO₄ / Sodium Ascorbate | BTTAA | Very high reaction kinetics and high biocompatibility. Effective at low copper concentrations. | In vivo and live-cell imaging applications involving pyrimidine analogs like EdU. |
| Cu(I) salt (e.g., CuI, CuBr) | Various | Direct use of the active catalytic species. Can be faster but is more sensitive to air oxidation. | Organic synthesis where anhydrous and oxygen-free conditions can be easily maintained. |
Experimental Protocols
General Protocol for Click Chemistry with a Pyrimidine-Alkyne
This protocol is a starting point and may require optimization for your specific substrates.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of your pyrimidine-alkyne in a suitable solvent (e.g., DMSO, water).
-
Prepare a 10 mM stock solution of your azide partner in a suitable solvent.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water. Note: This solution should be prepared fresh.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA ligand in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add your pyrimidine-alkyne solution (e.g., 1 equivalent).
-
Add the azide solution (e.g., 1.2 equivalents).
-
Add the reaction buffer (e.g., phosphate-buffered saline or water) to achieve the desired final concentration.
-
Add the THPTA ligand solution to a final concentration of 5 times the copper concentration (e.g., for a final CuSO₄ concentration of 1 mM, add THPTA to a final concentration of 5 mM).
-
Add the CuSO₄ solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10 mM.
-
-
Reaction and Monitoring:
-
Vortex the reaction mixture gently.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can also be gently heated if necessary, but this should be optimized.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified using standard techniques such as column chromatography, HPLC, or precipitation.
-
Protocol for Labeling EdU-Incorporated DNA in Cells
This protocol is adapted for cellular applications.
-
Cell Preparation:
-
Culture and treat your cells with 5-ethynyl-2'-deoxyuridine (EdU) to allow for its incorporation into newly synthesized DNA. A typical concentration is 10 µM for 1-2 hours.[11]
-
Harvest and fix the cells (e.g., with 4% paraformaldehyde).
-
Permeabilize the cells to allow entry of the detection reagents (e.g., with a saponin-based buffer).[12]
-
-
Click Reaction Cocktail Preparation (per sample):
-
Prepare a cocktail containing:
-
Reaction Buffer (e.g., PBS)
-
Fluorescent Azide (e.g., Alexa Fluor 488 Azide) to a final concentration of 1-5 µM.
-
CuSO₄ to a final concentration of 1-2 mM.
-
THPTA to a final concentration of 5-10 mM.
-
Sodium Ascorbate to a final concentration of 10-20 mM (add this last).
-
-
-
Labeling and Analysis:
-
Resuspend the permeabilized cells in the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells with buffer (e.g., PBS with 1% BSA).
-
Analyze the labeled cells by flow cytometry or fluorescence microscopy.
-
Visualizing Experimental Workflows
References
- 1. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. confluore.com [confluore.com]
- 9. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. salic.med.harvard.edu [salic.med.harvard.edu]
Technical Support Center: Removal of Excess Copper Catalyst from Bioconjugation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing excess copper catalyst from bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual copper catalyst from my bioconjugate?
A1: Residual copper ions can compromise the quality, stability, and biological activity of your bioconjugate.[1][2][3] Key concerns include:
-
Protein Aggregation: Copper ions can promote the aggregation of proteins, leading to loss of function and potentially inducing an immunogenic response.[1][2][3]
-
Generation of Reactive Oxygen Species (ROS): Copper can catalyze the formation of ROS, which can lead to oxidative damage of the bioconjugate and other molecules in the formulation.[4][5][6][7][8]
-
Alteration of Protein Structure: Copper can interfere with the native structure of proteins by promoting the formation of non-native disulfide bonds.[1][2][9][10]
-
Cellular Toxicity: Free copper is toxic to cells, which is a critical consideration for bioconjugates intended for therapeutic use.
Q2: What are the most common methods for removing excess copper catalyst?
A2: The most widely used methods for removing copper from bioconjugation reactions include:
-
Chelation with EDTA followed by separation: Ethylenediaminetetraacetic acid (EDTA) is a strong chelating agent that binds tightly to copper ions. The copper-EDTA complex can then be removed by dialysis, size exclusion chromatography (SEC), or ultrafiltration.
-
Use of Chelating Resins: Resins with immobilized chelating agents, such as iminodiacetic acid (e.g., Chelex® 100) or other specialized resins (e.g., Cuprisorb™), can effectively capture copper ions from the reaction mixture.
-
Dialysis: Dialysis against a copper-free buffer, often containing a chelating agent like EDTA, can be used to remove copper ions, especially from larger bioconjugates. However, the efficiency of dialysis for removing EDTA itself can be a concern.[11][12][13]
Q3: How do I choose the best copper removal method for my specific application?
A3: The choice of method depends on several factors, including the properties of your bioconjugate (e.g., size, stability), the scale of your reaction, and the required level of copper removal.
-
For small-scale reactions and robust biomolecules , chelating resins are often a convenient and efficient option.
-
For larger bioconjugates or when a very low final copper concentration is required , a combination of EDTA chelation followed by a separation technique like SEC or tangential flow filtration (TFF) is often preferred.
-
Dialysis is a gentler method that can be suitable for sensitive biomolecules, but it may be less efficient and more time-consuming.
Q4: What are the acceptable levels of residual copper in a biopharmaceutical product?
A4: The acceptable limits for residual metals in pharmaceutical products are set by regulatory agencies like the European Medicines Agency (EMA).[14] These limits are based on the route of administration and the permitted daily exposure (PDE). For parenteral drugs, the PDE for copper is typically low, often in the range of a few parts per million (ppm). It is crucial to consult the relevant regulatory guidelines for your specific application.
Troubleshooting Guide
Problem 1: Incomplete Copper Removal After Purification
| Possible Cause | Suggested Solution |
| Inaccessible Copper: The copper catalyst may be trapped within the folded structure of the bioconjugate, making it inaccessible to chelating agents. | Perform the chelation or resin treatment step under partially denaturing conditions (e.g., using a low concentration of urea or guanidinium chloride) to expose the buried copper. Be cautious to ensure the bioconjugate can be refolded to its active conformation. |
| Insufficient Chelator/Resin: The amount of chelating agent or resin may be insufficient to bind all the free copper. | Increase the molar excess of the chelating agent (e.g., EDTA) relative to the copper concentration. For resins, increase the amount of resin used or perform a second treatment with fresh resin. |
| Inefficient Separation Method: The method used to separate the copper-chelator complex from the bioconjugate may not be effective. | For dialysis, ensure a large volume of dialysis buffer and perform multiple buffer changes.[11][12][13] For SEC, ensure the column is adequately sized for the sample volume and that there is good separation between the bioconjugate and the copper-EDTA complex. |
| Precipitation of Copper: The copper catalyst may have precipitated out of solution, making it difficult to remove. | Attempt to resolubilize the precipitate by adjusting the pH or adding a suitable solubilizing agent before proceeding with the removal step. |
Problem 2: Low Yield of Bioconjugate After Copper Removal
| Possible Cause | Suggested Solution |
| Bioconjugate Adsorption to Resin: The bioconjugate may be non-specifically binding to the chelating resin. | Pre-treat the resin with a blocking agent, such as bovine serum albumin (BSA), to reduce non-specific binding. Alternatively, consider a different type of resin with lower non-specific binding properties. |
| Precipitation of Bioconjugate: Changes in buffer conditions during the copper removal process may cause the bioconjugate to precipitate. | Ensure that the buffer used for chelation and separation is compatible with the bioconjugate and maintains its solubility. Perform small-scale pilot experiments to optimize buffer conditions. |
| Aggregation of Bioconjugate: Residual copper or the purification process itself may be inducing aggregation. | Analyze the sample for aggregates using techniques like size exclusion chromatography (SEC) or dynamic light scattering (DLS). Optimize the removal process to be as gentle as possible and consider adding excipients that prevent aggregation. |
Quantitative Data on Copper Removal Methods
The efficiency of copper removal can vary depending on the specific experimental conditions. The following table provides a summary of reported efficiencies for common methods.
| Method | Reported Efficiency (% Copper Removal) | Final Copper Concentration | Notes |
| EDTA Chelation + Dialysis | >95% | Often in the low ppm to ppb range | Efficiency depends on the number of dialysis buffer changes and the dialysis time.[11][12][13] |
| Chelex® 100 Resin | >99% | Can achieve very low ppb levels | Highly effective for capturing divalent metal ions. |
| Specialized Copper-Chelating Resins (e.g., Cuprisorb™) | High | Can reduce copper to undetectable levels | Designed for high-affinity copper binding. |
| Size Exclusion Chromatography (SEC) | Variable | Dependent on separation resolution | Can be effective for separating the bioconjugate from the copper-chelator complex. |
Experimental Protocols
Protocol 1: Copper Removal using EDTA and Size Exclusion Chromatography (SEC)
-
Chelation Step:
-
To your reaction mixture, add a 10-fold molar excess of a 0.5 M EDTA stock solution (pH 8.0) relative to the initial copper concentration.
-
Incubate the mixture at room temperature for 1 hour with gentle agitation.
-
-
SEC Separation:
-
Equilibrate a size exclusion chromatography column (e.g., Sephadex® G-25) with a suitable buffer for your bioconjugate.
-
Load the reaction mixture onto the column.
-
Collect fractions and monitor the elution of your bioconjugate using a UV-Vis spectrophotometer at 280 nm.
-
Pool the fractions containing your purified bioconjugate.
-
Protocol 2: Copper Removal using Chelex® 100 Resin
-
Resin Preparation:
-
Prepare a slurry of Chelex® 100 resin in a buffer compatible with your bioconjugate.
-
Pack the resin into a chromatography column.
-
Wash the column with several column volumes of the buffer to remove any storage solutions and equilibrate the resin.
-
-
Sample Application and Elution:
-
Load your reaction mixture onto the Chelex® 100 column.
-
Allow the sample to flow through the resin by gravity.
-
Collect the flow-through, which should contain your copper-depleted bioconjugate.
-
Wash the column with additional buffer to ensure complete elution of your product.
-
-
Regeneration (Optional):
-
The resin can be regenerated by washing with a strong acid (e.g., 1 M HCl) followed by neutralization with a base (e.g., 1 M NaOH) and re-equilibration with your buffer.
-
Visualizations
Consequences of Inadequate Copper Removal
Caption: Consequences of inadequate copper removal from bioconjugates.
Troubleshooting Workflow for Incomplete Copper Removal
Caption: Troubleshooting workflow for incomplete copper removal.
References
- 1. Excess copper catalyzes protein disulfide bond formation in the bacterial periplasm but not in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excess copper catalyzes protein disulfide bond formation in the bacterial periplasm but not in the cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms underlying reductant-induced reactive oxygen species formation by anticancer copper(II) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive Oxygen Species Generation by Copper(II) Oxide Nanoparticles Determined by DNA Damage Assays and EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactive oxygen species generated from the reaction of copper(II) complexes with biological reductants cause DNA strand scission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.plos.org [journals.plos.org]
- 12. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative Guide to CuAAC and SPAAC for 5-(azidomethyl)-2-methylpyrimidine Labeling
For Researchers, Scientists, and Drug Development Professionals
The selective labeling of small molecules is a cornerstone of modern chemical biology and drug development. Among the most powerful tools for this purpose are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), both prominent examples of "click chemistry." This guide provides an in-depth comparison of these two methods for the labeling of 5-(azidomethyl)-2-methylpyrimidine, a heterocyclic compound with potential applications in antiviral and anticancer research. We present quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the optimal labeling strategy for their specific needs.
Quantitative Performance Comparison
The choice between CuAAC and SPAAC often depends on a trade-off between reaction speed and biocompatibility. CuAAC is generally faster but requires a cytotoxic copper catalyst, while SPAAC is copper-free but typically exhibits slower kinetics. The following table summarizes key performance metrics for the labeling of an azide-bearing molecule like this compound with a terminal alkyne (for CuAAC) or a strained cyclooctyne like dibenzocyclooctyne (DBCO) (for SPAAC).
| Parameter | CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition) | SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) |
| Reaction Rate | Typically faster, with second-order rate constants in the range of 1 to 100 M⁻¹s⁻¹. The rate is highly dependent on the ligand used to stabilize the copper(I) catalyst. | Generally slower than CuAAC, with second-order rate constants for DBCO reacting with azides around 0.1 to 1.0 M⁻¹s⁻¹. |
| Biocompatibility | The use of a copper catalyst can be toxic to living cells, potentially limiting in vivo applications. However, the use of copper-chelating ligands like THPTA can mitigate this toxicity. | Excellent biocompatibility as it does not require a cytotoxic metal catalyst, making it well-suited for live-cell imaging and in vivo studies. |
| Reaction Conditions | Requires a copper(I) source (often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate) and a stabilizing ligand. | Catalyst-free, proceeding readily at physiological temperature and pH. |
| Reactant Partners | This compound + a terminal alkyne-functionalized probe. | This compound + a strained cyclooctyne (e.g., DBCO)-functionalized probe. |
| Side Reactions | Potential for side reactions promoted by the copper catalyst, such as the generation of reactive oxygen species. | Can exhibit non-specific reactions with thiols, although this is generally less of a concern than copper toxicity. |
| Typical Yields | Generally high to quantitative yields can be achieved rapidly. | High to quantitative yields are achievable, though often requiring longer reaction times or higher concentrations compared to CuAAC. |
Experimental Protocols
The following are detailed protocols for the labeling of this compound using CuAAC and SPAAC. These protocols are designed for a small molecule and may require optimization for specific applications.
CuAAC Labeling Protocol
This protocol describes the copper-catalyzed labeling of this compound with an alkyne-functionalized fluorescent dye.
Materials:
-
This compound
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reverse-phase HPLC for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Dissolve the alkyne-functionalized fluorescent dye in DMSO to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of THPTA in water.
-
Freshly prepare a 1 M stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 10 µL of 10 mM this compound (0.1 µmol, 1 equivalent).
-
Add 12 µL of 10 mM alkyne-functionalized fluorescent dye (0.12 µmol, 1.2 equivalents).
-
Add 73 µL of PBS to bring the volume to 95 µL.
-
Add 1 µL of 100 mM CuSO₄ and 1 µL of 500 mM THPTA to the reaction mixture.
-
Vortex briefly to mix.
-
-
Initiate the Reaction:
-
Add 3 µL of freshly prepared 1 M sodium ascorbate to the reaction mixture to initiate the click reaction.
-
Vortex thoroughly.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
-
Purification:
-
Upon completion, purify the labeled product using reverse-phase HPLC to remove unreacted starting materials and catalyst components.
-
SPAAC Labeling Protocol
This protocol describes the copper-free labeling of this compound with a DBCO-functionalized fluorescent dye.
Materials:
-
This compound
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reverse-phase HPLC for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Dissolve the DBCO-functionalized fluorescent dye in DMSO to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 10 µL of 10 mM this compound (0.1 µmol, 1 equivalent).
-
Add 12 µL of 10 mM DBCO-functionalized fluorescent dye (0.12 µmol, 1.2 equivalents).
-
Add 78 µL of PBS to bring the total volume to 100 µL.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours. The reaction can be gently agitated. The progress can be monitored by TLC or LC-MS.
-
-
Purification:
-
Upon completion, purify the labeled product using reverse-phase HPLC to remove unreacted starting materials.
-
Visualizing the Chemistry and Biological Context
Diagrams created using the DOT language provide a clear visual representation of the chemical reactions and their potential biological applications.
Reaction Mechanisms
Potential Biological Mechanism of Action: Anticancer Activity
Pyrimidine analogs can exert their anticancer effects by interfering with nucleotide metabolism, particularly the pyrimidine salvage pathway, which is often upregulated in cancer cells.
Potential Biological Mechanism of Action: Antiviral Activity
Many antiviral nucleoside analogs function by being phosphorylated by viral kinases and subsequently inhibiting the viral DNA polymerase, leading to chain termination and the halting of viral replication.
Conclusion
Both CuAAC and SPAAC are highly effective methods for labeling this compound. The choice between them hinges on the specific experimental context. For applications requiring rapid, high-throughput labeling where the biological system can tolerate low levels of copper, especially with the use of protective ligands, CuAAC is an excellent option. Conversely, for live-cell imaging, in vivo studies, or any
A Comparative Guide to Bioorthogonal Labeling: Exploring Alternatives to 5-(azidomethyl)-2-methylpyrimidine
For researchers in the fields of chemical biology, drug development, and molecular imaging, the ability to specifically label and track biomolecules within their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling the covalent modification of biomolecules in living systems without interfering with endogenous biochemical processes. The azide moiety, often introduced into biomolecules via metabolic labeling with precursors like 5-(azidomethyl)-2-methylpyrimidine, has been a cornerstone of this field, primarily through its participation in the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
However, the landscape of bioorthogonal chemistry is continually evolving, with several alternative labeling strategies emerging that offer distinct advantages in terms of reaction kinetics, biocompatibility, and experimental versatility. This guide provides a comprehensive comparison of key alternatives to azide-based labeling, offering quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles to aid researchers in selecting the optimal strategy for their specific application.
Performance Comparison of Bioorthogonal Labeling Chemistries
The choice of a bioorthogonal reaction is often dictated by a balance between the speed of the reaction (kinetics), the stability of the reactants and products, and the potential for cytotoxicity or off-target reactions. The following table summarizes the key quantitative performance metrics for several prominent bioorthogonal labeling reactions.
| Reaction Chemistry | Bioorthogonal Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | 1 - 100 | Fast kinetics, high yielding, stable triazole product.[1] | Requires copper catalyst which can be cytotoxic; requires ligands to stabilize Cu(I) and protect cells.[2] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DBCO, BCN) | 0.1 - 1.0 | Copper-free, highly bioorthogonal.[3] | Slower kinetics than CuAAC and some other alternatives.[4] |
| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Nitrone + Strained Alkyne (e.g., DIBO) | up to 60 | Very fast kinetics, tunable reactivity.[][6] | Isoxazoline product can be less stable than triazoles; nitrone incorporation can be challenging.[6] |
| Staudinger Ligation | Azide + Triarylphosphine | ~0.002 | One of the first bioorthogonal reactions, forms a native amide bond in the "traceless" version.[7] | Very slow reaction kinetics.[7] |
| Tetrazine Ligation (Inverse Electron Demand Diels-Alder) | Tetrazine + Strained Alkene (e.g., trans-Cyclooctene) | 1 - 1 x 10⁶ | Exceptionally fast kinetics, highly specific.[8] | Tetrazine and strained alkene probes can be larger and more complex to synthesize. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of bioorthogonal labeling experiments. Below are generalized protocols for the key alternative chemistries discussed.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes a general procedure for labeling an alkyne-modified biomolecule with an azide-containing probe.
Materials:
-
Alkyne-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Azide-containing probe (e.g., a fluorescent dye with an azide handle)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand stock solution (e.g., THPTA, 50 mM in water)[2]
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine stock solution (e.g., 100 mM in water)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with buffer to a final volume of 432.5 µL. The final concentration of the alkyne should be in the low micromolar range (e.g., 5-50 µM).
-
Add 10 µL of the azide-containing probe stock solution.
-
Prepare a premixed solution of CuSO₄ and the ligand. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Add this premix to the reaction tube.
-
Add 25 µL of 1 mM aminoguanidine to scavenge reactive oxygen species.[9]
-
Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate.
-
Gently mix the reaction by inverting the tube and incubate at room temperature for 1 hour.
-
The labeled biomolecule can then be purified from excess reagents using appropriate methods such as size-exclusion chromatography or dialysis.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody Labeling
This protocol outlines the labeling of an azide-modified antibody with a strained alkyne probe.[4][10]
Materials:
-
Azide-modified antibody in PBS, pH 7.4
-
Strained alkyne probe (e.g., DBCO-PEG-fluorophore)
-
PBS, pH 7.4
Procedure:
-
Dissolve the azide-modified antibody in PBS to a final concentration of 1-10 mg/mL.
-
Add the strained alkyne probe to the antibody solution. A 5- to 20-fold molar excess of the alkyne probe over the antibody is typically used.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Remove the excess unreacted alkyne probe by size-exclusion chromatography or dialysis.
Protocol 3: Tetrazine Ligation for Protein-Protein Conjugation
This protocol describes the conjugation of two proteins, one functionalized with a trans-cyclooctene (TCO) and the other with a tetrazine (Tz).[8]
Materials:
-
TCO-modified Protein 1 in PBS, pH 7.4
-
Tetrazine-modified Protein 2 in PBS, pH 7.4
-
PBS, pH 7.4
Procedure:
-
Prepare solutions of TCO-Protein 1 and Tz-Protein 2 in PBS.
-
Mix the two protein solutions in a 1:1 molar ratio. The reaction is typically performed at low micromolar concentrations.
-
Incubate the reaction mixture at room temperature for 1 hour. The reaction is often complete within minutes due to the fast kinetics.
-
The resulting protein-protein conjugate can be analyzed and purified by size-exclusion chromatography.
Protocol 4: Staudinger Ligation for Cell Surface Labeling
This protocol provides a general method for labeling azide-modified glycans on the cell surface with a phosphine probe.[11]
Materials:
-
Cells with metabolically incorporated azido sugars
-
Phosphine-probe conjugate (e.g., phosphine-biotin)
-
Cell culture medium or PBS
Procedure:
-
Wash the cells expressing azido sugars three times with PBS.
-
Prepare a solution of the phosphine-probe in a biocompatible buffer (e.g., PBS or cell culture medium) at a concentration of 100-500 µM.
-
Incubate the cells with the phosphine-probe solution for 1-2 hours at 37°C.
-
Wash the cells three times with PBS to remove excess phosphine-probe.
-
The labeled cells can then be visualized by fluorescence microscopy (if a fluorescent probe was used) or further processed for downstream analysis (e.g., western blotting for biotin).
Visualizing the Chemistries: Reaction Mechanisms and Workflows
To better understand the principles behind these bioorthogonal reactions, the following diagrams illustrate their core mechanisms and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bio-Orthogonal Conjugation, the Staudinger Reaction, and the 2022 Nobel Prize in Chemistry [biosyn.com]
Confirming 5-(azidomethyl)-2-methylpyrimidine Incorporation: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals, the precise confirmation of modified nucleoside incorporation into nucleic acids is paramount. This guide provides a comparative overview of mass spectrometry-based methods for the analysis of 5-(azidomethyl)-2-methylpyrimidine, a novel azide-containing modified nucleoside. We present experimental protocols and performance data for two primary analytical approaches: direct detection by LC-MS/MS and indirect detection following click chemistry derivatization.
Introduction
This compound is a synthetic nucleoside analog of thymidine where the methyl group at the 5-position is replaced by an azidomethyl group. This modification allows for the "tagging" of newly synthesized DNA, enabling researchers to study DNA replication and cellular dynamics. The azide group serves as a bioorthogonal handle, allowing for specific chemical reactions, such as click chemistry, to be performed for visualization or enrichment. Mass spectrometry (MS) offers a highly sensitive and specific method to confirm the incorporation of this modified nucleoside into the DNA backbone. This guide compares two principal MS-based workflows for this purpose.
Methods of Analysis: A Comparative Overview
The confirmation of this compound incorporation into DNA can be achieved through two main mass spectrometry-based strategies. The first is the direct detection of the modified nucleoside following enzymatic digestion of the DNA. The second involves a derivatization step using click chemistry to attach a reporter molecule to the azide group prior to MS analysis.
| Feature | Direct Detection via LC-MS/MS | Detection via Click Chemistry Derivatization & LC-MS/MS |
| Principle | Direct measurement of the mass-to-charge ratio (m/z) of the incorporated this compound nucleoside. | Chemical ligation of a reporter molecule (e.g., with an alkyne group) to the azide moiety, followed by MS detection of the resulting conjugate. |
| Sample Preparation | DNA extraction, enzymatic hydrolysis to nucleosides, and solid-phase extraction (SPE) cleanup. | DNA extraction, enzymatic hydrolysis, click chemistry reaction, and purification of the derivatized nucleoside. |
| Sensitivity | Generally lower than the derivatization method. Dependent on instrument sensitivity and ionization efficiency of the native modified nucleoside. | Typically higher due to the introduction of a readily ionizable reporter molecule, which can enhance the signal in the mass spectrometer. |
| Specificity | High, based on the unique mass of the modified nucleoside and its specific fragmentation pattern. | Very high, as the click chemistry reaction is highly specific for the azide group, reducing background noise. |
| Quantitative Accuracy | Good, can be highly accurate with the use of a stable isotope-labeled internal standard. | Excellent, the robust nature of the click reaction can lead to more consistent and reproducible quantification. |
| Workflow Complexity | Simpler and faster, with fewer sample preparation steps. | More complex and time-consuming due to the additional click chemistry reaction and subsequent cleanup steps. |
Experimental Protocols
Protocol 1: Direct Detection of this compound-2'-deoxyriboside by LC-MS/MS
This protocol outlines the steps for the direct analysis of the incorporated modified nucleoside.
1. DNA Extraction and Hydrolysis:
-
Extract genomic DNA from cells cultured with this compound using a standard DNA extraction kit.
-
Quantify the extracted DNA using a spectrophotometer.
-
To 10 µg of DNA, add 10 units of nuclease P1 and incubate at 37°C for 2 hours in a buffer containing 20 mM sodium acetate and 10 mM zinc sulfate (pH 5.2).
-
Add 10 units of alkaline phosphatase and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides to nucleosides.
2. Sample Cleanup:
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove salts and other interfering substances.
-
Wash the cartridge with water and elute the nucleosides with a solution of 50% methanol in water.
-
Dry the eluate under a vacuum and reconstitute in 100 µL of mobile phase A for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for the transition of the precursor ion (protonated this compound-2'-deoxyriboside) to its characteristic product ions.
-
Predicted Precursor Ion (M+H)⁺: m/z 284.11
-
Predicted Product Ions:
-
Loss of the deoxyribose sugar: m/z 168.07
-
Fragmentation of the pyrimidine ring.
-
-
-
Protocol 2: Detection via Click Chemistry Derivatization
This protocol involves derivatizing the azide group before LC-MS/MS analysis.
1. DNA Extraction and Hydrolysis:
-
Follow the same procedure as in Protocol 1.
2. Click Chemistry Reaction:
-
To the hydrolyzed nucleoside mixture, add a 10-fold molar excess of an alkyne-biotin or alkyne-fluorophore conjugate.
-
Add a freshly prepared solution of copper(I) catalyst. This can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, along with a stabilizing ligand such as TBTA.
-
Incubate the reaction at room temperature for 1 hour.
3. Purification of Derivatized Nucleoside:
-
Purify the clicked product using a suitable method, such as SPE or HPLC, to remove unreacted reagents.
4. LC-MS/MS Analysis:
-
Adapt the LC-MS/MS parameters based on the properties of the attached reporter molecule. The increased mass and potentially different ionization properties of the conjugate will necessitate optimization of the MRM transitions.
Data Presentation and Visualization
Predicted Fragmentation Pathway of this compound-2'-deoxyriboside
The following diagram illustrates the predicted fragmentation of the protonated molecule in the mass spectrometer. The primary fragmentation is expected to be the cleavage of the glycosidic bond, resulting in the separation of the deoxyribose sugar and the modified pyrimidine base. Further fragmentation of the base can also occur.
Caption: Predicted fragmentation of protonated this compound-2'-deoxyriboside.
Experimental Workflow Comparison
This diagram outlines the key steps in both the direct detection and click chemistry derivatization workflows.
Caption: Comparison of experimental workflows for the two analytical methods.
Conclusion
Both direct LC-MS/MS analysis and the click chemistry derivatization approach are powerful methods for confirming the incorporation of this compound into DNA. The choice of method will depend on the specific requirements of the experiment. For rapid screening and simpler workflows, direct detection is advantageous. When higher sensitivity and utmost specificity are required, the click chemistry derivatization method is the preferred choice, despite its increased complexity. The detailed protocols and comparative data presented in this guide will assist researchers in selecting and implementing the most appropriate mass spectrometry-based strategy for their studies.
assessing the biocompatibility of 5-(azidomethyl)-2-methylpyrimidine derivatives
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Analysis
The biocompatibility of a compound is multifaceted. Here, we present a summary of quantitative data from various studies on different pyrimidine derivatives, focusing on key biocompatibility endpoints.
Table 1: In Vitro Cytotoxicity of Pyrimidine Derivatives
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Pyrimidine Derivative Class | Test Compound | Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidines | Derivative 2d | A549 (Lung Carcinoma) | < 50 | --INVALID-LINK-- |
| Pyrido[2,3-d]pyrimidines | Compound 6b | PC-3 (Prostate Cancer) | 0.87 | --INVALID-LINK-- |
| Pyrido[2,3-d]pyrimidines | Compound 8d | MCF-7 (Breast Cancer) | 1.24 | --INVALID-LINK-- |
| Pyrimidine-hydrazone hybrids | Compound 4a | LoVo (Colon Adenocarcinoma) | 1.54 | --INVALID-LINK-- |
| Pyrimidine-hydrazone hybrids | Compound 4b | MCF-7 (Breast Cancer) | 2.11 | --INVALID-LINK-- |
Note: Lower IC50 values indicate higher cytotoxicity. The choice of cell line is crucial for interpreting the results, as different cell types can exhibit varying sensitivities.
Table 2: Genotoxicity Assessment of Heterocyclic Compounds
The micronucleus assay is a well-established method for assessing chromosomal damage. A positive result indicates that the compound may be a clastogen (breaks chromosomes) or an aneugen (causes whole chromosome loss).
| Compound Class | Assay | Cell Line/Organism | Result | Reference |
| Heterocyclic Aromatic Amines (representative of N-containing heterocycles) | Micronucleus Assay | HepG2 (Human Hepatoma) | Positive (dose-dependent) | --INVALID-LINK-- |
| Pyrrolizidine Alkaloids (representative of N-containing heterocycles) | Genotoxicity assays | In vivo and in vitro | Positive (Hepatotoxic, Mutagenic, Carcinogenic) | --INVALID-LINK-- |
Note: Genotoxicity testing is a critical step in safety assessment, as DNA damage can lead to mutations and carcinogenesis.
Table 3: In Vivo Acute Oral Toxicity Guidelines
| Guideline | Species | Key Parameters | Outcome |
| OECD 423 (Acute Toxic Class Method) | Rodent (usually female rats) | Stepwise dosing, observation of mortality and clinical signs | Classification of toxicity and estimation of LD50 range |
| OECD 401 (Acute Oral Toxicity - Up-and-Down Procedure) | Rodent | Sequential dosing, adjustment based on previous animal's outcome | Determination of LD50 with fewer animals |
Note: These guidelines provide a standardized framework for assessing the acute toxicity of a substance after a single oral dose.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of biocompatibility studies.
MTT Assay for Cytotoxicity Assessment
Objective: To determine the effect of a test compound on cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
In Vitro Micronucleus Assay for Genotoxicity Assessment
Objective: To detect chromosomal damage induced by a test compound.
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.
Procedure:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., human lymphocytes, CHO, or HepG2 cells) and expose them to the test compound at various concentrations, with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.
-
Harvesting and Slide Preparation: Harvest the cells, subject them to hypotonic treatment, and fix them. Drop the cell suspension onto microscope slides.
-
Staining: Stain the slides with a suitable dye (e.g., Giemsa or a fluorescent DNA stain).
-
Scoring: Under a microscope, score a predetermined number of binucleated cells (e.g., 1000-2000) for the presence of micronuclei.
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the negative control. A statistically significant, dose-dependent increase in micronuclei indicates a positive result.
In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)
Objective: To determine the acute oral toxicity of a substance.
Procedure:
-
Animal Selection and Acclimatization: Use healthy, young adult rodents of a single sex (typically females). Acclimatize the animals to the laboratory conditions.
-
Dosing: Administer the test substance orally by gavage in a stepwise procedure. Start with a predetermined dose level.
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Stepwise Procedure: The outcome of the first step (mortality or no mortality) determines the dose for the next step. The procedure continues until a stopping criterion is met, which allows for the classification of the substance's toxicity.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
Mandatory Visualization
Diagrams illustrating key experimental workflows and biological pathways provide a clear visual representation of the assessment process.
Caption: Experimental workflow for assessing the biocompatibility of a novel pyrimidine derivative.
Caption: Representative apoptosis signaling pathways induced by some pyrimidine derivatives.[1]
This guide provides a foundational understanding of the biocompatibility assessment of pyrimidine derivatives. For a definitive biocompatibility profile of 5-(azidomethyl)-2-methylpyrimidine, dedicated experimental studies following the outlined protocols are essential. Researchers are encouraged to consult the referenced literature and relevant regulatory guidelines for more in-depth information.
References
Performance of Cyclooctynes in Strain-Promoted Azide-Alkyne Cycloaddition with 5-(azidomethyl)-2-methylpyrimidine Analogs
A Comparative Guide for Researchers in Drug Development and Chemical Biology
The strain-promoted azide-alkyne cycloaddition (SPAAC) has become an indispensable tool for bioconjugation, materials science, and drug development due to its bioorthogonality and catalyst-free nature.[1][2] The choice of cyclooctyne is critical as its structure directly influences the reaction kinetics and stability of the final conjugate.[1] This guide provides a comparative analysis of the performance of various cyclooctynes with azido-pyrimidine derivatives, offering valuable insights for researchers utilizing this powerful ligation chemistry.
Comparative Performance of Cyclooctynes with 5-Azidouridine
The following table summarizes the reaction outcomes for the SPAAC of 5-azidouridine with different cyclooctynes, providing a basis for selecting the optimal reagent for specific applications.
| Cyclooctyne Derivative | Reaction Time | Solvent System | Temperature | Yield | Reference |
| Fused Cyclopropyl Cyclooctyne (hydroxyl-modified) | 3 minutes | ACN:H₂O (3:1) | Ambient | Quantitative | [3][4] |
| Fused Cyclopropyl Cyclooctyne (biotin-modified) | 3 minutes | ACN:H₂O (3:1) | Ambient | Quantitative | [3][4] |
| Dibenzylcyclooctyne (DBCO/ADIBO, amine-modified) | < 15 minutes | MeOH | Ambient | Complete Conversion | [3][4] |
| Monofluorocyclooctyne (NHS-modified) | < 15 minutes | MeOH | Ambient | Complete Conversion | [3][4] |
| Dibenzylcyclooctyne (DBCO/ADIBO) | Overnight | Not specified | 50 °C | Not specified | [4] |
ACN: Acetonitrile, MeOH: Methanol, NHS: N-Hydroxysuccinimide
The data clearly indicates that fused cyclopropyl cyclooctynes exhibit exceptionally fast kinetics with 5-azidouridine, leading to quantitative product formation in mere minutes at room temperature.[3][4] Dibenzylcyclooctyne (DBCO) and monofluorocyclooctyne also demonstrate high reactivity, achieving complete conversion in under 15 minutes.[3][4] It is noteworthy that the reactivity of DBCO can be influenced by steric factors, with some reactions requiring elevated temperatures for completion.[4]
Experimental Protocol: SPAAC of 5-Azidouridine with Cyclooctynes
The following is a generalized experimental protocol for the SPAAC reaction based on the methodologies described in the literature.[3][4]
Materials:
-
5-azidouridine
-
Cyclooctyne derivative (e.g., hydroxyl- or biotin-modified fused cyclopropyl cyclooctyne, amine-modified DBCO, or NHS-modified monofluorocyclooctyne)
-
Solvent (e.g., Acetonitrile/Water mixture or Methanol)
-
Thin Layer Chromatography (TLC) plates
-
NMR spectrometer
Procedure:
-
Dissolution: Dissolve 5-azidouridine in the appropriate solvent system (e.g., a 3:1 mixture of acetonitrile and water, or methanol).
-
Addition of Cyclooctyne: To the stirred solution of 5-azidouridine, add an equimolar amount of the chosen cyclooctyne derivative at ambient temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The formation of the more polar triazole product will be observed.
-
Reaction Completion and Work-up: Once TLC indicates complete conversion of the starting material, remove the volatiles under reduced pressure.
-
Analysis: Characterize the resulting triazole product using spectroscopic methods such as ¹H NMR to confirm its structure and purity. For kinetic analysis, the reaction can be monitored by ¹H NMR by integrating the disappearance of a reactant signal and the appearance of a product signal over time.[3][4]
Experimental Workflow
The general workflow for comparing the performance of different cyclooctynes in a SPAAC reaction is depicted below.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 2. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 3. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
The Versatility of 5-(azidomethyl)-2-methylpyrimidine: A Comparative Review of its Applications
For researchers, scientists, and professionals in drug development, the strategic selection of chemical tools is paramount for advancing discovery and therapeutic innovation. Among the diverse repertoire of molecular building blocks, 5-(azidomethyl)-2-methylpyrimidine and its nucleoside derivatives have emerged as powerful reagents with broad applications in bioconjugation, antiviral therapy, and as potential radiosensitizers. This guide provides a comprehensive literature review and an objective comparison of the performance of this compound and its analogs against alternative compounds, supported by experimental data and detailed protocols.
I. Bioconjugation via Click Chemistry
The primary application of this compound lies in its utility as an azide-bearing building block for "click chemistry," a suite of reactions known for their high efficiency, selectivity, and biocompatibility. The azide group serves as a versatile handle for the covalent attachment of molecules through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This has proven invaluable for the labeling and modification of biomolecules such as DNA, RNA, and proteins.
Comparison with Alternative Bioconjugation Chemistries
The most common alternatives for bioconjugation include chemistries targeting amine or thiol groups, such as N-hydroxysuccinimide (NHS) esters and maleimides, respectively. The table below provides a comparative overview of these methods.
| Feature | 5-(azidomethyl)pyrimidine (Click Chemistry) | Maleimide Chemistry | NHS Ester Chemistry |
| Target Group | Terminal Alkyne | Thiol (Cysteine) | Amine (Lysine) |
| Reaction Type | [3+2] Cycloaddition | Michael Addition | Acylation |
| Biocompatibility | High (especially SPAAC) | Moderate | Moderate |
| Selectivity | High | High for Thiols | Moderate (multiple lysines) |
| Linkage Stability | Very High (Triazole ring) | Moderate (Thioether susceptible to retro-Michael reaction)[1][2] | Moderate (Amide bond) |
| Reaction Conditions | Mild (Aqueous, RT) | Mild (Aqueous, RT) | Mild (Aqueous, RT) |
Key Advantages of 5-(azidomethyl)pyrimidine-based Click Chemistry:
-
Superior Linkage Stability: The resulting 1,2,3-triazole linkage formed via click chemistry is exceptionally stable under a wide range of biological conditions, a significant advantage over the often-labile thioether bond formed from maleimide conjugation, which can undergo retro-Michael addition[1][2].
-
Bioorthogonality: The azide and alkyne functional groups are largely inert to biological molecules, ensuring that the reaction is highly specific and minimizes off-target modifications. SPAAC, in particular, avoids the use of a potentially cytotoxic copper catalyst, making it ideal for live-cell labeling[3].
-
Versatility: The modular nature of click chemistry allows for a "plug-and-play" approach to bioconjugation, enabling the attachment of a wide array of functionalities, including fluorophores, affinity tags, and therapeutic agents.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the CuAAC reaction to conjugate an alkyne-modified biomolecule with an azide-containing molecule, such as a derivative of this compound[4][5].
Materials:
-
Alkyne-modified biomolecule
-
Azide-containing molecule (e.g., this compound derivative)
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride stock solution (100 mM in water)
-
Buffer (e.g., 100 mM potassium phosphate, pH 7)
Procedure:
-
In a microcentrifuge tube, prepare a solution of the alkyne-modified biomolecule in the buffer to a final desired concentration (e.g., 50 µM).
-
Add the azide-containing molecule to the reaction mixture. A 2-fold molar excess relative to the alkyne is recommended.
-
Prepare a premixed solution of CuSO₄ and THPTA ligand. For a final reaction volume of 500 µL, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.
-
Add the premixed copper/ligand solution to the reaction tube. The final concentrations will be approximately 0.10 mM CuSO₄ and 0.50 mM THPTA.
-
Add aminoguanidine hydrochloride to a final concentration of 5 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Gently mix the solution and allow the reaction to proceed at room temperature for 1 hour.
-
The reaction can be purified using methods appropriate for the biomolecule of interest, such as dialysis, size-exclusion chromatography, or affinity purification.
II. Antiviral Applications
Derivatives of this compound, particularly 5-(azidomethyl)-2'-deoxyuridine, have been investigated for their antiviral properties. These compounds belong to the class of nucleoside analogs, which can interfere with viral replication.
Comparative Antiviral Activity
The table below presents a comparison of the in vitro antiviral activity of 5-(azidomethyl)-2'-deoxyuridine and related compounds against Herpes Simplex Virus Type 1 (HSV-1), alongside established antiviral drugs.
| Compound | Virus | Cell Line | IC₅₀ (µM) | Reference |
| 5-(azidomethyl)-2'-deoxyuridine | HSV-1 | - | Strong Inhibition (Qualitative) | [6] |
| 5-(hydroxymethyl)-2'-deoxyuridine | HSV-1 | - | Strong Inhibition (Qualitative) | [6] |
| 5-methoxymethyl-2'-deoxyuridine | HSV-1 | - | 2-4 µg/ml | [7] |
| Zidovudine (AZT) | HIV | Various | Varies (typically nM to low µM) | [8][9] |
| Acyclovir | HSV-1 | Various | Varies (typically low µM) | - |
Mechanism of Action:
Nucleoside analogs like 5-(azidomethyl)-2'-deoxyuridine are thought to exert their antiviral effects by being phosphorylated within the cell to their triphosphate form. This triphosphate can then be incorporated into the growing viral DNA chain by viral DNA polymerase. The presence of the modified base can lead to chain termination or a dysfunctional viral genome, thus inhibiting viral replication. Studies have shown that 5-(azidomethyl)-2'-deoxyuridine has a good affinity for the HSV-1 encoded pyrimidine deoxyribonucleoside kinase, which is the first step in its activation[6].
III. Radiosensitizing Applications
Azido-modified pyrimidine nucleosides, including 5-azidomethyl-2'-deoxyuridine (AmdU), have been synthesized and evaluated as potential radiosensitizers[10]. Radiosensitizers are compounds that make tumor cells more susceptible to radiation therapy.
Comparison with 5-Fluorouracil (5-FU)
5-Fluorouracil (5-FU) is a widely used clinical radiosensitizer. While direct quantitative comparison data for the radiosensitizing effect of this compound derivatives and 5-FU from the same study is limited in the provided search results, a qualitative comparison can be made based on their proposed mechanisms.
| Feature | 5-(azidomethyl)pyrimidine Derivatives | 5-Fluorouracil (5-FU) |
| Proposed Mechanism | Formation of DNA radicals upon irradiation, leading to DNA damage. | Inhibition of thymidylate synthase, leading to dNTP pool imbalance and incorporation into DNA/RNA. |
| Cellular Target | DNA | Thymidylate Synthase, DNA, RNA |
| Clinical Status | Preclinical | Clinically Used |
Mechanism of Radiosensitization:
The proposed mechanism for the radiosensitizing effect of 5-azidomethyl pyrimidine nucleosides involves the generation of reactive radical species upon exposure to radiation. The addition of radiation-produced electrons to the azido group can lead to the formation of π-aminyl radicals, which can then be converted to σ-iminyl radicals. These reactive species can induce damage to the DNA, enhancing the cell-killing effect of radiation[10]. Studies have shown that AmdU demonstrates effective radiosensitization in EMT6 tumor cells[10].
In contrast, 5-FU is known to enhance the effects of radiation through multiple mechanisms, including the inhibition of the enzyme thymidylate synthase, which leads to a depletion of thymidine triphosphate and an imbalance in the deoxynucleotide pool. This can result in the misincorporation of uracil into DNA, making it more susceptible to radiation-induced damage[11][12].
IV. Synthesis of this compound Derivatives
The synthesis of 5-(azidomethyl)-2'-deoxyuridine has been achieved through multiple routes. A common strategy involves the conversion of the more readily available 5-(hydroxymethyl)-2'-deoxyuridine.
Experimental Protocol: Synthesis of 5-(azidomethyl)-2'-deoxyuridine
A selective method for the synthesis of 5-(azidomethyl)-2'-deoxyuridine involves the following steps[6]:
-
Acetylation: Protect the hydroxyl groups of 5-(hydroxymethyl)-2'-deoxyuridine by reacting it with acetic anhydride in pyridine to form 5-(acetoxymethyl)-3',5'-di-O-acetyl-2'-deoxyuridine.
-
Bromination: Convert the acetoxymethyl group to a bromomethyl group using a brominating agent such as hydrogen bromide in acetic acid to yield 5-(bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine.
-
Azide Displacement: React the bromomethyl intermediate with lithium azide in a suitable solvent like dimethylformamide (DMF) to displace the bromide with an azide group.
-
Deacetylation: Remove the acetyl protecting groups using a base, such as sodium methoxide in methanol, to afford the final product, 5-(azidomethyl)-2'-deoxyuridine.
Conclusion
This compound and its nucleoside derivatives are highly valuable and versatile chemical entities. In the realm of bioconjugation, their application in click chemistry offers significant advantages in terms of linkage stability and bioorthogonality when compared to traditional methods like maleimide and NHS ester chemistries. As therapeutic agents, their derivatives show promise as antiviral compounds by disrupting viral replication, although more extensive comparative studies with established drugs are warranted. Furthermore, their potential as radiosensitizers, acting through the generation of DNA-damaging radicals, presents an exciting avenue for the development of novel cancer therapies. The continued exploration and application of these compounds are poised to contribute significantly to advancements in chemical biology, drug discovery, and clinical research.
References
- 1. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the Antiviral Effects of 5-Methoxymethyl-deoxyuridine with 5-Iododeoxyuridine, Cytosine Arabinoside, and Adenine Arabinoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence that high-dosage zidovudine at time of retrovirus exposure reduces antiviral efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Zidovudine on the Primary Cytolytic T-Lymphocyte Response and T-Cell Effector Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Re-evaluation of cellular radiosensitization by 5-fluorouracil: high-dose, pulsed administration is effective and preferable to conventional low-dose, chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Assessing Off-Target Effects of Pyrimidine Analog Labeling: A Comparative Guide
Introduction
Metabolic labeling with pyrimidine analogs is a powerful technique for studying DNA replication, cell proliferation, and RNA synthesis. These methods introduce modified nucleosides into cellular nucleic acids, which can then be detected through various chemical or antibody-based approaches. While 5-(azidomethyl)-2-methylpyrimidine is not a widely documented compound in scientific literature, this guide will address the critical aspect of off-target effects by focusing on a closely related and extensively studied class of compounds: azido- and ethynyl-modified pyrimidines. This guide will compare the performance and potential off-target effects of these pyrimidine analogs with other established labeling methods, providing researchers with the necessary information to make informed decisions for their experimental designs.
The central challenge in metabolic labeling is to ensure that the labeling molecule is incorporated into the desired biopolymer without perturbing the cell's normal physiology. Off-target effects, which can range from cytotoxicity and cell cycle arrest to alterations in gene expression and metabolism, can significantly impact the interpretation of experimental results. Therefore, a thorough assessment of these effects is crucial for the validation of any metabolic labeling study.
This guide provides a comparative analysis of different metabolic labeling techniques, with a focus on their potential off-target effects. We present quantitative data from key studies, detailed experimental protocols for assessing off-target effects, and visual diagrams of relevant pathways and workflows to aid in the understanding of these complex processes.
Comparative Analysis of Metabolic Labeling Reagents
The selection of a metabolic labeling reagent has significant implications for experimental outcomes. The ideal reagent should be efficiently and specifically incorporated into the target molecule with minimal perturbation to cellular processes. Here, we compare the off-target effects of commonly used pyrimidine analogs.
| Labeling Reagent | Mechanism of Action | Common Applications | Reported Off-Target Effects |
| 5-Ethynyl-2'-deoxyuridine (EdU) | Thymidine analog incorporated into DNA during replication. The ethynyl group allows for click chemistry-based detection. | DNA synthesis, cell proliferation assays. | Can induce a DNA damage response, cell cycle arrest, and cytotoxicity at high concentrations or with prolonged exposure. |
| 5-Bromo-2'-deoxyuridine (BrdU) | Thymidine analog incorporated into DNA during replication. Detected by specific antibodies. | DNA synthesis, cell proliferation, and cell fate studies. | Can be mutagenic, induce DNA damage, and alter cell cycle progression. The required DNA denaturation step for antibody detection can also affect sample integrity. |
| [³H]-Thymidine | Radioactive thymidine analog incorporated into DNA. Detected by autoradiography. | Gold standard for measuring DNA synthesis. | Poses radiation safety risks, can induce DNA damage and apoptosis due to radioactive decay. |
| 5-Azido-2'-deoxyuridine (AzdU) | Thymidine analog with an azido group for click chemistry-based detection. | DNA synthesis and imaging. | Similar to other thymidine analogs, it can potentially interfere with DNA replication and repair mechanisms, although it is reported to have lower toxicity than BrdU in some contexts. |
Experimental Protocols for Assessing Off-Target Effects
To rigorously evaluate the potential off-target effects of a metabolic labeling reagent, a multi-faceted experimental approach is necessary. Below are detailed protocols for key assays.
Cell Viability and Cytotoxicity Assays
Objective: To determine the effect of the labeling reagent on cell survival and proliferation.
Methodology:
-
Cell Culture: Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the labeling reagent (e.g., this compound, EdU, BrdU) for various durations (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT or WST-1 Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.
-
-
Data Analysis: Normalize the results to the vehicle-only control and plot the dose-response curves to determine the IC50 (half-maximal inhibitory concentration) and LC50 (half-maximal lethal concentration).
Cell Cycle Analysis
Objective: To assess whether the labeling reagent perturbs the normal progression of the cell cycle.
Methodology:
-
Cell Culture and Treatment: Treat cells with the labeling reagent as described above.
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA dye (e.g., propidium iodide or DAPI) and RNase A.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Generate a histogram of DNA content (fluorescence intensity).
-
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using cell cycle analysis software.
DNA Damage Response (DDR) Assay
Objective: To determine if the incorporation of the pyrimidine analog induces a DNA damage response.
Methodology:
-
Cell Culture and Treatment: Treat cells with the labeling reagent. Include a positive control for DNA damage (e.g., etoposide).
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Block non-specific antibody binding.
-
Incubate the cells with a primary antibody against a DDR marker, such as phosphorylated H2A.X (γH2A.X) or 53BP1.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of γH2A.X or 53BP1 foci per nucleus using image analysis software.
-
-
Western Blotting (Alternative Method):
-
Lyse the treated cells and perform western blotting for DDR proteins like γH2A.X, p-ATM, and p-Chk2.
-
Visualizing Cellular Pathways and Experimental Workflows
Diagrams are essential tools for visualizing complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to metabolic labeling and off-target effect assessment.
Caption: General mechanism of pyrimidine analog incorporation and potential off-target effects.
Caption: Experimental workflow for assessing the off-target effects of pyrimidine analogs.
Conclusion
The choice of a metabolic labeling reagent requires careful consideration of its potential off-target effects to ensure the biological relevance of the experimental findings. While novel reagents like this compound may offer new possibilities, their effects on cellular physiology must be rigorously characterized. By employing a comprehensive suite of assays to assess cell viability, cell cycle progression, and DNA damage, researchers can confidently validate their labeling methods and generate reliable data. This guide provides a framework for such an assessment, emphasizing the importance of comparing new reagents to well-established alternatives and transparently reporting any observed off-target effects. Ultimately, a thorough understanding of the limitations and potential artifacts of each labeling technique is paramount for advancing our knowledge of cellular processes.
kinetic analysis of click reactions with 5-(azidomethyl)-2-methylpyrimidine
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinetic performance of 5-(azidomethyl)-2-methylpyrimidine in click chemistry reactions, benchmarked against common alternative azide reagents. The information is supported by experimental data from peer-reviewed literature to facilitate informed decisions in the design of bioconjugation and drug delivery systems.
The "click" reaction, a cornerstone of modern chemical biology and drug discovery, offers a robust and efficient method for covalently linking molecules. The choice of azide is critical as it significantly influences the reaction kinetics. This guide focuses on the kinetic profile of this compound, a heteroaromatic azide, in the two most prevalent types of click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Comparative Kinetic Data
| Azide Compound | Reaction Type | Alkyne Partner | Solvent System | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| This compound (Predicted) | CuAAC | Terminal Alkyne | Aqueous Buffers | Potentially > 10 |
| Benzyl Azide | CuAAC | Phenylacetylene | Liquid Ammonia | 17.4 |
| Picolyl Azide | CuAAC | 7-Ethynyl Coumarin | Aqueous Buffer | Significantly faster than benzyl azide |
| 8-Azidoadenosine derivative | SPAAC | Bicyclononyne (BCN) | ACN/H₂O (3:1) | 0.11 |
| 5-Azidouridine derivative | SPAAC | Bicyclononyne (BCN) | ACN/H₂O (3:1) | 0.07 |
| Benzyl Azide | SPAAC | Bicyclononyne (BCN) | DMSO | 0.15 |
| Benzyl Azide | SPAAC | Dibenzocyclooctyne (DBCO) | Various | ~0.1 - 1.0 |
Note: The kinetic performance of this compound in CuAAC is predicted to be favorable due to the potential for the pyrimidine nitrogens to act as chelating ligands for the copper catalyst, a phenomenon observed to accelerate reactions with picolyl azides.[1][2] For SPAAC, the reactivity is expected to be comparable to other heteroaromatic azides.
Experimental Protocols
Accurate kinetic analysis is paramount for comparing the efficacy of different click reaction components. Below are detailed methodologies for key experiments to determine the reaction kinetics of CuAAC and SPAAC reactions.
Kinetic Analysis of CuAAC Reactions via ¹H NMR Spectroscopy
This protocol allows for the direct monitoring of the consumption of reactants and the formation of the triazole product.
Materials:
-
Azide of interest (e.g., this compound)
-
Alkyne of interest (e.g., phenylacetylene)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the azide, alkyne, CuSO₄, sodium ascorbate, THPTA, and the internal standard in the chosen deuterated solvent.
-
In an NMR tube, combine the azide, alkyne, and internal standard.
-
Acquire a ¹H NMR spectrum at t=0 to determine the initial concentrations of the reactants relative to the internal standard.
-
To initiate the reaction, add the CuSO₄ and THPTA solutions, followed by the sodium ascorbate solution.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a disappearing reactant proton and a newly appearing product proton against the internal standard signal in each spectrum.
-
Plot the concentration of the reactant versus time and fit the data to the appropriate rate law (typically pseudo-first-order if one reactant is in large excess) to determine the rate constant.
Kinetic Analysis of SPAAC Reactions via Fluorescence Spectroscopy
This method is particularly useful for monitoring rapid SPAAC reactions and employs a fluorogenic alkyne that exhibits a significant increase in fluorescence upon triazole formation.[3]
Materials:
-
Azide of interest
-
Fluorogenic strained alkyne (e.g., a coumarin- or fluorescein-conjugated cyclooctyne)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare stock solutions of the azide and the fluorogenic alkyne in a compatible solvent (e.g., DMSO).
-
In a cuvette, dilute the azide to the desired concentration in the reaction buffer.
-
Place the cuvette in the fluorometer and record the baseline fluorescence.
-
To initiate the reaction, add the fluorogenic alkyne to the cuvette and immediately start recording the fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.
-
The increase in fluorescence intensity is directly proportional to the concentration of the triazole product formed.
-
Convert the fluorescence intensity data to product concentration using a standard curve prepared with the purified triazole product.
-
Plot the product concentration versus time and fit the data to a second-order rate law to determine the rate constant.
Visualizing the Experimental Workflow
To provide a clear overview of the process for kinetic analysis, the following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for CuAAC kinetic analysis using ¹H NMR spectroscopy.
Caption: Workflow for SPAAC kinetic analysis using fluorescence spectroscopy.
References
Stability Showdown: A Comparative Guide to Triazole Linkages from Click Chemistry
For researchers, scientists, and drug development professionals, the stability of a chemical linkage is paramount. In the realm of bioconjugation and materials science, "click chemistry" has emerged as a powerful tool for forging robust connections. Among the most popular click reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and photo-click chemistry, all of which form a stable five-membered triazole ring. This guide provides an objective comparison of the stability of the triazole linkage derived from these methods, supported by available scientific evidence and detailed experimental protocols for assessing linkage integrity.
The 1,2,3-triazole ring is widely regarded as a highly stable aromatic heterocycle, making it an excellent and reliable linker in various applications, including drug development where it can serve as a bioisostere for amide bonds.[1][2][3][4] Its inherent stability is a key advantage of employing click chemistry for bioconjugation.
Comparative Stability of Triazole Linkages
While direct quantitative, head-to-head comparisons of the stability of triazole linkages from CuAAC, SPAAC, and photo-click chemistry under identical stress conditions are not extensively documented in the literature, a strong consensus emerges from numerous studies regarding the exceptional stability of triazoles formed via CuAAC and SPAAC.
The 1,2,3-triazole linkage is notably resistant to cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions.[1][2] This remarkable stability makes it a significant improvement over more labile linkages like esters or hydrazones in biological environments. The aromatic nature of the triazole ring contributes to its high resistance to chemical and enzymatic degradation.[4]
| Linkage Formation Method | Linkage Type | Reported Stability | Key Considerations |
| CuAAC | 1,4-disubstituted 1,2,3-triazole | Highly stable; resistant to hydrolysis, oxidation, reduction, and enzymatic degradation.[1][2] | The reaction requires a copper catalyst, which can be toxic to living cells, limiting its in vivo applications without the use of stabilizing ligands.[5] |
| SPAAC | 1,4- and 1,5-disubstituted 1,2,3-triazole mixture | Highly stable; comparable to CuAAC-formed triazoles.[6] | This method is bio-orthogonal as it avoids the use of a toxic copper catalyst. However, the strained alkynes used can sometimes exhibit side reactions with thiols.[6] |
| Photo-Click Chemistry | Varies (e.g., triazolines, pyrazolines) | Stability can be lower than the aromatic 1,2,3-triazoles from CuAAC and SPAAC. Some products may be thermally reversible.[7] | Offers spatiotemporal control over the ligation. The stability of the resulting linkage is dependent on the specific reaction and reactants used. |
Experimental Protocols for Stability Assessment
To rigorously evaluate the stability of a triazole linkage, a forced degradation study is the standard approach.[8][9] This involves subjecting the molecule containing the triazole linkage to a variety of stress conditions and analyzing for degradation over time.
General Protocol for Forced Degradation Study
1. Sample Preparation:
-
Prepare stock solutions of the triazole-linked compound of interest in a suitable solvent (e.g., water, PBS, or an organic solvent compatible with the assay).
-
The final concentration will depend on the sensitivity of the analytical method, but a typical starting point is 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60 °C).
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Reductive Stability: Incubate the sample with a biologically relevant reducing agent such as 10 mM glutathione (GSH) or dithiothreitol (DTT) in a physiological buffer (e.g., PBS, pH 7.4) at 37 °C.
-
Thermal Stability: Incubate the sample at an elevated temperature (e.g., 60-80 °C) in a neutral buffer.
-
Photostability: Expose the sample to a controlled light source (e.g., UV or visible light, depending on the anticipated application) and compare it to a sample kept in the dark.[10][11]
3. Time Points:
-
Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Immediately quench the degradation reaction if necessary (e.g., by neutralizing acidic or basic solutions).
4. Analytical Method:
-
Analyze the samples using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[12][13]
-
HPLC-MS/MS Method:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) is a common choice for good separation and ionization.
-
Detection: Monitor the disappearance of the parent compound and the appearance of any degradation products using both UV detection and mass spectrometry.
-
Quantification: Use the peak area of the parent compound to calculate the percentage remaining at each time point. The identity of degradation products can be determined by their mass-to-charge ratio (m/z) and fragmentation patterns in MS/MS.
-
5. Data Analysis:
-
Plot the percentage of the intact compound remaining versus time for each stress condition.
-
If applicable, calculate the degradation rate constant and the half-life (t₁/₂) of the triazole linkage under each condition.
Visualizing Click Chemistry Workflows and Stability Comparison
To better illustrate the processes and the stability relationships, the following diagrams are provided.
References
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chimia.ch [chimia.ch]
- 4. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Click chemistry towards thermally reversible photochromic 4,5-bisthiazolyl-1,2,3-triazoles [beilstein-journals.org]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. researchgate.net [researchgate.net]
- 12. pub.geus.dk [pub.geus.dk]
- 13. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5-(Azidomethyl)-2-methylpyrimidine: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 5-(Azidomethyl)-2-methylpyrimidine must adhere to stringent safety protocols for its disposal to mitigate risks of explosion and toxicity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this energetic compound.
This compound is an organic azide, a class of compounds known for their potential explosive properties and biological reactivity.[1] Due to its hazardous nature, under no circumstances should this compound or its waste be disposed of down the drain.[2][3][4] Reaction with metals in plumbing, such as lead or copper, can form highly explosive metal azides.[2][4]
Key Safety and Handling Precautions
Proper personal protective equipment (PPE) is mandatory when handling this compound. This includes a lab coat, chemical safety goggles or a face shield, and appropriate gloves. For handling azides of high toxicity, wearing silver shield gloves under nitrile gloves is recommended.[2] All manipulations should be conducted in a properly functioning chemical fume hood.[3]
Quantitative Data Summary
| Hazard Classification | Incompatible Materials | Storage Conditions |
| Potentially Explosive, Toxic | Heavy Metals (e.g., lead, copper), Acids, Halogenated Solvents (e.g., dichloromethane, chloroform), Metal Utensils[1][3][4] | Cool, dry, well-ventilated area, away from light and incompatible materials.[1][3] |
Experimental Protocol: Chemical Deactivation (for Trained Professionals Only)
For experienced chemists, a recommended procedure for rendering organic azides less hazardous before disposal is to convert them to a more stable derivative, such as an amine.[1] A common method for this conversion is catalytic hydrogenation.
Warning: This procedure should only be performed by personnel with extensive experience in handling energetic compounds and appropriate safety measures in place.
Objective: To reduce the explosive hazard of this compound by converting the azide group to an amine.
Materials:
-
This compound
-
An appropriate solvent (e.g., ethanol, ethyl acetate)
-
A hydrogenation catalyst (e.g., Palladium on carbon, PtO2)
-
Hydrogen gas source
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for reactions under an inert atmosphere
Procedure:
-
In a chemical fume hood, dissolve this compound in a suitable solvent in a reaction flask.
-
Carefully add the hydrogenation catalyst to the solution.
-
Purge the reaction vessel with an inert gas (Nitrogen or Argon).
-
Introduce hydrogen gas to the reaction mixture, typically via a balloon or a controlled flow system.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or other appropriate analytical techniques).
-
Once the reaction is complete, carefully filter off the catalyst under an inert atmosphere. Caution: The catalyst may be pyrophoric and should be handled with extreme care.
-
The resulting solution containing the amine derivative must still be collected as hazardous waste.
Even after this deactivation step, the waste must be disposed of through an accredited environmental health and safety (EHS) provider.[1][5]
Disposal Workflow
The following diagram outlines the mandatory, step-by-step procedure for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a small spill, trained personnel wearing appropriate PPE should sweep up any solid material and collect all contaminated materials in a sealed, labeled bag for hazardous waste disposal.[5] The area should then be decontaminated with soap and water.[5] For larger spills, evacuate the area, ensure ventilation, and contact your institution's emergency response team immediately.[5]
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting personnel and the environment from its potential hazards.
References
Essential Safety and Operational Guidance for Handling 5-(Azidomethyl)-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to Safe Handling, Operation, and Disposal
5-(Azidomethyl)-2-methylpyrimidine is an organic azide, a class of compounds known for their high reactivity and potential instability.[1] Azides can be toxic, shock-sensitive, and potentially explosive under certain conditions, necessitating stringent safety protocols during their preparation, storage, handling, and disposal.[1] Adherence to the following guidelines is critical to ensure laboratory safety.
Immediate Safety and Hazard Assessment
Organic azides are sensitive to violent decomposition from external energy sources such as light, heat, friction, and pressure.[1] The stability of an organic azide is influenced by its chemical structure, particularly the ratio of carbon to nitrogen atoms.[1] It is crucial to review the Safety Data Sheet (SDS) for the specific compound; however, in its absence, general safety guidelines for azides must be strictly followed.[1]
Key Hazards:
-
Explosion Risk: Azides can be explosive, especially when heated or subjected to shock.[2][3] They can form highly explosive heavy metal azides upon contact with metals like copper, lead, brass, or silver.[2][4]
-
Toxicity: Azides are highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[2]
-
Formation of Hydrazoic Acid: Contact with acids or water can lead to the formation of hydrazoic acid, which is highly toxic, volatile, and explosive.[1][2]
-
Reaction with Solvents: Mixing with halogenated solvents (e.g., dichloromethane, chloroform) can form extremely unstable di- and tri-azidomethane.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. Consider Silver Shield® gloves under nitrile for high-toxicity operations.[2][4] | Prevents skin contact and absorption.[2] Nitrile offers good chemical resistance. |
| Eye and Face Protection | Tightly fitting safety goggles (EN 166) or a face shield.[2][5] | Protects against splashes and potential explosions. |
| Body Protection | A lab coat is mandatory. For larger quantities or splash risks, a chemical-resistant apron and oversleeves are required.[3][6] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Handle only in a properly functioning chemical fume hood.[4] If vapors are generated, a respirator is required.[7] | Prevents inhalation of the toxic compound or volatile byproducts like hydrazoic acid. |
| Footwear | Closed-toe shoes are required.[4] Chemical-resistant boots or shoe covers are recommended.[8] | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
Preparation and Handling:
-
Work Area Setup: Always conduct work in a certified chemical fume hood.[4] A blast shield should be used for all reactions involving azides.[2][9]
-
Avoid Incompatible Materials: Ensure the work area is free of incompatible materials, including acids, heavy metals, their salts (lead, copper, zinc, silver, brass), bromine, carbon disulfide, and dimethyl sulfate.[1][3][4]
-
Use Non-Metal Utensils: Never use metal spatulas or other metal utensils to handle azides, as this can lead to the formation of shock-sensitive metal azides.[1][3] Use plastic or ceramic spatulas instead.[2][9]
-
Weighing: If a scale cannot be placed inside the fume hood, tare a sealed container, add the chemical inside the hood, seal the container, and then weigh it.[4]
-
Heating: Avoid heating azides. If necessary, use extreme caution and appropriate containment. Violent decomposition can occur at elevated temperatures.[4]
-
Storage: Store this compound in a cool, dry, well-ventilated area away from heat, light, and ignition sources.[3][9] Use tightly sealed, non-metal (preferably plastic amber) containers.[1] Store separately from incompatible materials.[1][4]
Disposal Plan: Waste Management and Decontamination
Waste Collection:
-
Segregated Waste Streams: Azide-containing waste must be collected separately from all other chemical waste, especially acidic waste.[1]
-
Labeling: Waste containers must be clearly labeled as "Azide Contaminated Waste" and detail the specific contents.[1][9]
-
Container Type: Use non-metal containers for waste collection.[10]
-
No Drain Disposal: Under no circumstances should azide solutions be poured down the drain. This can lead to the formation of explosive metal azides in the plumbing.[2][4][6][10]
Decontamination and Spill Cleanup:
-
Spill Preparedness: Have a spill kit readily available. Individuals cleaning spills must wear appropriate PPE.[3]
-
Small Spills: For small spills of solid material, carefully sweep it up to avoid generating dust and place it in a labeled, non-metal container.[3][4] For small liquid spills, use an absorbent material.[3]
-
Decontamination: Clean the work area with a suitable solvent like 70% ethanol after handling.[6][11]
-
Large Spills: In the event of a large spill, evacuate the area immediately, alert others, and contact your institution's Environmental Health & Safety (EH&S) department.[4][9]
Chemical Deactivation (for dilute solutions, if permitted by institutional policy):
-
Caution: This procedure should only be performed by trained personnel following a specific, approved protocol.
-
Dilute solutions (≤5%) of some azides can be deactivated by reaction with nitrous acid (formed from sodium nitrite and an acid).[2][4] This process generates toxic nitric oxide gas and must be performed in a chemical fume hood.[2][4] The order of addition is critical to prevent the formation of volatile hydrazoic acid.[2]
-
Always consult with your institution's waste disposal program before attempting any chemical deactivation.[1] The safest method is to dispose of all azide waste through a certified chemical waste vendor.[10]
Experimental Protocol: General Procedure for Azide Deactivation
The following is a general protocol for the deactivation of dilute azide solutions. This must be adapted and approved by your institution's safety office before use.
-
Setup: In a chemical fume hood, place the aqueous solution containing no more than 5% azide into a three-necked flask equipped with a stirrer and an addition funnel.[2][4]
-
Nitrite Addition: While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5g of sodium nitrite for every gram of azide (a 40% excess).[2][4]
-
Acidification: Slowly add a 20% aqueous solution of sulfuric acid through the addition funnel until the solution is acidic.[2] Crucially, the acid must be added after the nitrite. [2]
-
Completion Check: Once the evolution of gas subsides, test for excess nitrite using starch-iodide paper (a blue color indicates completion).[2]
-
Neutralization and Disposal: Neutralize the resulting solution with a dilute base to a pH between 6 and 9 before collecting it for hazardous waste disposal.[2]
Workflow for Handling this compound
Caption: Workflow for handling and disposal of this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. myhometurf.com.au [myhometurf.com.au]
- 9. uvic.ca [uvic.ca]
- 10. triumvirate.com [triumvirate.com]
- 11. faculty.washington.edu [faculty.washington.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
